molecular formula C6H9N3O2 B1587756 methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 923283-54-9

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1587756
CAS No.: 923283-54-9
M. Wt: 155.15 g/mol
InChI Key: WMYQZQLKVASMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 923283-54-9) is a high-purity chemical building block primarily valued in medicinal chemistry and agrochemical research. This compound serves as a versatile synthon for constructing complex molecules, particularly within the pyrazole class, which is known for its diverse biological activities . Researchers utilize this ester in Structure-Activity Relationship (SAR) studies to develop novel active compounds. Its specific research applications include use as a precursor in the synthesis of pyrazole-carboxamide fungicides. These compounds often target mitochondrial succinate dehydrogenase (SDH) in phytopathogenic fungi, and structural analogs have demonstrated promising in vitro antifungal activity . Furthermore, structurally similar methyl pyrazole carboxylates have been investigated for their inhibitory effects on HIV-1 replication, highlighting the potential of this chemical scaffold in antiviral drug discovery campaigns . The product is characterized by the molecular formula C 6 H 9 N 3 O 2 and a molecular weight of 155.15 g/mol . It is critical to note that this chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheet prior to use. For prolonged storage, it is recommended to keep the material in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Properties

IUPAC Name

methyl 4-amino-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQZQLKVASMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405829
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-54-9
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 923283-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding and bioisosteric replacement of arene systems, have rendered it a privileged scaffold in a multitude of therapeutic agents.[3] Within this esteemed class of compounds, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate emerges as a pivotal building block, a versatile intermediate poised for the synthesis of complex molecular architectures with profound biological activities. This guide, intended for the discerning researcher, offers a comprehensive exploration of this compound, from its fundamental properties to its strategic application in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of this compound are summarized below, providing a critical dataset for reaction design, purification, and handling.

PropertyValueSource
CAS Number 923283-54-9[4]
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 65-75 °C[5]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide; slightly soluble in water.[5]
pKa 1.93 ± 0.10 (Predicted)[5]

Synthesis and Mechanism: A Controlled Pathway to a Key Intermediate

The construction of the 4-aminopyrazole core is a testament to the elegance and efficiency of heterocyclic chemistry. A common and industrially scalable approach to this compound involves a variation of the renowned Knorr pyrazole synthesis.[2][6][7] This method typically utilizes readily available starting materials, such as a β-alkoxy-α-cyanoacrylate and a substituted hydrazine, to construct the pyrazole ring with a high degree of regiocontrol.

A patented synthesis process describes the reaction of an ethoxy methylene ethyl cyanoacetate with a 40% aqueous solution of methyl hydrazine in a toluene solvent.[8] This process is lauded for its simplicity, high yield, and reduced environmental impact.[8]

Reaction Mechanism: A Stepwise Look at the Knorr-type Synthesis

The reaction proceeds through a well-established mechanistic pathway:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the electron-deficient β-carbon of the ethoxy methylene ethyl cyanoacetate.

  • Intermediate Formation: This is followed by the elimination of ethanol to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization and Aromatization: The resulting intermediate rapidly tautomerizes to form the stable, aromatic 4-aminopyrazole ring system.

G start Ethoxy Methylene Ethyl Cyanoacetate + Methyl Hydrazine intermediate1 Nucleophilic Attack & Ethanol Elimination start->intermediate1 Toluene hydrazone Hydrazone Intermediate intermediate1->hydrazone intermediate2 Intramolecular Cyclization hydrazone->intermediate2 cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate tautomerization Tautomerization cyclized_intermediate->tautomerization product Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate tautomerization->product

A simplified workflow of the Knorr-type synthesis.
Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Knorr-type pyrazole synthesis. Researchers should consult specific patents and peer-reviewed literature for optimized and validated procedures.

  • Reaction Setup: To a solution of ethoxy methylene ethyl cyanoacetate (1 equivalent) in toluene, add a 40% aqueous solution of methyl hydrazine (1.1 equivalents) dropwise at a controlled temperature (e.g., 20-25°C).[8]

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cyclization: Upon completion of the initial reaction, heat the mixture to reflux for approximately 2 hours to facilitate the intramolecular cyclization and aromatization.[8]

  • Workup and Isolation: Cool the reaction mixture and isolate the product. This may involve filtration to collect the precipitated solid, followed by washing with a suitable solvent and drying. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

The true value of this compound lies in its role as a versatile precursor to a range of biologically active molecules. Its strategic placement of amino and carboxylate functionalities allows for diverse chemical modifications, making it a sought-after intermediate in the pharmaceutical industry.

Sildenafil (Viagra™): A Landmark in Pharmaceutical Synthesis

One of the most notable applications of a close derivative of our topic molecule is in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor widely used for the treatment of erectile dysfunction.[9] The core of the Sildenafil molecule is a pyrazolo[4,3-d]pyrimidin-7-one ring system. A key intermediate in the industrial synthesis of Sildenafil is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] While not a direct precursor, our title compound provides the foundational pyrazole scaffold, which can be further elaborated to yield this crucial intermediate.

The synthesis of the Sildenafil intermediate involves several key steps, including the reduction of a nitro group to an amino group and the formation of a carboxamide.[1][11]

G start Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate step1 Functional Group Interconversion start->step1 intermediate 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide step1->intermediate step2 Acylation & Cyclization intermediate->step2 sildenafil Sildenafil step2->sildenafil

Simplified synthetic route to Sildenafil.
IRAK4 Inhibitors: Targeting Inflammatory Pathways

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][12] Several potent and selective IRAK4 inhibitors feature a pyrazole-based core. The 4-aminopyrazole moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.[3]

For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent IRAK4 inhibitors.[3][12] The synthesis of these complex molecules often relies on the strategic use of pre-functionalized pyrazole building blocks. This compound represents an ideal starting point for the elaboration of such inhibitors. The amino group can be acylated, and the ester can be converted to a carboxamide, providing handles for the attachment of other key structural motifs.

A notable clinical candidate in this class is PF-06650833, a potent and selective IRAK4 inhibitor that has undergone clinical trials for the treatment of rheumatic and autoimmune diseases.[13][14] The development of such molecules underscores the importance of versatile building blocks like this compound in modern drug discovery programs.

G tlr_il1r TLR/IL-1R Activation myd88 MyD88 tlr_il1r->myd88 irak4 IRAK4 myd88->irak4 downstream Downstream Signaling (NF-κB, MAPKs) irak4->downstream inflammation Inflammatory Response downstream->inflammation inhibitor Pyrazole-based IRAK4 Inhibitor inhibitor->irak4

The role of IRAK4 in inflammatory signaling and its inhibition.

Safety and Handling: A Commitment to Laboratory Best Practices

As with any chemical reagent, the safe handling of this compound is of utmost importance. While a comprehensive safety evaluation is limited, the available data suggests that appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[5] For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][15]

Conclusion: A Versatile Building Block for Future Discoveries

This compound stands as a testament to the enduring utility of the pyrazole scaffold in medicinal chemistry. Its straightforward synthesis, coupled with its strategic functionalization, makes it an invaluable tool for the construction of complex and potent therapeutic agents. From its role in the synthesis of blockbuster drugs like Sildenafil to its application in the development of cutting-edge IRAK4 inhibitors, this unassuming molecule continues to empower innovation in drug discovery. As researchers continue to explore new therapeutic targets, the demand for versatile and reliable building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of life-changing medicines.

References

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, proven synthetic strategies, key applications, and essential safety protocols. The narrative emphasizes the causal logic behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Compound Characteristics and Physicochemical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to its diverse biological activities.[1] The specific arrangement of the amino, methyl, and carboxylate groups on the pyrazole ring makes this molecule a versatile building block for constructing more complex chemical entities.

Its fundamental properties are summarized below, providing the foundational data required for experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃O₂[2][3]
Molecular Weight 155.16 g/mol [2]
CAS Number 923283-54-9[2][3]
IUPAC Name methyl 4-amino-1-methylpyrazole-5-carboxylate[3]
Appearance Solid[2]
Melting Point 65-75 °C[2]
Boiling Point 288.6 ± 20.0 °C (at 760 mmHg)[2]
Density 1.4 ± 0.1 g/cm³[2]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and dimethylformamide (DMF).[2]

Synthesis Strategy: A Validated Approach

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and robust method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-enamino diketone or a derivative of malonic acid.[4][5]

This section outlines a representative, field-proven protocol for the synthesis of the title compound. The chosen pathway is based on established methodologies for analogous aminopyrazoles, ensuring a high probability of success and purity.[6][7] The causality behind this choice rests on the high regioselectivity and yields typically afforded by the cyclization of activated methylene compounds with substituted hydrazines.

Proposed Synthetic Workflow

The logical flow for synthesizing the target molecule involves the reaction of a suitable three-carbon precursor with methylhydrazine. This process is a classic example of heterocycle formation driven by the nucleophilicity of the hydrazine and subsequent intramolecular cyclization and dehydration.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Final Product A Methyl 2-cyano-3-ethoxyacrylate C Reaction Mixture in Ethanol (Solvent) A->C Add B Methylhydrazine B->C Add D Reflux C->D Heat E Solvent Evaporation D->E Cool F Recrystallization (e.g., from Ethyl Acetate/Cyclohexane) E->F Purify G This compound F->G Isolate

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution should yield a product whose analytical data (NMR, MS) matches the expected structure.

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate (1 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Cyclohexane

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-cyano-3-ethoxyacrylate (1 eq.) in anhydrous ethanol.

  • Reagent Addition: While stirring at room temperature, add methylhydrazine (1.1 eq.) to the solution dropwise. The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting precursor.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. Heating provides the necessary activation energy for the cyclization and subsequent elimination of ethanol.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add cyclohexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold cyclohexane, and dry under vacuum. The final product should be a solid, consistent with its reported appearance.[2]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (155.16 m/z for [M+H]⁺).

  • Melting Point Analysis: To compare with the literature value (65-75 °C).[2]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2] Its value lies in the reactive handles it possesses: the amino group can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

While direct biological activity data for this specific molecule is limited in public literature, the aminopyrazole scaffold is central to numerous active pharmaceutical ingredients (APIs). Understanding the roles of its analogues provides critical context for its potential applications.

  • As a Pharmaceutical Intermediate: This compound serves as a precursor for drugs such as antibiotics and anticancer agents.[2] The pyrazole core is a key feature in many kinase inhibitors, including drugs targeting IRAK4 for inflammatory diseases and CDK2 for cancer.[8][9] It is also found in compounds investigated as HIV-1 replication inhibitors.[10]

  • As a Pesticide Intermediate: The pyrazole scaffold is present in several classes of pesticides. This compound can be used to build active ingredients for controlling various pests and pathogens.[2]

The utility of this molecule in drug discovery is best understood through the lens of structure-activity relationship (SAR) studies. Chemists can systematically modify the amino and carboxylate groups to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties against a biological target.

Safety, Handling, and Storage Protocols

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The information below is synthesized from authoritative safety data sheets.

Hazard Identification and GHS Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance.[3]

  • Acute Toxicity, Oral (Warning): H302 - Harmful if swallowed.[3][11]

  • Skin Corrosion/Irritation (Warning): H315 - Causes skin irritation.[3][11]

  • Serious Eye Damage/Eye Irritation (Warning): H319 - Causes serious eye irritation.[3]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to exposure prevention is mandatory.

G cluster_0 Core Safety Principles cluster_1 Mandatory PPE cluster_2 Emergency Response A Work in a Well-Ventilated Area (e.g., Fume Hood) B Avoid Inhaling Dust/Vapors C Prevent Skin and Eye Contact D Protective Gloves (e.g., Nitrile) E Safety Goggles or Face Shield F Laboratory Coat G Eye Contact: Rinse with water for 15 mins. Seek medical attention. H Skin Contact: Wash with soap and water. Seek medical attention if irritation persists. I Inhalation: Move to fresh air. Seek medical attention.

Caption: Essential safety and handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[12]

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood to minimize inhalation risk.[12]

  • Donning PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]

  • Decontamination: Clean any spills immediately according to laboratory procedures. Decontaminate work surfaces after use.

  • Disposal: Dispose of waste materials in a designated, approved waste container, following all local and institutional regulations.[12]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Temperature: Room temperature storage is acceptable.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable building block for complex molecular architectures in the pharmaceutical and agrochemical sectors. While its direct biological activity is not extensively documented, its structural relevance to a wide array of bioactive molecules underscores its importance in modern chemical research. Strict adherence to safety and handling protocols is essential for its responsible use in the laboratory.

References

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We delve into its precise chemical identity, regioselective synthesis, and spectroscopic validation. Furthermore, this document explores the strategic importance of the aminopyrazole scaffold in medicinal chemistry, highlighting its role as a versatile intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Detailed protocols, data interpretation, and safety guidelines are provided to equip researchers with the practical knowledge required to effectively utilize this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of its functional groups—an amino group at position 4 and a methyl carboxylate group at position 5, with a methyl group on the N1 nitrogen—makes it a structurally distinct and valuable synthetic intermediate.

IUPAC Nomenclature and Structural Data
  • IUPAC Name: this compound[1]

  • CAS Number: 923283-54-9[1]

  • Molecular Formula: C₆H₉N₃O₂[1]

  • Chemical Structure: Chemical structure of this compound (Image Source: PubChem CID 4715109)

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Weight 155.15 g/mol [1]
Appearance Solid (form may vary)N/A
Melting Point 65-75 °C[2]
InChIKey WMYQZQLKVASMIV-UHFFFAOYSA-N[1]

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry. It often serves as a bioisosteric replacement for benzene rings, a strategy used to enhance physicochemical properties such as aqueous solubility while potentially improving metabolic stability and potency. The 5-aminopyrazole motif, in particular, is considered a "privileged scaffold" because it is a structural component in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Its utility stems from the strategic placement of hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets such as protein kinases.[5][6]

Regioselective Synthesis

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a 1,3-dielectrophile.[7] A critical challenge in synthesizing this compound is controlling the regiochemistry. The use of an unsymmetrical precursor like methylhydrazine can lead to isomeric products (e.g., the 3-amino or 5-amino analogs).[3][8] The protocol described below is adapted from established methods for related aminopyrazole esters, designed to favor the desired 4-amino-5-carboxylate isomer.[9][10]

Synthetic Rationale

The chosen strategy involves the reaction of methylhydrazine with a derivative of methyl cyanoacetate, specifically methyl 2-cyano-3-ethoxyacrylate. This precursor contains the required three-carbon backbone and appropriate functional groups. The ethoxy group acts as a leaving group upon nucleophilic attack by the hydrazine, initiating cyclization. The subsequent tautomerization and aromatization yield the stable pyrazole ring.

Detailed Experimental Protocol

Reaction: Methylhydrazine + Methyl 2-cyano-3-ethoxyacrylate → this compound

Materials:

  • Methylhydrazine (40% aqueous solution)

  • Methyl 2-cyano-3-ethoxyacrylate

  • Toluene (solvent)

  • Sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in toluene (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 20-25°C using a water bath. Slowly add methylhydrazine (1.1 eq, 40% aq. solution) dropwise via the dropping funnel over 30 minutes. The causality for this controlled addition is to manage the exothermic nature of the reaction and prevent the formation of side products. The temperature should be maintained below 30°C.

  • Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours to ensure the initial condensation is complete.[10]

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. This provides the necessary thermal energy to drive the intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

  • Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The causality for this step is to separate the desired product from unreacted starting materials and any isomeric byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents 1. Dissolve Precursor in Toluene cooling 2. Cool to 20-25°C reagents->cooling addition 3. Add Methylhydrazine (Maintain <30°C) cooling->addition stir 4. Stir at RT (1-3 hours) addition->stir reflux 5. Reflux (2-4 hours) stir->reflux workup 6. Aqueous Workup (NaHCO₃, Brine) reflux->workup drying 7. Dry & Concentrate workup->drying purify 8. Column Chromatography drying->purify product Final Product purify->product G cluster_reactions Derivatization Reactions cluster_products Potential Applications core Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate acyl N-Acylation (Amide Formation) core->acyl sulf N-Sulfonylation (Sulfonamide Formation) core->sulf reduct Reductive Amination (N-Alkylation) core->reduct pharma Kinase Inhibitors acyl->pharma antiviral Antiviral Agents acyl->antiviral sulf->pharma agro Novel Pesticides reduct->agro

Caption: Common derivatization pathways for the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

[1]* Hazard Statements:

  • H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. *[1] Precautionary Measures:
  • Use only in a well-ventilated area or under a chemical fume hood.
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2] * Avoid breathing dust or vapors.
  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

[2]### 7. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Biosynce. (n.d.). This compound CAS 923283-54-9. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from --INVALID-LINK--

  • PMC. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. National Institutes of Health. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. Retrieved from --INVALID-LINK--

  • Rosa, L. S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from --INVALID-LINK--

  • PMC. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Retrieved from --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 63–79. Retrieved from --INVALID-LINK--

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery. Retrieved from --INVALID-LINK--

  • PMC. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from --INVALID-LINK--

References

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate for Pharmaceutical Development

Abstract

This compound is a key heterocyclic building block utilized as an intermediate in the synthesis of both pharmaceutical and agrochemical agents.[1] A comprehensive understanding of its physicochemical properties, specifically solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, ensuring process safety, and meeting regulatory requirements for drug development. This guide provides a senior application scientist's perspective on the known characteristics of this compound and outlines authoritative, field-proven methodologies for its thorough characterization. We delve into the causality behind experimental design, presenting self-validating protocols for determining a complete solubility and stability profile in accordance with international guidelines.

Compound Identity and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. These parameters govern its behavior in both chemical and biological systems.

1.1 Chemical Identity and Properties

This compound (CAS No. 923283-54-9) is a substituted pyrazole with key functional groups—an amino group, a methyl ester, and a methylated pyrazole ring—that dictate its chemical behavior.[2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[2]
Molecular Weight 155.15 g/mol PubChem[2]
Appearance SolidBiosynce[1]
Melting Point 65-75 °CBiosynce[1]
Boiling Point 288.6 ± 20.0 °C at 760 mmHgBiosynce[1]
Density 1.4 ± 0.1 g/cm³Biosynce[1]
Predicted pKa 1.93 ± 0.10Biosynce[1]

1.2 Significance in Chemical Synthesis

This compound serves as a versatile intermediate. Its documented applications include its use in the synthesis of pesticides and as a precursor for various drug candidates, such as potential antibiotics and anticancer agents.[1] The presence of multiple reactive sites allows for diverse downstream chemical modifications, making it a valuable scaffold in medicinal chemistry.[3]

1.3 The Imperative of Solubility and Stability in Development

For any active pharmaceutical ingredient (API) or intermediate, solubility and stability are not merely data points; they are critical determinants of a project's success.[4]

  • Solubility directly impacts reaction kinetics in process chemistry and bioavailability in pharmacology. Poor solubility can lead to challenges in formulation, requiring advanced and often costly enhancement techniques.[5]

  • Stability dictates a product's shelf-life, storage conditions, and packaging requirements.[6] Understanding degradation pathways is a prerequisite for developing a safe, effective, and regulatory-compliant pharmaceutical product.[4]

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The solubility of a compound is a complex interplay between its intrinsic properties and the nature of the solvent. For this compound, the pyrazole core, the polar amino and ester groups, and the nonpolar methyl groups create a molecule with nuanced solubility behavior.

2.1 Theoretical Considerations and Known Data

The parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] The subject molecule's amino and ester functionalities can participate in hydrogen bonding, which should enhance its affinity for polar protic solvents. Conversely, the N-methyl and ester methyl groups contribute to its lipophilicity.

Existing public data provides a qualitative overview of the compound's solubility.

SolventSolubilitySource
Water Slightly solubleBiosynce[1]
Ethanol SolubleBiosynce[1]
Dimethylformamide SolubleBiosynce[1]

While useful, this information is insufficient for process development or formulation. A quantitative understanding is essential, which requires a systematic experimental approach.

2.2 Experimental Workflow for Quantitative Solubility Determination

The following diagram and protocol outline a robust, self-validating workflow for accurately determining the solubility of the title compound across a range of relevant solvents.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration (Shake-Flask Method) cluster_analysis Phase 3: Analysis cluster_result Phase 4: Reporting prep_compound 1. Obtain & Characterize Compound (Purity >97%) prep_solvents 2. Select & Degas Relevant Solvents prep_compound->prep_solvents add_excess 3. Add Excess Solid to Solvent prep_solvents->add_excess equilibrate 4. Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate check_solid 5. Visually Confirm Undissolved Solid equilibrate->check_solid sample 6. Withdraw Supernatant & Filter (0.22 µm) check_solid->sample dilute 7. Dilute Sample Serially sample->dilute analyze 8. Quantify via Calibrated HPLC-UV or UV-Vis dilute->analyze calculate 9. Calculate Solubility (mg/mL or mol/L) analyze->calculate

Workflow for Quantitative Solubility Determination.

2.3 Detailed Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. The core principle is to allow a saturated solution to reach equilibrium, ensuring the measured concentration is the true solubility limit.

  • 1. Materials and Equipment:

    • This compound (purity ≥97%).

    • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene).

    • Orbital shaker with temperature control.

    • Calibrated analytical balance.

    • HPLC system with UV detector or a UV-Vis spectrophotometer.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • Class A volumetric flasks and pipettes.

  • 2. Experimental Procedure:

    • Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

    • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The rationale for agitation is to maximize the surface area for dissolution and accelerate the approach to equilibrium. Allow the system to equilibrate for at least 24 hours. A 48-hour time point is often included to validate that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

    • Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

    • Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a pre-validated, stability-indicating HPLC-UV method or a UV-Vis spectrophotometer with a standard curve. The analytical method must be calibrated to ensure accuracy.

  • 3. Data Analysis:

    • Calculate the concentration in the original filtrate using the dilution factor and the standard curve.

    • Express the final solubility in standard units, such as mg/mL and mol/L.

Stability Profile: A Systematic Approach to Degradation

Stability testing is not a single experiment but a comprehensive program designed to understand how a substance changes over time under the influence of environmental factors.[8] This is essential for determining storage conditions and shelf-life.[9]

3.1 Principles and Strategy

The stability assessment strategy follows a logical progression from harsh, accelerated conditions to long-term, real-time storage, guided by the International Council for Harmonisation (ICH) guidelines.[10]

G cluster_stress cluster_ich forced_deg 1. Forced Degradation (Stress Testing) acid Acid Hydrolysis (e.g., 0.1N HCl) forced_deg->acid base Base Hydrolysis (e.g., 0.1N NaOH) forced_deg->base oxidation Oxidation (e.g., 3% H₂O₂) forced_deg->oxidation thermal Thermal (e.g., 80°C) forced_deg->thermal photo Photolytic (ICH Q1B) forced_deg->photo method_dev 2. Develop Stability-Indicating Analytical Method (HPLC) acid->method_dev Informs method development & identifies degradants base->method_dev Informs method development & identifies degradants oxidation->method_dev Informs method development & identifies degradants thermal->method_dev Informs method development & identifies degradants photo->method_dev Informs method development & identifies degradants ich_study 3. Initiate Formal ICH Stability Study method_dev->ich_study Validated method is required long_term Long-Term (e.g., 25°C/60% RH) ich_study->long_term intermediate Intermediate (e.g., 30°C/65% RH) ich_study->intermediate accelerated Accelerated (e.g., 40°C/75% RH) ich_study->accelerated data_analysis 4. Analyze Data & Determine Shelf-Life / Retest Period long_term->data_analysis Data from pull points (0, 3, 6, 9, 12... months) intermediate->data_analysis Data from pull points (0, 3, 6, 9, 12... months) accelerated->data_analysis Data from pull points (0, 3, 6, 9, 12... months)

Integrated Strategy for Stability Assessment.

3.2 Potential Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation routes that should be investigated during forced degradation studies:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.

  • Oxidation: The aromatic amino group could be susceptible to oxidation, potentially leading to colored degradants.

  • Photodegradation: Aromatic and conjugated systems can be sensitive to light, leading to complex degradation pathways.

3.3 Protocol: Forced Degradation (Stress Testing)

The purpose of this study is to deliberately degrade the sample to identify likely degradation products and to ensure the analytical method can effectively separate them from the parent compound.

  • 1. Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • 2. Stress Conditions:

    • Acidic: Add HCl to a final concentration of 0.1N. Heat at 60°C for 24 hours.

    • Basic: Add NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours. Separately, heat a solution of the compound at 60°C.

    • Photolytic: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • 3. Analysis: Analyze all stressed samples by HPLC-UV/DAD and LC-MS. The objective is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other.

3.4 Protocol: Formal ICH Stability Study

This formal study evaluates the compound under standardized storage conditions to establish a retest period or shelf-life.[4]

  • 1. Materials and Setup:

    • A well-characterized batch of this compound.

    • Packaging that mimics the proposed long-term storage container.

    • Calibrated stability chambers capable of maintaining the conditions below.

  • 2. Storage Conditions (ICH Q1A):

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • 3. Procedure:

    • Place packaged samples in each stability chamber.

    • Pull samples at predetermined time points. For a proposed shelf life of 12+ months, typical pull points are 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.[4] For accelerated studies, time points are typically 0, 3, and 6 months.[4]

    • Analyze the pulled samples using the validated stability-indicating HPLC method for assay (potency) and purity (degradation products). Also, perform physical tests such as appearance and melting point.

Summary and Recommendations

This compound is a valuable chemical intermediate whose physicochemical properties are not yet fully characterized in public literature. The available data indicates it is a solid at room temperature, is soluble in common organic solvents, and is only slightly soluble in water.[1]

To enable robust process development and pharmaceutical applications, it is strongly recommended that the following actions be taken:

  • Execute Quantitative Solubility Studies: Perform the detailed shake-flask protocol to generate precise solubility data (mg/mL) in a range of pharmaceutically relevant solvents and buffered aqueous solutions.

  • Conduct a Full Stability Program: Initiate a stability assessment beginning with forced degradation to understand potential liabilities and develop a stability-indicating method. Follow this with a formal ICH-compliant stability study to establish a definitive retest period and appropriate storage conditions.

  • Handling and Storage: Based on current data and chemical principles, the compound should be stored at room temperature in a well-sealed container, protected from light and moisture to mitigate the risk of ester hydrolysis and potential photodegradation.[1]

By systematically applying these industry-standard protocols, researchers and developers can build the comprehensive data package required for confident, science-driven advancement of projects involving this important molecule.

References

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on its Discovery, History, and Evolution in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The aminopyrazole nucleus, a deceptively simple five-membered heterocycle, has emerged as a cornerstone of modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions have established it as a "privileged scaffold" in the design of targeted therapeutics. This guide provides an in-depth exploration of the discovery and historical evolution of aminopyrazole compounds, from their academic origins to their central role in blockbuster drugs and cutting-edge clinical candidates. We will delve into the fundamental synthetic methodologies, the causal nexus behind their selection for critical disease targets, and the intricate structure-activity relationships that have guided their development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this remarkable chemical entity.

A Historical Odyssey: From Pyrazoles to Aminopyrazoles

The journey of the aminopyrazole began not with the amino-substituted variant itself, but with the discovery of its parent heterocycle, pyrazole. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundational chemistry for an entire class of heterocyclic compounds.[3][4]

While pyrazoles themselves showed interesting properties, it was the later introduction of the amino functional group that unlocked their vast therapeutic potential. The precise date of the first aminopyrazole synthesis is less clearly documented than Knorr's initial discovery, but early methods generally involved the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[2][5] These early academic curiosities would lay dormant in the chemical literature for decades before their profound biological significance was recognized in the latter half of the 20th century. The timeline below highlights key milestones in this evolution.

Key Historical Milestones:

  • 1883: Ludwig Knorr reports the first synthesis of a pyrazole derivative.[1][2]

  • Mid-20th Century: Development of foundational synthetic routes to 3-amino, 4-amino, and 5-aminopyrazoles.[1][6]

  • Late 20th Century: The aminopyrazole scaffold is identified as a key pharmacophore in various screening programs.

  • 1998: The FDA approves Celecoxib, a 1,5-diarylpyrazole-based selective COX-2 inhibitor, marking a major therapeutic breakthrough.[7]

  • Early 2000s to Present: The aminopyrazole core is extensively explored as a "hinge-binding" motif in kinase inhibitors, leading to the development of numerous clinical candidates for oncology and other indications.[8][9]

The Synthetic Cornerstone: Accessing the Aminopyrazole Core

The versatility of the aminopyrazole scaffold in drug discovery is underpinned by well-established and robust synthetic methodologies. The specific substitution pattern on the pyrazole ring dictates the synthetic approach.

Synthesis of 3(5)-Aminopyrazoles

One of the most reliable methods for the synthesis of 3(5)-aminopyrazoles involves the cyclization of β-cyanoethylhydrazine.[8] A detailed protocol, adapted from Organic Syntheses, is provided below.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [8]

Step 1: Synthesis of β-Cyanoethylhydrazine

  • To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

  • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil. This crude product is suitable for the next step.

Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate

  • In a 2-L four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

  • Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C by cooling.

  • Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90°C.

  • Maintain this temperature for 3 minutes until the product begins to crystallize.

  • Gradually lower the temperature to 25°C over the next hour with cooling, then allow the mixture to stand at room temperature for 15–20 hours.

  • Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C to yield 3-amino-3-pyrazoline sulfate.[8]

Step 3: Aromatization and Deprotection

  • The intermediate from Step 2 is typically aromatized and the sulfonyl group removed to yield the final 3(5)-aminopyrazole. A common method involves hydrolysis with aqueous alkali.[8]

Synthesis of 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is a versatile and widely used method for preparing 5-aminopyrazoles.[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[6]

General Synthetic Scheme for 5-Aminopyrazoles

G reagents β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product 5-Aminopyrazole intermediate->product Intramolecular Cyclization

Caption: General synthesis of 5-aminopyrazoles.

The Rise to Prominence: Case Studies in Drug Development

The therapeutic impact of aminopyrazole compounds can be best understood through the examination of key drug discoveries that have shaped the field.

Celecoxib: A Paradigm Shift in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in pharmacology. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. This presented a clear therapeutic rationale: selective inhibition of COX-2 could provide anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs.

A team at the Searle division of Monsanto, led by John Talley, embarked on a program to discover selective COX-2 inhibitors.[10][11] Their efforts led to the discovery of Celecoxib, a 1,5-diarylpyrazole.[7] The key to Celecoxib's selectivity lies in its structure. The sulfonamide side chain of Celecoxib can bind to a hydrophilic side pocket in the COX-2 active site, an interaction that is sterically hindered in the COX-1 active site due to the presence of an isoleucine residue instead of a valine.[7]

Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation.[12][13] It involves the condensation of a β-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-hydrazinylbenzenesulfonamide hydrochloride.[12]

Experimental Protocol: Synthesis of Celecoxib [12]

Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • In a suitable reaction vessel, dissolve 4'-methylacetophenone in a non-polar solvent such as toluene.

  • Add a strong base, such as sodium methoxide, followed by the addition of ethyl trifluoroacetate at room temperature.

  • Heat the reaction mixture to drive the condensation to completion.

  • After cooling, neutralize the reaction with an acid and extract the product. The crude 1,3-dione can be used in the next step after solvent removal.[13]

Step 2: Cyclocondensation to Synthesize Celecoxib

  • In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in a solvent such as methanol.[12][14]

  • Heat the mixture to 65°C and stir for approximately 10 hours.[12]

  • Cool the reaction mixture and remove the solvent under vacuum.

  • The crude product is then purified by recrystallization to yield Celecoxib.[12]

Pharmacokinetics of Celecoxib

Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[10] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[10][15] Less than 3% of the drug is excreted unchanged.[10] The high plasma protein binding of Celecoxib (approximately 97%) influences its distribution.[16]

Aminopyrazoles as Kinase Inhibitors: Targeting the ATP-Binding Site

The aminopyrazole scaffold has proven to be an exceptionally effective "hinge-binding" motif for protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9]

The Rationale for Aminopyrazole in Kinase Inhibition:

  • Hydrogen Bonding: The amino group and the pyrazole nitrogens act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region.[9]

  • Structural Rigidity and Versatility: The pyrazole ring provides a rigid scaffold from which substituents can be projected into different pockets of the ATP-binding site to achieve potency and selectivity.

  • Synthetic Accessibility: The straightforward synthesis of aminopyrazoles allows for the rapid generation of diverse chemical libraries for screening and optimization.[1][8][17]

Case Study: Aminopyrazole-Based CDK Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] The aminopyrazole core has been successfully employed in the development of potent CDK inhibitors. For example, AT7519 is a multi-CDK inhibitor based on a 4-aminopyrazole scaffold that has entered clinical trials.[17]

The development of these inhibitors often involves a structure-guided approach. A promiscuous aminopyrazole-based kinase inhibitor can serve as a starting point.[8] Through iterative cycles of chemical modification and biological testing, the selectivity and potency for the desired CDK can be improved. Small modifications to the pyrazole ring or its substituents can have significant effects on the selectivity profile.[8]

CDK2/Cyclin E1 Signaling Pathway

G cluster_0 G1 Phase cluster_1 S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Aminopyrazole_Inhibitor Aminopyrazole CDK2 Inhibitor Aminopyrazole_Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2/Cyclin E1 signaling pathway.[9][11][18]

Case Study: Aminopyrazole-Based FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are another important class of receptor tyrosine kinases implicated in cancer.[19] Aberrant FGFR signaling can drive tumor growth and proliferation. Aminopyrazole-based inhibitors have been developed to target FGFRs, including those with resistance mutations.[19]

A common strategy involves using a combination of targeted screening and structure-based drug design to identify aminopyrazole hits.[19] These hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties. For instance, covalent inhibitors have been designed that target a cysteine residue in the P-loop of the kinase, providing potent and durable inhibition of both wild-type and mutant FGFRs.[19]

FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Activates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Cell_Responses Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cell_Responses PI3K_AKT->Cell_Responses PLCg->Cell_Responses Aminopyrazole_Inhibitor Aminopyrazole FGFR Inhibitor Aminopyrazole_Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway.[20][21][22][23]

Structure-Activity Relationships (SAR) and Data Analysis

The optimization of aminopyrazole-based inhibitors is a data-driven process. The following table summarizes representative IC50 values for various aminopyrazole compounds against different kinase targets, illustrating the impact of structural modifications on potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Key Structural FeaturesReference
AT7519 CDK2<504-Aminopyrazole core[17]
Compound 1 CDK24.63-Aminopyrazole, pyrimidine substituent[8]
Compound 1 JNK326.13-Aminopyrazole, pyrimidine substituent[8]
FGFR Inhibitor 6 FGFR2 (WT)<1Covalent inhibitor targeting P-loop cysteine[19]
FGFR Inhibitor 6 FGFR2 (V564F)<1Covalent inhibitor targeting P-loop cysteine[19]
NIK Inhibitor 20b NIK2.95-Aminopyrazole core[17]
Akt Inhibitor 1 Akt161Pyrazole-based inhibitor[24]
CDK1 Inhibitor 25 CDK11520Pyrazole-based inhibitor[24]

IC50 values are indicative and can vary based on assay conditions.

Conclusion and Future Perspectives

From its humble beginnings in 19th-century organic chemistry, the aminopyrazole scaffold has evolved into a powerhouse of modern drug discovery. Its unique combination of synthetic accessibility and potent, specific biological activity has solidified its status as a privileged structure. The success of Celecoxib and the continued development of aminopyrazole-based kinase inhibitors for a range of diseases demonstrate the enduring value of this versatile heterocycle.

Future research in this area will likely focus on several key areas:

  • Novel Scaffolds and Fused Systems: The exploration of novel aminopyrazole derivatives and fused heterocyclic systems will continue to yield new chemical matter with unique biological properties.[2]

  • Targeting New Disease Areas: While oncology has been a major focus, the application of aminopyrazole-based inhibitors to other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a promising avenue of research.

  • Overcoming Drug Resistance: The design of next-generation aminopyrazole inhibitors that can overcome acquired resistance mutations in targets like kinases will be a critical challenge.

  • Advanced Drug Delivery: Innovative drug delivery strategies for aminopyrazole compounds could enhance their therapeutic efficacy and reduce off-target effects.

The story of the aminopyrazole is a testament to the power of fundamental chemical research to drive profound advances in medicine. As our understanding of disease biology deepens and our synthetic capabilities expand, this remarkable scaffold is poised to play an even greater role in the development of targeted therapies for years to come.

References

A Technical Guide to Methyl 4-Amino-1-Methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical development, forming the core of numerous FDA-approved drugs and commercial pesticides.[1][2][3] This guide focuses on a key functionalized building block, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 923283-54-9). We provide a comprehensive overview of its physicochemical properties, detailed synthesis methodologies with a focus on regiochemical control, and its versatile applications as a chemical intermediate. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery and development pipelines.

The Pyrazole Scaffold: A Foundation of Bioactivity

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, has been a cornerstone of heterocyclic chemistry since its discovery.[1] Its structural rigidity, metabolic stability, and capacity for diverse substitutions make it a highly sought-after pharmacophore.[3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4] The strategic placement of functional groups on the pyrazole ring allows for fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. This compound serves as an exemplary starting point for such molecular elaboration, offering three distinct points for chemical modification: the C4-amino group, the C5-ester, and the N1-methyl position.

Physicochemical Properties & Characterization

Accurate characterization of this compound is critical for its effective use. The primary challenge in its synthesis and handling is distinguishing it from its common regioisomer, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[5] High-resolution analytical techniques such as NMR (¹H, ¹³C, and NOESY), mass spectrometry, and HPLC are essential for unambiguous structural confirmation and purity assessment.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 923283-54-9 [6][7]
Molecular Formula C₆H₉N₃O₂ [7]
Molecular Weight 155.15 g/mol [7]
Appearance Solid [6]
Melting Point 65-75 °C [6]
Boiling Point 288.6 ± 20.0 °C (at 760 mmHg) [6]
Density 1.4 ± 0.1 g/cm³ [6]
Solubility Slightly soluble in water; soluble in ethanol, dimethylformamide (DMF) [6]

| IUPAC Name | methyl 4-amino-1-methylpyrazole-5-carboxylate |[7] |

Synthesis Methodology: A Protocol for Regiocontrolled Access

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. The primary challenge is controlling the regioselectivity of the cyclization. The following protocol is a representative method adapted from established procedures for synthesizing structurally related aminopyrazoles, such as the reaction between an ethoxymethylenemalononitrile derivative and a substituted hydrazine.[8][9]

Synthesis_Workflow reagent1 Ethyl 2-cyano-3-ethoxyacrylate intermediate Cyclization & Condensation reagent1->intermediate reagent2 Methylhydrazine reagent2->intermediate workup Workup & Purification (Crystallization / Chromatography) intermediate->workup Reaction in Toluene/Ethanol product Methyl 4-Amino-1-Methyl- 1H-pyrazole-5-carboxylate workup->product Isolation of desired isomer

Caption: General workflow for the synthesis of the target pyrazole intermediate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in a suitable solvent such as toluene or ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.[8] The use of toluene allows for azeotropic removal of water or ethanol, which can help drive the reaction to completion, particularly under reflux.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude product will likely be a mixture of regioisomers.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical for separating the desired this compound from the isomeric 5-amino-4-carboxylate byproduct.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS. NOESY or other 2D NMR techniques can be invaluable for definitively assigning the regiochemistry by observing through-space correlations between the N1-methyl protons and the C5-ester or other nearby protons.

Applications as a Versatile Chemical Intermediate

The utility of this compound stems from the orthogonal reactivity of its functional groups. The C4-amino group serves as a primary nucleophilic handle for building molecular complexity.

Workflow: Derivatization via the C4-Amino Group

The free amine is readily derivatized through several classic transformations, allowing for the introduction of a wide array of substituents. This versatility is paramount in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Derivatization_Pathways cluster_reactions Key Transformations start_node Methyl 4-Amino-1-Methyl- 1H-pyrazole-5-carboxylate acylation Acylation (R-COCl, Base) start_node->acylation sulfonylation Sulfonylation (R-SO₂Cl, Base) start_node->sulfonylation alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) start_node->alkylation buchwald Buchwald-Hartwig Coupling (Ar-X, Pd cat.) start_node->buchwald amide 4-Amide Derivative acylation->amide sulfonamide 4-Sulfonamide Derivative sulfonylation->sulfonamide sec_amine 4-Alkylamino Derivative alkylation->sec_amine aryl_amine 4-Arylamino Derivative buchwald->aryl_amine

Caption: Key derivatization pathways originating from the C4-amino group.

Example Protocol: Acylation of the Amino Group
  • Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

This straightforward protocol enables the synthesis of pyrazole carboxamides, a structural motif found in numerous bioactive molecules, including the sildenafil intermediate 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[10] The compound is also a valuable intermediate in the agrochemical industry for the development of novel pesticides and herbicides.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]

Table 2: GHS Hazard Information

Hazard Code Description Class Signal Word
H302 Harmful if swallowed Acute Toxicity, Oral (Cat. 4) Warning
H315 Causes skin irritation Skin Irritation (Cat. 2) Warning
H319 Causes serious eye irritation Eye Irritation (Cat. 2A) Warning

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |

Source: PubChem CID 4715109[7]

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated area or a chemical fume hood.[11]

  • Avoid breathing dust, fumes, or vapors.[11]

  • Avoid contact with skin and eyes.[6]

  • Required PPE: Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11]

Storage and Stability
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Conclusion

This compound is a high-value, strategically functionalized chemical intermediate. Its synthesis, while requiring careful control of regiochemistry, provides access to a versatile scaffold for discovery research. The presence of a reactive amino group and an ester moiety allows for extensive and predictable derivatization, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological endpoints in both pharmaceutical and agrochemical applications. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and strategically employ this potent building block in their research endeavors.

References

Potential therapeutic targets of aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Technical Guide

Abstract

The aminopyrazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its inherent structural features—a five-membered ring with adjacent nitrogen atoms and an amino substituent—provide an ideal framework for establishing critical hydrogen bond interactions with the hinge regions of protein kinases, as well as engaging in favorable interactions with other key therapeutic targets. This versatility has led to the development of a diverse array of potent and selective inhibitors for multiple target classes, several of which have progressed into clinical trials. This in-depth technical guide explores the core therapeutic targets of aminopyrazole-based compounds, focusing on the mechanistic rationale for target selection, detailed workflows for target validation, and the chemical principles guiding inhibitor design. We will delve into three major, well-validated target classes: Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (HSP90), and p38 MAP Kinase, providing field-proven insights and actionable experimental protocols for the drug development professional.

Chapter 1: Targeting the Cell Cycle Machinery - Aminopyrazole-Based CDK Inhibitors

The Rationale: Why Target Cyclin-Dependent Kinases?

Uncontrolled cellular proliferation is a fundamental hallmark of cancer.[1] The engine driving the cell cycle is a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activity is tightly regulated by binding to their cognate cyclin partners.[2] In many human cancers, this regulatory axis is disrupted through mechanisms such as cyclin overexpression or the inactivation of endogenous CDK inhibitors.[3] This aberrant CDK activity leads to relentless cell division. Consequently, inhibiting CDKs, particularly key cell cycle regulators like CDK2, presents a direct and compelling strategy to halt tumor growth and induce apoptosis.[3][4] The aminopyrazole scaffold has proven exceptionally effective in targeting this kinase family.[1][2][5]

Mechanism of Inhibition: A Privileged Hinge-Binding Motif

The therapeutic efficacy of aminopyrazole-based CDK inhibitors stems from their ability to function as ATP-competitive inhibitors. The core structure is exquisitely shaped to fit within the ATP-binding pocket of the kinase. Specifically, the nitrogen atoms of the pyrazole ring and the exocyclic amino group form a characteristic triad of hydrogen bonds with the backbone of the "hinge region" that connects the N- and C-lobes of the kinase.[2][3] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's phosphotransferase activity.

Substituents at the 5-position of the aminopyrazole ring are directed towards a shallow hydrophobic pocket, while modifications at other positions can extend into solvent-exposed regions, providing avenues for optimizing potency and selectivity.[3]

cluster_0 CDK2 ATP-Binding Pocket cluster_1 Aminopyrazole Inhibitor hinge Hinge Region (Glu81, Leu83) pocket Hydrophobic Pocket (P1) solvent Solvent Exposed Region aminopyrazole Aminopyrazole Core aminopyrazole->hinge r1 R1 (e.g., Cyclopropyl) r1->pocket Hydrophobic Interaction r2 R2 r2->solvent Solvent Interaction

Caption: Generalized binding mode of an aminopyrazole inhibitor in the CDK2 ATP pocket.

Target Validation Workflow

A robust and logical progression of assays is critical to validate a potential therapeutic target and characterize a lead compound. The workflow below represents a self-validating system, moving from biochemical potency to cellular efficacy and direct target engagement.

G A Step 1: In Vitro Kinase Assay (Biochemical Potency - IC50) B Step 2: Cellular Proliferation Assay (Cellular Efficacy - GI50) A->B Is it cell permeable & active? C Step 3: Target Engagement Assay (CETSA) (Confirmation of Binding in Cells) B->C Does it bind the target in the cell? D Step 4: Downstream Pathway Analysis (Mechanism Confirmation - Western Blot) C->D Does it modulate the target's pathway?

Caption: A logical workflow for validating aminopyrazole-based CDK inhibitors.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CDK2/Cyclin A.

  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen®).

  • Procedure:

    • Prepare a serial dilution of the aminopyrazole test compound in a suitable solvent (e.g., DMSO), typically starting from 10 mM.

    • In a 384-well assay plate, add recombinant CDK2/Cyclin A enzyme to a buffer containing a fluorescently labeled ATP tracer and a ULight™-labeled substrate peptide.

    • Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition.

    • Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.

    • Add a TR-FRET detection buffer containing a lanthanide-labeled antibody specific for the phosphorylated substrate.

    • Incubate for an additional 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the emission ratio and plot the normalized data against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

  • Causality: This assay directly measures the compound's ability to compete with ATP at the isolated, purified enzyme. A low nanomolar IC50 value is a primary indicator of a potent inhibitor.

Experimental Protocol 2: Cellular Proliferation Assay

  • Objective: To assess the effect of the lead compound on the growth of cancer cell lines.

  • Methodology: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed cancer cells (e.g., A2780 ovarian cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the aminopyrazole compound for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the growth inhibition (GI50) value by plotting the percentage of viable cells against the log of compound concentration.

  • Causality: This assay provides crucial information on the compound's cell permeability and its ability to engage the target in a complex cellular environment to produce a desired phenotypic outcome (growth arrest).

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative aminopyrazole-based CDK inhibitors.

Compound NameTargetIC50 (nM)Cell Proliferation (GI50, nM)Reference
PNU-292137 (41)CDK2/cyclin A37>50% TGI in vivo[1]
Compound 13CDK2/cyclin A31 (Ki)Submicromolar[5]
Analog 24CDK2Low-nMSub-µM[3]

Chapter 2: Modulating Protein Homeostasis - Aminopyrazole-Based HSP90 Inhibitors

The Rationale: Targeting a Master Chaperone in Cancer

Heat Shock Protein 90 (HSP90) is an essential molecular chaperone that governs the stability, folding, and function of a vast array of "client" proteins.[6] Crucially, many of these clients are oncoproteins that are key drivers of cancer growth and survival, including mutated kinases, growth factor receptors, and transcription factors.[7] By inhibiting HSP90, one can simultaneously destabilize multiple oncogenic signaling pathways, leading to the degradation of these client proteins.[7] This multi-pronged attack makes HSP90 a highly attractive therapeutic target, and aminopyrazole-containing compounds have emerged as a potent class of synthetic inhibitors.[6]

Mechanism of Inhibition: ATP-Competitive Binding and Client Degradation

Aminopyrazole-based HSP90 inhibitors, such as the resorcylate aminopyrazoles (RAPs), function by competing with ATP for binding to the N-terminal ATP-binding pocket of the chaperone.[6][8] This binding event locks HSP90 in a conformation that is targeted for ubiquitination and subsequent degradation by the proteasome. The loss of functional HSP90 leaves its client proteins unfolded and unstable, leading to their own proteasomal degradation. This results in the collapse of critical cancer-driving pathways.

cluster_0 Normal Cell Function cluster_1 HSP90 Inhibition HSP90 HSP90 (Active) Client Oncogenic Client (e.g., AKT, HER2) HSP90->Client Chaperones & Stabilizes Survival Cell Survival & Proliferation Client->Survival HSP90i HSP90 Client_u Unfolded Client Protein HSP90i->Client_u Fails to Chaperone Proteasome Proteasome Client_u->Proteasome Ubiquitination & Apoptosis Apoptosis Proteasome->Apoptosis Degradation Leads to Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->HSP90i Binds & Inhibits

Caption: Inhibition of HSP90 by aminopyrazoles leads to client protein degradation.

Experimental Protocol 3: Western Blot for Client Protein Degradation

  • Objective: To confirm that HSP90 inhibition by the test compound leads to the degradation of known HSP90 client proteins.

  • Methodology: Immunoblotting.

  • Procedure:

    • Culture cancer cells known to be dependent on specific HSP90 clients (e.g., BT-474 breast cancer cells for HER2).

    • Treat cells with the aminopyrazole HSP90 inhibitor at various concentrations (e.g., 0, 10, 50, 200 nM) for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against HSP90 client proteins (e.g., anti-HER2, anti-AKT) and a loading control (e.g., anti-Actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Causality: A dose-dependent decrease in the levels of client proteins like AKT or HER2, with no change in the loading control, provides strong mechanistic evidence that the compound is acting via HSP90 inhibition within the cell.

Chapter 3: Intercepting Inflammatory Signaling - p38 MAPK Inhibitors

The Rationale: Quenching the Fire of Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines.[9] The p38α isoform, in particular, is a central regulator of the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[9] Over-activation of this pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Therefore, inhibiting p38α kinase activity is a validated strategy for developing potent anti-inflammatory agents.[10]

LPS LPS / Stress Signal MKK MKK3 / MKK6 LPS->MKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TNF TNF-α Synthesis & Release MK2->TNF Inhibitor Aminopyrazole Inhibitor Inhibitor->p38 Blocks Activity

Caption: The p38 MAPK signaling cascade and the point of intervention for aminopyrazole inhibitors.

Experimental Protocol 4: LPS-Stimulated TNF-α Release Assay

  • Objective: To measure the ability of an aminopyrazole compound to inhibit the production of TNF-α in a cellular model of inflammation.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Pre-treat the cells with various concentrations of the p38 inhibitor for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

    • Incubate for 4-6 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

    • Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value for cytokine release.

  • Causality: This assay directly tests the compound's efficacy in a disease-relevant cellular context. Inhibition of TNF-α production demonstrates that the compound can block the downstream biological consequences of p38 MAPK activation.

Quantitative Data Summary

The table below shows the activity of a potent 5-amino-pyrazole based p38α inhibitor.[11]

Compoundp38α Enzymatic IC50 (nM)TNFα Cellular IC50 (nM)Reference
Compound 2j523[11]

Chapter 4: Expanding Horizons - The Versatility of the Aminopyrazole Scaffold

The utility of the aminopyrazole core extends beyond the targets detailed above, underscoring its status as a privileged scaffold. Researchers have successfully adapted it to create potent and selective inhibitors for a range of other clinically relevant targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various cancers. Aminopyrazole derivatives have been developed that covalently target a cysteine residue, showing excellent activity against both wild-type and drug-resistant gatekeeper mutant forms of FGFR2 and FGFR3.[12]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a significant genetic cause of Parkinson's disease. Aminopyrazoles have been used as effective bioisosteres to develop highly selective, brain-penetrant LRRK2 inhibitors.[13]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key target for B-cell malignancies. The recently approved drug Pirtobrutinib is a reversible BTK inhibitor built upon a 5-aminopyrazole core, offering advantages over previous covalent inhibitors.[14]

Conclusion

The aminopyrazole scaffold represents a remarkable success story in medicinal chemistry. Its inherent ability to form key interactions with the ATP-binding sites of kinases, coupled with its synthetic tractability, has enabled the development of inhibitors against a wide spectrum of therapeutic targets. From halting the cancer cell cycle with CDK inhibitors, to dismantling oncogenic pathways via HSP90 inhibition, and quenching inflammation by blocking p38 MAPK, aminopyrazoles have consistently proven their value. The systematic validation workflows outlined in this guide—progressing from biochemical potency to cellular mechanism—provide a robust framework for researchers to confidently identify and advance novel aminopyrazole-based therapeutics. As our understanding of disease biology deepens, the continued exploration of this versatile scaffold will undoubtedly unlock new and powerful treatments for human disease.

References

Methodological & Application

Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The presence of both an amino group and a carboxylate ester on the pyrazole ring provides versatile handles for further chemical modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures and compound libraries.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is robust, scalable, and relies on a key reduction step from a commercially available nitro-precursor, ensuring high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the formation of the pyrazole ring system, and the second, a crucial reduction of a nitro group to the desired amine.

A common and effective method for constructing the pyrazole ring is through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3][4] In this case, the synthesis of the precursor, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, can be accomplished through established methods, and this intermediate is commercially available, simplifying the overall process for many researchers.

The pivotal step detailed in this protocol is the selective reduction of the nitro group at the C4 position of the pyrazole ring to an amino group. This transformation is critical as it introduces a key functional group for further derivatization. Catalytic hydrogenation is a widely employed and effective method for this type of reduction due to its clean reaction profile and high efficiency.[5]

Experimental Protocol

Materials and Instrumentation
Reagent/MaterialGradeSupplier
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate≥98%Commercially Available
Palladium on Carbon (10 wt. %)-Standard Supplier
MethanolAnhydrousStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
Celite®-Standard Supplier
Hydrogen GasHigh Purity-
Round-bottom flask--
Magnetic stirrer--
Hydrogenation apparatus (e.g., Parr shaker or balloon)--
Filtration apparatus--
Rotary evaporator--
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)--
Nuclear Magnetic Resonance (NMR) Spectrometer--
Mass Spectrometer (MS)--
Step-by-Step Synthesis of this compound

Reaction Scheme:

A schematic of the reduction reaction.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 g, 5.0 mmol).

  • Solvent Addition: Dissolve the starting material in 25 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.1 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Palladium on carbon is flammable when dry and in the presence of hydrogen.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-95%

Physical Properties of the Product:

  • Appearance: White to off-white solid

  • Molecular Formula: C₆H₉N₃O₂

  • Molecular Weight: 155.16 g/mol

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 5.50 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 145.0, 138.0, 105.0, 51.5, 35.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₀N₃O₂ [M+H]⁺: 156.08; found: 156.08.

Workflow and Logic

The experimental workflow is designed for efficiency and safety, ensuring a high yield of the pure product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Weigh Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate prep2 Add anhydrous Methanol prep1->prep2 prep3 Add 10% Palladium on Carbon prep2->prep3 react1 Evacuate and backfill with H2 prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Vent excess H2 react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Remove solvent in vacuo workup2->workup3 workup4 Purify by column chromatography (if needed) workup3->workup4 analysis1 Characterize by NMR and MS workup4->analysis1

A flowchart of the experimental workflow.

Safety Precautions

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: The catalyst is pyrophoric, especially when dry. Handle with care in an inert atmosphere and do not allow it to dry completely in the air.

  • Solvents: Methanol and ethyl acetate are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The method is straightforward, high-yielding, and utilizes a commercially available starting material, making it accessible for a wide range of researchers. The resulting product is a versatile intermediate for the synthesis of novel bioactive molecules in the field of drug discovery and development.

References

Multi-Component Reactions for the Synthesis of Aminopyrazoles: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology and inflammatory disorders.[1][2] Traditional multi-step syntheses of these vital heterocycles are often plagued by drawbacks such as low yields, harsh reaction conditions, and significant waste generation. This application note details the strategic advantages and practical execution of Multi-Component Reactions (MCRs) for the synthesis of aminopyrazoles. MCRs offer an efficient, atom-economical, and environmentally conscious alternative, allowing for the rapid, one-pot construction of complex molecular architectures from simple, readily available starting materials.[3][4] We provide a foundational overview of the core reaction principles, a validated, step-by-step experimental protocol for a representative three-component synthesis, and a discussion on the scope and applications of this powerful methodology in modern drug discovery.

Part 1: Foundational Principles of Aminopyrazole MCRs

The Core Reaction: A Convergent and Efficient Strategy

The most prevalent and versatile MCR for aminopyrazole synthesis is a three-component condensation reaction. This process brings together an aldehyde, an active methylene nitrile (most commonly malononitrile), and a hydrazine derivative in a single reaction vessel to construct the polysubstituted pyrazole core.[5][6] The elegance of this approach lies in its convergence; three separate starting materials are combined in a cascade of reactions where the product of one step becomes the substrate for the next, obviating the need for isolating intermediates. This pot, atom, and step economy (PASE) is a hallmark of green chemistry and is highly desirable in both academic and industrial settings.[4][7]

Mechanistic Insights

Understanding the reaction mechanism is critical for optimization and troubleshooting. The synthesis proceeds through a well-elucidated sequence of classical organic reactions.[3][8]

  • Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (1) and malononitrile (2). The catalyst (e.g., a weak base like piperidine or DABCO) deprotonates the acidic methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient alkene, the arylidene malononitrile intermediate (3).[8]

  • Michael Addition: The hydrazine derivative (4) then acts as a nucleophile in a conjugate (Michael) addition to the activated double bond of the intermediate (3). The terminal nitrogen of the hydrazine attacks the β-carbon, leading to the formation of a new acyclic intermediate (5).[3]

  • Intramolecular Cyclization and Tautomerization: The final steps involve an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups. This cyclization event forms a five-membered ring (6), which then undergoes tautomerization to achieve aromaticity, yielding the stable 5-aminopyrazole-4-carbonitrile product (7).[8]

MCR_Mechanism Aldehyde Aldehyde (1) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Base Malononitrile Malononitrile (2) Malononitrile->Knoevenagel + Base Hydrazine Hydrazine (4) Michael Michael Addition Hydrazine->Michael Intermediate1 Arylidene Malononitrile (3) Knoevenagel->Intermediate1 Intermediate2 Acyclic Adduct (5) Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Product 5-Aminopyrazole Product (7) Cyclization->Product Intermediate1->Michael Intermediate2->Cyclization

Caption: Generalized mechanism for the three-component synthesis of 5-aminopyrazoles.

Key Reagent Classes & Their Role

The power of this MCR lies in the vast commercial availability of its constituent components, allowing for the generation of large libraries of diverse aminopyrazoles.

  • Component 1: The Carbonyl Source: A wide array of aromatic, heteroaromatic, and aliphatic aldehydes can be used. The electronic nature of substituents on aromatic aldehydes can influence reaction rates but generally does not impede the reaction.

  • Component 2: The Active Methylene Compound: Malononitrile is the most common precursor, leading to the highly versatile 4-cyano-5-aminopyrazole scaffold. Other active methylene compounds, such as β-ketonitriles, can also be employed in related syntheses.[9][10]

  • Component 3: The Hydrazine Synthon: Unsubstituted hydrazine hydrate or hydrochloride can be used. However, employing substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) is a primary strategy for introducing diversity at the N1 position of the pyrazole ring, a critical vector for modulating pharmacological activity.[3]

Catalysis and Solvent Strategies

The choice of catalyst and solvent is crucial for reaction efficiency and sustainability.

  • Catalysts: Simple organic bases like piperidine, triethylamine, or DABCO are often sufficient.[8] Lewis acids have also been reported to catalyze this transformation.[5]

  • Solvents: Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate product precipitation upon completion.

  • Green Chemistry Approaches: Significant efforts have been made to develop more environmentally benign protocols. These include using water as a solvent, employing recyclable catalysts, and even performing the reaction under solvent-free conditions, often with microwave assistance to accelerate the reaction.[7][11][12]

Part 2: Detailed Experimental Protocol: Three-Component Synthesis of 5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile

Objective

To synthesize a representative 5-amino-4-cyanopyrazole derivative via a one-pot, three-component reaction, demonstrating a robust and scalable laboratory procedure. This protocol is adapted from methodologies described in the literature.[8]

Experimental Workflow

Workflow start Start setup Reaction Setup (Flask, Stir Bar, Condenser) start->setup dissolve Dissolve Aldehyde & Malononitrile in Ethanol setup->dissolve add_hydrazine Add Phenylhydrazine dissolve->add_hydrazine add_catalyst Add DABCO Catalyst add_hydrazine->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product by Vacuum Filtration cool->isolate wash Wash with Cold Ethanol isolate->wash dry Dry Product in Vacuo wash->dry characterize Characterize Product (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the three-component synthesis of aminopyrazoles.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)M.P. / B.P.Hazards
4-MethylbenzaldehydeC₈H₈O120.1510204 °C (B.P.)Irritant
MalononitrileCH₂(CN)₂66.061032 °C (M.P.)Toxic, Irritant
PhenylhydrazineC₆H₅NHNH₂108.141019.5 °C (M.P.)Toxic, Carcinogen
DABCOC₆H₁₂N₂112.171156 °C (M.P.)Irritant
Ethanol (Absolute)C₂H₅OH46.0725 mL78 °C (B.P.)Flammable
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzaldehyde (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol and stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise over 1 minute.

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol, 10 mol%).

    • Expertise Note: DABCO is an effective, non-nucleophilic base for this transformation. Its role is to facilitate the initial Knoevenagel condensation without competing as a nucleophile in the subsequent Michael addition.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C oil bath temperature) with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the starting materials are consumed, remove the heat source and allow the flask to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The expected product is a pale yellow solid.

Expected Results and Characterization
  • Yield: 85-95%

  • Melting Point: 189–192 °C[8]

  • Characterization Data:

    • IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2220 (C≡N stretching), 1620 (C=N, C=C stretching).[13]

    • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to aromatic protons, a singlet for the NH₂ protons, and a singlet for the methyl group protons.[8]

    • ¹³C NMR (DMSO-d₆, δ ppm): Resonances for aromatic carbons, the cyano carbon, and carbons of the pyrazole ring.[8]

    • Mass Spectrometry (EI-MS): A molecular ion peak [M]⁺ corresponding to the calculated mass of the product (C₁₇H₁₄N₄).[8]

Part 3: Protocol Variations and Scope

Four-Component Reactions for Fused Systems

The aminopyrazole MCR can be extended to four components to build even more complex and medicinally relevant scaffolds. A common example is the synthesis of dihydropyrano[2,3-c]pyrazoles by including a β-ketoester (e.g., ethyl acetoacetate) in the reaction mixture with an aldehyde, malononitrile, and hydrazine hydrate.[3][5][14] The reaction proceeds via the initial formation of the aminopyrazole, which then undergoes a subsequent condensation and cyclization with the β-ketoester.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure catalyst is active.
Product loss during work-up.Use minimal cold solvent for washing. Ensure complete precipitation before filtering.
Oily Product / Failure to Crystallize Impurities present.Attempt to triturate the crude oil with a non-polar solvent (e.g., hexane) to induce crystallization. If unsuccessful, purify by column chromatography.
Multiple Spots on TLC Side reactions.Ensure stoichiometry is accurate. The Knoevenagel intermediate can sometimes be observed if the reaction stalls.
Impure starting materials.Check the purity of aldehydes and hydrazines, as they can degrade upon storage.

Part 4: Applications in Drug Discovery

The aminopyrazoles synthesized via these MCRs are not merely final products but are highly valuable intermediates. The amino and cyano functionalities serve as versatile synthetic handles for further elaboration.[15][16]

  • The amino group can be acylated, sulfonylated, or used as a nucleophile to construct fused ring systems like pyrazolo[1,5-a]pyrimidines.[17]

  • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused pyridines (pyrazolo[3,4-b]pyridines).[15]

This synthetic versatility makes MCR-derived aminopyrazoles ideal starting points for generating compound libraries for high-throughput screening in drug discovery programs targeting kinases, GPCRs, and other important biological targets.[18]

Conclusion

Multi-component reactions provide a superior strategic platform for the synthesis of substituted aminopyrazoles. The methodology is characterized by its operational simplicity, high efficiency, and adherence to the principles of green chemistry. The detailed protocol provided herein serves as a reliable and robust starting point for researchers to access this important class of heterocycles, enabling further exploration in medicinal chemistry and drug development.

References

The Versatile Building Block: Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Applications, and Strategic Importance of a Key Pyrazole Intermediate.

Foreword: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to form a wide array of interactions with biological targets.[1][2] From blockbuster drugs like the anti-inflammatory agent Celecoxib to the erectile dysfunction medication Sildenafil and a multitude of kinase inhibitors in oncology, the pyrazole core is a testament to nature's and chemists' ingenuity in crafting biologically active molecules.[2][3] This guide focuses on a particularly valuable derivative, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , a versatile intermediate that serves as a gateway to a diverse range of complex and therapeutically relevant compounds.

Section 1: Physicochemical Properties and Strategic Importance

This compound is a stable, solid compound at room temperature, with solubility in organic solvents like ethanol and dimethylformamide.[4] Its strategic importance in medicinal chemistry lies in the trifecta of its functional groups: a nucleophilic amino group at the 4-position, an ester at the 5-position amenable to various transformations, and a methylated nitrogen at the 1-position which blocks tautomerism and provides a specific vector for substitution. This unique arrangement makes it an ideal starting material for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are themselves critical cores in many kinase inhibitors.[2][5]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 923283-54-9
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Solid
Melting Point 65-75 °C
Boiling Point 288.6 ± 20.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Slightly soluble in water, soluble in ethanol and dimethylformamide

Section 2: Synthesis Protocol - A Gateway to the Pyrazole Core

The synthesis of this compound is a critical first step in its utilization. While several methods exist for the synthesis of aminopyrazoles, a common and efficient approach involves the cyclization of a functionalized acyclic precursor. The following protocol is adapted from established methodologies for the synthesis of closely related 5-aminopyrazole-4-carboxylic acid esters.[6][7]

Protocol 1: Synthesis of this compound

This protocol is based on the cyclization reaction between an ethoxymethylene cyanoacetate derivative and methylhydrazine.

Materials:

  • Methyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Ethanol

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (ethoxymethylene)cyanoacetate in toluene.

  • Addition of Methylhydrazine: While stirring at room temperature, slowly add a 40% aqueous solution of methylhydrazine to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 22-30°C, using a water bath for cooling if necessary.[6]

  • Initial Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-3 hours.[6]

  • Cyclization: Gradually heat the reaction mixture to reflux and maintain for 2 hours to drive the cyclization to completion.[6]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with the literature values.

Section 3: Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino and ester functionalities provide convenient handles for a variety of chemical transformations, including acylation, condensation, and cyclization reactions.

Application Example: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A prominent application of this pyrazole derivative is in the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous kinase inhibitors.[2][5] The general synthetic strategy involves the condensation of the aminopyrazole with a one-carbon unit (e.g., formamide or orthoformates) to form the pyrimidine ring, followed by functionalization at the 4-position.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

G A Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate B Pyrazolo[3,4-d]pyrimidin-4-one Intermediate A->B Cyclization (e.g., Formamide, heat) C 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate B->C Chlorination (e.g., POCl₃) D Final Kinase Inhibitor (e.g., with piperazine moiety) C->D Nucleophilic Substitution (e.g., Substituted amine)

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol 2: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Intermediate

This protocol outlines the initial cyclization step to form the core pyrazolo[3,4-d]pyrimidine structure.[2]

Materials:

  • This compound

  • Formamide

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with an excess of formamide.

  • Cyclization: Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, will often precipitate. Collect the solid by filtration and wash with a suitable solvent like water or ethanol to remove excess formamide. The product can be further purified by recrystallization if necessary.

Self-Validation: The structure of the pyrazolo[3,4-d]pyrimidin-4-one can be confirmed by spectroscopic methods. The disappearance of the ester and primary amine signals and the appearance of new signals corresponding to the fused ring system in the NMR spectra are indicative of a successful reaction.

Section 4: Case Study - The Sildenafil Intermediate

A compelling example of the utility of the 4-amino-1-methyl-pyrazole-5-carboxamide core is its role in the industrial synthesis of Sildenafil, the active ingredient in Viagra®.[8][9] While the commercial synthesis of Sildenafil starts from a different pyrazole derivative, the core transformations highlight the chemical logic that can be applied to derivatives of this compound. The key intermediate, 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide, undergoes a series of reactions including acylation, cyclization, and sulfonation to yield the final drug molecule.[1][3][10]

Logical Flow of Sildenafil Synthesis from a Pyrazole Intermediate:

G A 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide B Acylated Intermediate A->B Acylation with 2-ethoxybenzoyl chloride C Pyrazolo[4,3-d]pyrimidin-7-one Core B->C Cyclization D Sulfonated Intermediate C->D Sulfonation E Sildenafil D->E Condensation with 1-methylpiperazine

References

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate: Application Notes for Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Within the realm of inflammatory diseases, pyrazole derivatives have emerged as a privileged scaffold, most notably exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] The anti-inflammatory prowess of these compounds stems from their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response. This guide focuses on a specific, promising derivative, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , as a candidate for anti-inflammatory drug discovery. We will explore its mechanistic rationale, provide detailed protocols for its synthesis and evaluation, and present representative data to guide researchers in this field.

Mechanistic Rationale: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of pyrazole derivatives, particularly those with a 4-amino substitution, is often multi-faceted. The primary mechanisms of action revolve around the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is intricately linked to the production of prostaglandins, potent lipid mediators that contribute to pain, swelling, and fever.[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with an improved gastrointestinal safety profile.

Many 4-aminopyrazole derivatives have demonstrated potent and selective inhibitory activity against COX-2.[4][5] The structural features of these molecules allow them to fit snugly into the active site of the COX-2 enzyme, blocking the entry of its substrate, arachidonic acid, and thereby preventing the production of prostaglandins.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[7]

Several pyrazole compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][8] This inhibition can occur at various points in the cascade, including the prevention of IκBα degradation, thereby trapping NF-κB in the cytoplasm and preventing the subsequent production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Signaling Pathway and Experimental Workflow Diagrams

To visually conceptualize the mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Prostaglandin Synthesis Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) Pyrazole Compound Pyrazole Compound Pyrazole Compound->IKK Activation Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pyrazole Compound_2 Pyrazole Compound Pyrazole Compound_2->COX-2 Inhibition

Caption: Putative Anti-inflammatory Mechanisms of Pyrazole Compounds.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis & Characterization Synthesis & Characterization COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Synthesis & Characterization->COX-1/COX-2 Inhibition Assay LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay Synthesis & Characterization->LPS-stimulated Macrophage Assay Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) LPS-stimulated Macrophage Assay->Cytokine Quantification (ELISA) Data Analysis (IC50) Data Analysis (IC50) Cytokine Quantification (ELISA)->Data Analysis (IC50) Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Data Analysis (IC50)->Carrageenan-induced Paw Edema Lead Compound Selection Paw Volume Measurement Paw Volume Measurement Carrageenan-induced Paw Edema->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Caption: Experimental Workflow for Anti-inflammatory Evaluation.

Protocols and Methodologies

Part 1: Synthesis and Characterization of this compound

A robust and reproducible synthesis is the foundation of any drug discovery campaign. The following protocol is adapted from established methods for similar pyrazole derivatives.[9][10]

Objective: To synthesize and characterize this compound.

Materials:

  • (Ethoxymethylene)cyanoacetate

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

  • Analytical instruments: NMR spectrometer, Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve (ethoxymethylene)cyanoacetate in toluene.

  • Cool the solution to 20-25°C using a chilled water bath.

  • Slowly add a 40% aqueous solution of methylhydrazine dropwise to the stirred solution, maintaining the temperature between 22-30°C.

  • After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Gradually heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to approximately 10°C and collect the precipitated solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

  • 1H NMR and 13C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • Physical Properties: Melting point: 65-75°C; Boiling point: ~288.6°C; Appearance: Solid.[11]

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • Fluorometric or colorimetric probe

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a dilution series of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX assay buffer, the enzyme (COX-1 or COX-2), and the probe.

  • Add the diluted test compound or reference inhibitor to the respective wells. Include wells for enzyme control (no inhibitor) and a solvent control.

  • Pre-incubate the plate at 25°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence or absorbance kinetically for 5-10 minutes.

  • Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the enzyme control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

B. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in an inflammatory environment.

Objective: To measure the inhibition of TNF-α and IL-6 production by the test compound in RAW 264.7 macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • MTT or similar reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells in 96-well plates at a density of approximately 1 x 105 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC50 values.

Part 3: In Vivo Evaluation of Anti-inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established in vivo model of acute inflammation used to screen for potential anti-inflammatory drugs.[5]

Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Representative Data and Expected Outcomes

While direct experimental data for this compound is not extensively published, we can present expected outcomes based on data from structurally similar 4-aminopyrazole derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Representative 4-Aminopyrazole Analogs

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Analog A COX-249212.24[5]
Analog B COX-260208.33[5]
Celecoxib (Reference) COX-221602.51
Analog C TNF-α6,500N/A
Analog D TNF-α27,400N/A
Pentoxifylline (Reference) TNF-α340,600N/A

Data is for illustrative purposes, derived from structurally related compounds.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Edema Inhibition (%) at 3h
Vehicle Control 0
Indomethacin (10 mg/kg) ~50-60%
Hypothetical Pyrazole (10 mg/kg) ~40-70%
Hypothetical Pyrazole (20 mg/kg) ~60-85%

Expected range of activity based on published data for pyrazole derivatives.[2]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its structural similarity to known COX-2 inhibitors and modulators of the NF-κB pathway provides a strong rationale for its investigation. The protocols detailed in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of this and related compounds. Future work should focus on a thorough structure-activity relationship (SAR) study to optimize potency and selectivity, as well as a comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

"methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" as a scaffold for anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate as a Privileged Scaffold for Novel Anticancer Agents

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its unique structural and electronic properties allow for versatile modifications, making it an ideal foundation for developing potent and selective therapeutic agents.[3][4] Within this class, the this compound core and its derivatives have emerged as a particularly fruitful area of research for anticancer drug discovery.[5] These compounds have demonstrated efficacy against various cancer types by interacting with critical targets like protein kinases, tubulin, and even DNA, thereby disrupting cancer cell proliferation and survival.[3][4][6]

This guide provides a comprehensive overview for researchers and drug development professionals on leveraging this pyrazole scaffold. We will explore the underlying mechanisms of action, provide detailed protocols for the synthesis and biological evaluation of novel derivatives, and discuss key structure-activity relationships (SAR) to guide future design efforts.

Part 1: Mechanism of Action - Targeting Aberrant Cell Signaling

Pyrazole derivatives exert their anticancer effects through diverse mechanisms, most notably by inhibiting protein kinases that are frequently dysregulated in cancer.[1] Kinases are crucial regulators of cellular processes, and their aberrant activation can drive tumor growth, metastasis, and resistance to therapy.[7] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[8]

Key kinase families targeted by pyrazole-based inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, making them a prime target for halting uncontrolled cancer cell division.[3][6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose over-expression or mutation is a hallmark of many solid tumors.[3][6]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, critical in certain hematological malignancies.[3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and covalent pyrazole inhibitors have been developed to overcome resistance.[9]

Below is a generalized diagram of a common oncogenic signaling pathway, illustrating potential points of inhibition for pyrazole-based agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BTK BTK Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->AKT Inhibitor->BTK

Caption: Generalized oncogenic signaling pathway illustrating kinase targets for pyrazole inhibitors.

Part 2: Synthesis of Pyrazole-5-Carboxamide Derivatives

The synthesis of novel anticancer agents from the core scaffold typically involves the derivatization of the 5-carboxylate group, often into a carboxamide.[10][11] This modification is crucial as the amide bond can form key hydrogen bond interactions within the target protein's binding site. The following is a representative, two-stage protocol for the synthesis of a novel pyrazole-5-carboxamide derivative.

Synthesis_Workflow Start Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 4-amino-1-methyl- 1H-pyrazole-5-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, R-NH2) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final Final Product: N-substituted-4-amino-1-methyl- 1H-pyrazole-5-carboxamide Purification->Final Biological_Evaluation_Workflow Compound Synthesized Pyrazole Derivative Assay1 Cell Viability Assay (e.g., MTT) Compound->Assay1 Result1 Determine IC50 (Cytotoxicity) Assay1->Result1 Assay2 In Vitro Kinase Assay (Target-Specific) Result1->Assay2 If Active Result2 Determine IC50 (Target Engagement) Assay2->Result2 Assay3 Western Blot Analysis Result2->Assay3 If Potent Result3 Confirm Downstream Pathway Inhibition Assay3->Result3

References

Experimental procedure for N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of Pyrazoles: Protocols, Mechanisms, and Regioselectivity Control

Authored by a Senior Application Scientist

Introduction: The Central Role of N-Alkyl Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in modern chemistry. Their derivatives are integral to numerous FDA-approved drugs and next-generation agrochemicals.[1][2][3] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.[4] This process introduces alkyl groups onto one of the ring's nitrogen atoms, profoundly influencing the compound's solubility, metabolic stability, and target-binding interactions.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant chemical challenge: regioselectivity. The two nitrogen atoms (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of isomeric product mixtures that can be difficult and costly to separate.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven experimental procedures for N-alkylation, delving into the mechanistic principles that govern these reactions and offering strategies to achieve predictable and selective outcomes.

Mechanistic Underpinnings of N-Alkylation

The most common pathway for N-alkylation is a nucleophilic substitution reaction (S N 2). The process is typically initiated by deprotonating the acidic N-H proton of the pyrazole ring with a base, generating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the new N-C bond.

The critical challenge of regioselectivity in unsymmetrical pyrazoles arises from the two non-equivalent nitrogen atoms. The choice of which nitrogen (N1 or N2) is alkylated is governed by a delicate interplay of steric, electronic, and reaction conditions.

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] For example, in a 3-substituted pyrazole, alkylation typically favors the N1 position to avoid steric clash with the substituent at C3.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, counter-ion, solvent, and temperature can significantly influence the N1:N2 product ratio.[6]

Below is a diagram illustrating the general mechanism and the regioselectivity challenge.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) PZ Unsymmetrical Pyrazole (R-Pz-H) Base Base (B:) PZ->Base Anion Pyrazolate Anion (Two resonant forms) PZ->Anion B-H⁺ AlkylHalide Alkylating Agent (R'-X) Anion->AlkylHalide N1_Product N1-Alkylated Product Anion->N1_Product Attack at less hindered N1 N2_Product N2-Alkylated Product Anion->N2_Product Attack at more hindered N2

Caption: General workflow for base-mediated N-alkylation of pyrazoles.

Core Experimental Protocols

Several robust methodologies have been developed for the N-alkylation of pyrazoles. The choice of protocol depends on the substrate scope, desired regioselectivity, and available resources.

Protocol A: Classical Alkylation with a Strong Base

This is the most widely adopted method, valued for its efficiency and broad applicability.[4] It typically employs a strong base like sodium hydride (NaH) to ensure complete deprotonation of the pyrazole, followed by the addition of an alkyl halide.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole starting material (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.[4]

  • Alkylation: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Table 1: Common Conditions for Classical N-Alkylation

BaseSolventTemperature (°C)Typical Alkylating AgentsNotes
NaHDMF, THF0 to RTAlkyl iodides, bromidesHighly effective; requires anhydrous conditions.
K₂CO₃Acetonitrile, DMFRT to 80Alkyl bromides, chloridesMilder base, suitable for many substrates.[6]
KOHDMSO, Ionic LiquidRT to 80Alkyl bromidesStrong, inexpensive base.[7]
Cs₂CO₃AcetonitrileRefluxAlkyl halidesOften provides good yields and can influence regioselectivity.
Protocol B: Phase-Transfer Catalysis (PTC) - A Greener Approach

Phase-transfer catalysis is a powerful and environmentally friendly alternative that avoids the need for strong bases and strictly anhydrous solvents.[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.

Detailed Step-by-Step Methodology (Solvent-Free):

  • Mixing Reagents: In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the solid mixture.

  • Reaction: Heat the mixture (typically 60-80 °C) with vigorous stirring for 1-5 hours. The reaction mixture will often become a thick slurry.

  • Work-up: After cooling to room temperature, add water and ethyl acetate to the flask. Stir until all solids are dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

G PzH Pyrazole (PzH) Pz_anion Pyrazolate (Pz⁻) PzH->Pz_anion + OH⁻ - H₂O OH Base (OH⁻) PTC_complex_org [Q⁺Pz⁻] (Organic Soluble) Pz_anion->PTC_complex_org + Q⁺X⁻ RX Alkyl Halide (R-X) PzR Product (Pz-R) RX->PzR + [Q⁺Pz⁻] X_anion Halide (X⁻) PTC_complex_aq [Q⁺X⁻] X_anion->PTC_complex_aq + Q⁺ PTC_complex_org->RX PTC_complex_aq->Pz_anion Catalyst Regeneration

Caption: The catalytic cycle in Phase-Transfer Catalyzed N-alkylation.

Protocol C: Acid-Catalyzed Alkylation with Trichloroacetimidates

As an alternative to base-mediated methods, N-alkylation can be achieved under acidic conditions using trichloroacetimidates as alkylating agents.[1][5] This method is particularly useful for substrates that are sensitive to strong bases.

Detailed Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the alkyl trichloroacetimidate (1.0 eq.), the pyrazole (1.0 eq.), and a Brønsted acid catalyst such as camphorsulfonic acid (CSA, 0.2 eq.) under an argon atmosphere.[1][5]

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a solution (e.g., 0.25 M).[1][5]

  • Reaction: Stir the reaction at room temperature for approximately 4 hours.[1][5]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[5]

Protocol D: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[10][11] This technique is highly amenable to green chemistry principles, often allowing for solvent-free conditions.[12]

Detailed Step-by-Step Methodology (Solvent-Free):

  • Preparation: In a microwave process vial, mix the pyrazole (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and the alkylating agent (1.1 eq.).[12] A minimal amount of a high-boiling solvent like DMF can be added to improve energy transfer.[12]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for 5-20 minutes.[12][13]

  • Work-up and Purification: After cooling, partition the residue between water and ethyl acetate. Separate the organic layer, dry it over Na₂SO₄, concentrate, and purify by column chromatography.

Strategies for Controlling Regioselectivity

Achieving high regioselectivity is paramount for efficient synthesis. For unsymmetrical pyrazoles, the following factors can be manipulated to favor the formation of a single isomer.

Table 2: Influencing Factors on N1 vs. N2 Alkylation

FactorObservationRationale & CausalityExample/Reference
Steric Hindrance Alkylation occurs at the less hindered nitrogen.The transition state for attack at the less hindered nitrogen is lower in energy. This is often the most predictable controlling factor.For 3-methyl-5-phenyl-1H-pyrazole, alkylation favors the N1 position, away from the bulkier phenyl group.[5]
Catalyst/Counter-ion The choice of metal catalyst or base counter-ion can reverse selectivity.Metal ions can chelate to one of the pyrazole nitrogens, directing the alkylating agent to the other nitrogen.A Mg-catalyzed reaction using MgBr₂ has been developed to provide high regioselectivity for the N2-alkylated product.[14]
Protecting Groups A bulky, removable group can be used to block one nitrogen.A triphenylsilyl group can be installed to direct alkylation to the desired nitrogen, and then subsequently removed.This strategy offers excellent control but adds steps to the synthesis.[15]
Enzymatic Catalysis Engineered enzymes can provide near-perfect regioselectivity (>99%).The enzyme's active site precisely orients the pyrazole substrate, allowing alkylation at only one specific nitrogen.A two-enzyme system using engineered methyltransferases enables regiodivergent alkylation with simple haloalkanes.[16][17]

Product Purification and Characterization

After the reaction, a standard aqueous work-up is typically performed to remove the base and other water-soluble byproducts. The crude product is then purified, most commonly by silica gel column chromatography.

Accurate characterization is essential to confirm the structure and, crucially, to determine the regiochemistry of the product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. For determining the site of alkylation, 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , are definitive. A NOESY experiment can show through-space correlation between the protons of the newly introduced alkyl group and the protons of the substituent on the adjacent carbon (e.g., C5), confirming the N1-isomer.[5]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Inactive base (e.g., NaH exposed to air).- Insufficient temperature.- Poorly reactive alkylating agent (e.g., alkyl chloride).- Use fresh, high-quality base.- Increase reaction temperature or switch to microwave heating.- Use a more reactive alkylating agent (iodide > bromide > chloride).
Mixture of N1/N2 Isomers - Similar steric/electronic environment at N1 and N2.- Reaction conditions not optimized for selectivity.- Change the base/counter-ion (e.g., try MgBr₂ for N2 selectivity).[14]- Use a bulkier alkylating agent to enhance steric differentiation.- If possible, modify substituents on the pyrazole to increase steric bias.
Formation of Side Products - Over-alkylation (quaternary salt formation).- Reaction with solvent (e.g., DMF).- Elimination from the alkyl halide (if using a strong, bulky base).- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.).- Lower the reaction temperature.- Use a non-nucleophilic base like K₂CO₃ or a hindered base.
Difficulty in Purification - Isomers have very similar polarity.- Product is highly polar or water-soluble.- Use a specialized chromatography column (e.g., silver nitrate impregnated silica) or switch to reverse-phase HPLC.- Perform a salt formation/precipitation to isolate the product.

References

Application Notes and Protocols for the Purification of Pyrazole Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Pyrazole Esters in Research and Development

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are privileged scaffolds found in a multitude of pharmacologically active agents.[1][4][5] The ester functional group, when appended to the pyrazole core, provides a versatile handle for further synthetic modifications, making pyrazole esters key intermediates in the synthesis of complex molecules. Given their intended applications, particularly in drug development, achieving a high degree of purity is not merely a matter of good practice but a prerequisite for reliable biological evaluation and downstream applications.[6]

Column chromatography is a fundamental and widely employed technique for the purification of these compounds.[5][7][8][9] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful purification of pyrazole esters using column chromatography, aimed at researchers, scientists, and drug development professionals.

Understanding the Chromatographic Behavior of Pyrazole Esters

The separation of pyrazole esters by column chromatography is governed by their polarity, which is influenced by the substituents on the pyrazole ring and the nature of the ester group. The pyrazole ring itself is polar due to the presence of the two nitrogen atoms.[2] The ester group also contributes to the overall polarity of the molecule. The choice of stationary and mobile phases is therefore critical for achieving optimal separation.

Stationary Phase Selection: For the purification of pyrazole esters, silica gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.[4][7][8] Its surface is rich in silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding. In some cases, for very specific separations or to resolve challenging regioisomers, other stationary phases like alumina or chemically modified silica (e.g., amino-propyl bonded silica) might be considered.[10]

Mobile Phase Selection: The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the stationary phase. The choice of the mobile phase is crucial for controlling the retention and elution of the pyrazole ester. A common strategy for pyrazole ester purification is to use a binary solvent system, typically a non-polar solvent like hexane or heptane mixed with a more polar solvent such as ethyl acetate or dichloromethane.[4][8] The ratio of these solvents is adjusted to achieve the desired separation.

Workflow for Pyrazole Ester Purification

The purification of pyrazole esters by column chromatography follows a systematic workflow. This process begins with the analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) to determine the optimal mobile phase, followed by column preparation, sample application, elution, and finally, fraction analysis.

Column Chromatography Workflow for Pyrazole Ester Purification Figure 1: Workflow for Pyrazole Ester Purification TLC 1. TLC Analysis of Crude Mixture Solvent 2. Selection of Optimal Mobile Phase TLC->Solvent Column_Prep 3. Column Packing Solvent->Column_Prep Sample_Loading 4. Sample Loading Column_Prep->Sample_Loading Elution 5. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 6. Fraction Analysis (TLC/HPLC) Elution->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Pyrazole Ester Evaporation->Pure_Product

Caption: A schematic representation of the key steps involved in the column chromatography purification of pyrazole esters.

Detailed Protocol: Purification of a Representative Pyrazole Ester

This protocol provides a step-by-step guide for the purification of a hypothetical pyrazole ester, ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate, using silica gel column chromatography.

Materials:

  • Crude ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, flasks, and test tubes

  • Rotary evaporator

Step 1: Thin Layer Chromatography (TLC) Analysis

Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase for separation. The goal is to find a solvent system that provides a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1).

  • Visualize the separated spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).[9]

  • Adjust the solvent ratio to achieve the desired separation and Rf value. If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexane). If the spots are too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).[11]

Step 2: Column Preparation (Slurry Packing)

Rationale: Proper packing of the column is crucial for achieving high resolution. The slurry packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.

Procedure:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 4:1).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Step 3: Sample Loading

Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

Procedure:

  • Dissolve the crude pyrazole ester in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel.

  • Wash the sides of the column with a small amount of the mobile phase and allow it to enter the silica gel.

  • Carefully fill the column with the mobile phase.

Step 4: Elution and Fraction Collection

Rationale: The components of the mixture are separated as they travel down the column at different rates. Collecting fractions allows for the isolation of the pure product.

Procedure:

  • Start the elution by opening the stopcock and maintaining a constant flow of the mobile phase. A flow rate of a few milliliters per minute is typical for a standard laboratory column.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and developing it.

Step 5: Fraction Analysis and Product Isolation

Rationale: Analyzing the collected fractions is necessary to identify which ones contain the pure product.

Procedure:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure pyrazole ester.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and HPLC.[6][9]

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Consider using a gradient elution where the polarity of the mobile phase is gradually increased.[11]
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Improper packing of the column.Repack the column using the slurry method, ensuring the silica gel is evenly settled.
Column running dry.Always maintain the solvent level above the stationary phase.
Broad or Tailing Peaks Sample is not sufficiently soluble in the mobile phase.Dissolve the sample in a stronger, more polar solvent for loading, but use a minimal amount.
Interactions between the analyte and acidic silica.Add a small amount of a modifying agent like triethylamine to the mobile phase to neutralize acidic sites on the silica gel.
Co-elution of Isomers Regioisomers of the pyrazole ester may have very similar polarities.Utilize a very shallow solvent gradient or switch to a different stationary phase (e.g., reversed-phase C18) or a different solvent system to alter selectivity.[12][13]

Exemplary Mobile Phase Systems for Pyrazole Derivatives

The following table summarizes mobile phase systems that have been successfully used for the purification of various pyrazole derivatives, as reported in the literature.

Pyrazole Derivative Type Stationary Phase Mobile Phase System (v/v) Reference
Thioamide intermediate for pyrazole synthesisSilica GelHexane/EtOAc = 15:1[4]
Benzofuropyrazole and pyrazole derivativesSilica GelHexane/EtOAc = 1:4[4]
1,3,5-triphenyl-(1H)-pyrazoleSilica GelHexane/ethyl acetate, 19:1[8]
5-(4-bromophenyl)-1,3-diphenyl-1H-pyrazoleSilica GelHexane/ethyl acetate, 19:1[8]
3,5-disubstituted-pyrazolesSilica Geln-hexane:ethyl acetate (3:1)[7]
Phenylpyrazole derivativeFlash Silica ChromatographyDCM/MeOH = 20:1[14]

Conclusion

The purification of pyrazole esters by column chromatography is a robust and essential technique in synthetic chemistry. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and following a systematic protocol, researchers can achieve high purity of their target compounds. Understanding the principles behind the separation and being equipped with troubleshooting strategies will ensure the successful isolation of pyrazole esters, paving the way for their use in a wide range of applications, from drug discovery to materials science.

References

Application Notes & Protocols: Flow Chemistry Synthesis of Pyrazole Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and various agrochemicals.[1][2][3] Their prevalence drives the demand for synthetic methods that are not only efficient and high-yielding but also safe, scalable, and sustainable.[1][4]

Traditionally, pyrazoles are synthesized in batch reactors, often facing challenges related to safety (e.g., handling of hazardous intermediates like hydrazines), scalability, and reaction control.[1][2] Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology that directly addresses these limitations.[2][5][6] By conducting reactions in a continuously streaming fluid within a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time.[7][8][9] This precise control leads to enhanced reaction efficiency, improved safety profiles, higher product purity, and seamless scalability from lab discovery to industrial production.[2][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of flow chemistry to the synthesis of pyrazole derivatives. We will explore two of the most robust and widely adopted synthetic strategies: the Knorr cyclocondensation and 1,3-dipolar cycloaddition, providing detailed protocols, mechanistic insights, and practical guidance for implementation.

Key Advantages of Flow Chemistry for Pyrazole Synthesis

FeatureAdvantage in Pyrazole SynthesisRationale
Enhanced Safety Safer handling of hazardous reagents (e.g., diazomethane, hydrazines).Small reactor volumes minimize the quantity of hazardous material at any given time. Unstable intermediates are generated and consumed in situ, avoiding isolation and storage.[11]
Precise Process Control Improved regioselectivity and higher yields.Superior heat and mass transfer allow for precise temperature control and efficient mixing, minimizing side product formation.[8][9]
Rapid Reaction Optimization Accelerated discovery and development timelines.Automated systems allow for rapid screening of reaction parameters (temperature, residence time, stoichiometry) with minimal material consumption.[9]
Seamless Scalability Direct path from laboratory to production scale.Scaling up is achieved by running the system for longer periods or by "numbering-up" (running parallel reactors), bypassing the complex challenges of batch scale-up.[12][13]
Process Intensification Reduced footprint and increased productivity.Continuous operation can generate significant quantities of material from a small reactor setup. For example, a multi-gram scale synthesis of a pyrazole was achieved in a 12-hour run.[11]

Protocol 1: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a classic and highly effective method for preparing pyrazoles.[14][15][16] Adapting this reaction to a continuous-flow process significantly enhances its safety and efficiency.

Mechanistic Overview

The reaction proceeds via a two-step mechanism:

  • Imine/Enamine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine or enamine intermediate.[17]

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group. A subsequent dehydration step aromatizes the ring, yielding the final pyrazole product.[14][15][18] The regioselectivity is determined by which carbonyl is attacked first.

Experimental Workflow & Setup

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from an aniline precursor, which is converted in situ to the corresponding hydrazine derivative. This multi-step sequence showcases the power of flow chemistry to telescope several reaction steps into one continuous operation, avoiding the isolation of hazardous intermediates.[11][19]

Figure 1. Telescoped four-step continuous-flow synthesis of N-arylated pyrazoles.[11]
Detailed Protocol

Reagent Preparation:

  • Solution A1: Prepare a 0.5 M solution of the desired aniline in acetonitrile.

  • Solution A2: Prepare a 0.55 M solution of tert-butyl nitrite (tBuONO) in acetonitrile.

  • Solution B: Prepare a 1.0 M solution of L-ascorbic acid (Vitamin C) in deionized water.

  • Solution C: Prepare a 0.6 M solution of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) in acetonitrile.

Flow System Setup:

  • Assemble the flow reactor system as depicted in Figure 1, using four syringe pumps, three T-mixers, three coil reactors, and a back-pressure regulator (BPR).

  • Use PFA or stainless steel tubing appropriate for the solvents and temperatures.

  • Immerse the coil reactors in thermostatically controlled oil baths.

Reaction Parameters:

ParameterReactor 1 (Diazotization)Reactor 2 (Reduction)Reactor 3 (Cyclocondensation)
Pump Flow Rates A1: 0.1 mL/minA2: 0.1 mL/minB: 0.1 mL/minC: 0.1 mL/min
Reactor Volume 1.0 mL5.0 mL10.0 mL
Temperature 25 °C30 °C140 °C
Residence Time 5 min16.7 min25 min
Back Pressure --10 bar (145 psi)

Procedure:

  • Prime all pumps with their respective reagent solutions.

  • Start the pumps simultaneously at the specified flow rates.

  • Solutions A1 and A2 are mixed in M1, and the stream flows through Reactor 1 to form the diazonium salt in situ.

  • The output from Reactor 1 is mixed with Solution B in M2. The mixture flows through Reactor 2, where the diazonium salt is reduced to the hydrazine derivative.[19][20]

  • The resulting hydrazine stream is mixed with Solution C in M3 and enters Reactor 3. The high temperature promotes the cyclocondensation and dehydration to form the pyrazole.

  • The reaction stream passes through the BPR (set to suppress solvent boiling) and is collected in a flask containing a suitable quenching agent if necessary.

  • Allow the system to reach a steady state (typically 3x the total residence time) before collecting the product fraction.

  • Upon completion, flush the system with clean solvent (acetonitrile).

  • The collected product can be purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne) is a powerful, atom-economical method for constructing five-membered heterocycles, including pyrazoles.[7][21] Flow chemistry is particularly advantageous for this route as it allows for the safe, in situ generation and immediate use of potentially unstable and explosive diazo intermediates.[7][12]

Mechanistic Overview

This reaction involves the concerted cycloaddition of a diazo compound (e.g., trimethylsilyldiazomethane) with an alkyne. The diazo compound acts as the three-atom (C-N-N) component, and the alkyne provides the two-atom carbon component to form the pyrazole ring.[7][22] The reaction is often highly regioselective.

Figure 2. General mechanism for [3+2] cycloaddition synthesis of pyrazoles.
Experimental Workflow & Setup

This protocol details a two-step flow process for synthesizing 3,5-disubstituted pyrazoles. First, a terminal alkyne undergoes copper-catalyzed homocoupling to form a 1,3-diyne intermediate, which then reacts with hydrazine in a Cope-type hydroamination to yield the pyrazole.[7][23] This method avoids the direct use of diazo compounds, offering an alternative safety profile.

Detailed Protocol

Reagent Preparation:

  • Solution A: Prepare a 0.2 M solution of the terminal alkyne and 0.24 M of N,N,N',N'-tetramethylethylenediamine (TMEDA) in methanol.

  • Solution B: Prepare a 0.04 M solution of copper(I) chloride (CuCl) in methanol.

  • Solution C: Prepare a 4.0 M solution of hydrazine monohydrate in methanol.

Flow System Setup:

  • Assemble a two-reactor flow system. Reactor 1 is for the alkyne homocoupling, and Reactor 2 is for the cyclization.

  • Use two pumps for the first step (Solutions A and B) and a third pump to introduce Solution C before the second reactor.

Reaction Parameters:

ParameterReactor 1 (Homocoupling)Reactor 2 (Cyclization)
Pump Flow Rates A: 0.4 mL/minB: 0.1 mL/minC: 0.05 mL/min
Reactor Volume 5.0 mL10.0 mL
Temperature 60 °C80 °C
Residence Time 10 min~18 min
Back Pressure 7 bar (100 psi)7 bar (100 psi)

Procedure:

  • Prime all pumps with their respective solutions.

  • Pump Solutions A and B through a T-mixer into Reactor 1. The copper catalyst facilitates the homocoupling of the alkyne to form a symmetrical 1,3-diyne.

  • The output stream from Reactor 1 is mixed with Solution C (hydrazine) at a second T-mixer.

  • This combined stream flows through Reactor 2, where the Cope-type hydroamination and subsequent cyclization occur to form the 3,5-disubstituted pyrazole.[23]

  • The product stream is collected after passing through the BPR.

  • Purify the product using standard laboratory techniques. This method has been shown to produce pyrazoles in very good yields (84–90%).[7]

Conclusion

Flow chemistry offers a robust, safe, and scalable platform for the synthesis of pyrazole heterocycles, a critical scaffold in drug discovery and development.[1][2] By leveraging enhanced control over reaction parameters and enabling the safe use of reactive intermediates, continuous-flow methods overcome many of the limitations associated with traditional batch synthesis.[2][4] The protocols detailed herein for the Knorr synthesis and a multi-step cycloaddition provide a practical starting point for laboratories looking to adopt this powerful technology. The inherent advantages of process intensification, rapid optimization, and seamless scalability make flow chemistry an indispensable tool for the modern synthetic chemist.[5][9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Aminopyrazoles are crucial scaffolds in medicinal chemistry, and their successful synthesis is often a critical step in the development of new therapeutic agents.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of aminopyrazole synthesis and optimize your reaction conditions for higher yields and purity.

Overview of Key Synthetic Routes

The synthesis of aminopyrazoles, particularly 3- and 5-aminopyrazoles, most commonly involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[3] The two primary and most versatile methods involve the reaction of hydrazines with either β-ketonitriles or α,β-unsaturated nitriles.[1][3][4][5][6][7] Understanding the mechanistic nuances of these pathways is fundamental to troubleshooting and optimization.

The reaction with β-ketonitriles typically proceeds through the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the carbonyl carbon. Subsequent intramolecular cyclization, involving the attack of the other nitrogen of the hydrazine onto the nitrile carbon, yields the 5-aminopyrazole.[1][3][4]

Alternatively, the reaction of hydrazines with α,β-unsaturated nitriles bearing a leaving group at the β-position provides another major route to aminopyrazoles.[3] The regiochemical outcome of these reactions can be highly dependent on the reaction conditions.

Aminopyrazole_Synthesis_Pathways cluster_ketonitrile β-Ketonitrile Route cluster_unsaturated_nitrile α,β-Unsaturated Nitrile Route Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + Hydrazine (Nucleophilic Attack on C=O) Hydrazine1 Hydrazine (R-NHNH2) Aminopyrazole5 5-Aminopyrazole Hydrazone->Aminopyrazole5 Intramolecular Cyclization UnsaturatedNitrile α,β-Unsaturated Nitrile (with leaving group) Adduct Michael Adduct UnsaturatedNitrile->Adduct + Hydrazine (Michael Addition) Hydrazine2 Hydrazine (R-NHNH2) Aminopyrazole3 3-Aminopyrazole Adduct->Aminopyrazole3 Cyclization (Kinetic Control) Aminopyrazole5_alt 5-Aminopyrazole Adduct->Aminopyrazole5_alt Cyclization (Thermodynamic Control)

Caption: Key synthetic pathways to aminopyrazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during aminopyrazole synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Aminopyrazole

Q1: My reaction is not yielding the expected aminopyrazole product. What are the primary factors to investigate?

A1: Low or no yield in aminopyrazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reactivity of Starting Materials: Ensure the purity and reactivity of your starting materials. Hydrazine hydrates can degrade over time, and the stability of β-ketonitriles can vary.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in the condensation of β-ketonitriles with hydrazines, the reaction is often carried out in refluxing ethanol.[1] However, for some substrates, milder conditions may be necessary to prevent degradation.

  • Side Reactions: The formation of stable, non-cyclizing intermediates, such as hydrazones, can be a significant issue.[8] The formation of undesired regioisomers also contributes to a lower yield of the target compound.

  • pH of the Reaction Medium: The pH can significantly influence the reaction rate and outcome. For example, when synthesizing 5-aminopyrazoles from esters via a Claisen condensation to form a β-ketonitrile intermediate, neutralization of the basic reaction mixture before the addition of hydrazine was found to be crucial for optimizing the process.[3]

Q2: I have isolated a stable hydrazone intermediate, but it is not cyclizing to the aminopyrazole. How can I promote cyclization?

A2: The cyclization of the hydrazone intermediate is a key step that can sometimes be sluggish. To facilitate this, consider the following:

  • Acid Catalysis: The addition of a catalytic amount of acid, such as acetic acid or hydrochloric acid, can protonate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the secondary nitrogen of the hydrazine. This can accelerate the dehydration and cyclization steps.[9][10]

  • Thermal Promotion: Increasing the reaction temperature, if the reactants and products are stable, can provide the necessary activation energy for cyclization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[2][3]

  • Change of Solvent: Switching to a higher-boiling point solvent like DMF or DMSO can allow for higher reaction temperatures. However, be mindful of potential side reactions at elevated temperatures.

Issue 2: Formation of Regioisomers (3-amino vs. 5-aminopyrazoles)

Q3: My reaction is producing a mixture of 3- and 5-aminopyrazole regioisomers. How can I control the regioselectivity?

A3: Controlling regioselectivity is a common challenge, especially when using monosubstituted hydrazines with α,β-unsaturated nitriles. The outcome is often a result of a delicate balance between kinetic and thermodynamic control.[11][12]

  • Kinetic vs. Thermodynamic Control: It has been proposed that under basic conditions and at lower temperatures (e.g., 0°C), the reaction is under kinetic control, favoring the formation of the 3-aminopyrazole.[12] Conversely, neutral conditions and elevated temperatures tend to favor the thermodynamically more stable 5-aminopyrazole.[11][12]

  • Influence of Base and Solvent: The choice of base and solvent can direct the regioselectivity. For the condensation of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave irradiation yielded the 5-aminopyrazole, while using sodium ethoxide in ethanol favored the 3-aminopyrazole.[3]

  • Steric Hindrance: An increase in the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole isomer.[3]

Table 1: Regioselective Synthesis Conditions

Starting MaterialsConditionsPredominant IsomerReference
3-Methoxyacrylonitrile + PhenylhydrazineAcOH, Toluene, Microwave5-Aminopyrazole[3]
3-Methoxyacrylonitrile + PhenylhydrazineEtONa, EtOH, Microwave3-Aminopyrazole[3]
Alkoxyacrylonitrile + AlkylhydrazineNeutral, 70°C5-Aminopyrazole[12]
Alkoxyacrylonitrile + AlkylhydrazineNaOEt, 0°C3-Aminopyrazole[12]
Issue 3: Formation of Byproducts and Purification Challenges

Q4: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are the likely side reactions?

A4: Besides the formation of regioisomers and stable hydrazones, other side reactions can complicate your synthesis:

  • Dimerization/Polymerization: Malononitrile and its derivatives can sometimes undergo self-condensation or polymerization under basic conditions.[4]

  • Reaction with Solvent: Certain solvents may not be inert under the reaction conditions. For example, using an alcohol as a solvent in the presence of a strong base can lead to transesterification if ester functionalities are present in the starting materials.

  • Oxidation: Aminopyrazoles can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures.

Q5: The purification of my aminopyrazole product is difficult. What are some effective purification strategies?

A5: Purification can be challenging due to the polar nature of aminopyrazoles.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: Silica gel column chromatography is a standard technique. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and prevent streaking for basic compounds.

  • Acid-Base Extraction: If the impurities have different acid-base properties than your product, a liquid-liquid extraction workup can be an effective preliminary purification step.

  • Trituration: For crude solids, washing with a solvent in which the product is sparingly soluble but the impurities are soluble (trituration) can significantly improve purity.[13][14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This protocol is a generalized procedure based on the versatile method of condensing β-ketonitriles with hydrazines.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as sodium acetate or triethylamine may be required.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for 5-aminopyrazole synthesis from β-ketonitriles.

Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles under Kinetic Control

This protocol is adapted from methodologies designed to favor the formation of the 3-amino isomer.[12]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (2.0 eq.) in absolute ethanol at 0°C (ice bath).

  • Addition of Reactants: To this cooled solution, slowly and simultaneously add solutions of the alkoxyacrylonitrile (1.0 eq.) in ethanol and the alkylhydrazine (1.0 eq.) in ethanol over a period of 45-60 minutes. Maintain the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for an additional 2-3 hours.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Minimizing Side Product Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Our goal is to provide in-depth, actionable insights to help you minimize side product formation and optimize your reaction outcomes. This resource moves beyond simple step-by-step instructions to explain the "why" behind experimental choices, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Challenge of Pyrazole Synthesis

The pyrazole ring is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs. The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, this reaction and its variations are often plagued by the formation of undesirable side products. The most common issues include the formation of regioisomers, incomplete cyclization, and reactions involving the starting materials.[3] This guide will provide a structured approach to troubleshooting these common problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered during pyrazole synthesis.

Q1: What are the most common side products in pyrazole synthesis?

A1: The most frequently encountered side products are regioisomers, which arise when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][4] Other common byproducts include pyrazoline intermediates from incomplete cyclization and various colored impurities resulting from side reactions of the hydrazine starting material.[3] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[3]

Q2: My reaction mixture has turned a deep yellow/red color. What causes this and is it a problem?

A2: The development of a yellow or red color is a common observation in reactions involving hydrazines and is often indicative of impurity formation.[5] While not always detrimental to the desired reaction, it suggests that side reactions are occurring, which can complicate purification and lower the overall yield. These colored impurities are often attributed to the degradation or side reactions of the hydrazine starting material.[3]

Q3: How can I confirm the identity of the side products in my reaction?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) is a quick method to determine the number of components in your mixture. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[3]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems, their underlying causes, and proven strategies for mitigation.

Issue 1: Formation of Regioisomers

The formation of a mixture of regioisomers is arguably the most significant challenge in the synthesis of unsymmetrical pyrazoles.[6] This occurs when a substituted hydrazine can react with either of the two non-equivalent carbonyl groups of a 1,3-dicarbonyl compound, leading to two different pyrazole products.[4]

Root Cause Analysis:

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[6] Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group, making it more susceptible to attack.[4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[4][6]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms and influence the initial site of attack.[4][6] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[6]

Mitigation Strategies & Protocols:

Controlling regioselectivity often requires careful optimization of reaction conditions.

Protocol 1: Solvent-Mediated Regiocontrol

The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[7]

Experimental Protocol:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.[6]

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer Ratio (Desired:Undesired)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[7]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>95:5[7]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol55:45[6]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP92:8[6]

Protocol 2: pH Control

Adjusting the pH of the reaction can reverse or enhance regioselectivity.

Experimental Protocol:

  • Dissolve the 1,3-dicarbonyl (1.0 mmol) and substituted hydrazine hydrochloride (1.1 mmol) in ethanol (5 mL).

  • For acidic conditions, add a catalytic amount of a strong acid (e.g., HCl). For basic conditions, add a base like sodium acetate to free the hydrazine.

  • Reflux the mixture and monitor by TLC.

  • Work-up accordingly based on the chosen conditions.

Issue 2: Incomplete Cyclization Leading to Pyrazoline Intermediates

In some cases, the reaction may stall after the initial condensation and cyclization, resulting in the formation of stable pyrazoline intermediates instead of the desired aromatic pyrazole.

Root Cause Analysis:

This issue often arises from:

  • Insufficient Driving Force for Aromatization: The final step of the pyrazole synthesis is the elimination of a molecule of water to form the aromatic ring. If the reaction conditions are not sufficiently forcing (e.g., low temperature, insufficient acid/base catalyst), this step may be slow or incomplete.

  • Substrate-Specific Stability: For certain substrates, the pyrazoline intermediate may be particularly stable, requiring more energy to overcome the activation barrier for aromatization.

Mitigation Strategies & Protocols:

Protocol 3: Microwave-Assisted Synthesis for Enhanced Aromatization

Microwave irradiation can provide the necessary energy to drive the reaction to completion, promoting the final dehydration step.

Experimental Protocol:

  • In a microwave reaction vessel, combine the 1,3-dicarbonyl (1.0 mmol) and hydrazine (1.1 mmol).

  • Add glacial acetic acid (5 mL) to act as both solvent and catalyst.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120-140 °C for 15-20 minutes). Note: These conditions should be optimized for your specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.[6]

Issue 3: Formation of N-Acylated Pyrazole Byproducts

When using hydrazides (acylhydrazines) as starting materials, a common side reaction is the acylation of the newly formed pyrazole ring, leading to N-acylated byproducts.

Root Cause Analysis:

This occurs because the pyrazole nitrogen is nucleophilic and can react with an acylating agent present in the reaction mixture. This is more prevalent when the reaction conditions facilitate acyl transfer.

Mitigation Strategies & Protocols:

Protocol 4: Two-Step Procedure to Avoid N-Acylation

A two-step approach, where the pyrazole is first formed using hydrazine hydrate and then subsequently acylated in a separate step, can prevent the formation of these byproducts.

Experimental Protocol:

  • Step 1: Pyrazole Formation: Synthesize the pyrazole using the appropriate 1,3-dicarbonyl and hydrazine hydrate under standard conditions (e.g., refluxing in ethanol). Purify the resulting pyrazole.

  • Step 2: N-Acylation: Dissolve the purified pyrazole in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or pyridine) followed by the desired acylating agent (e.g., acid chloride or anhydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acylated pyrazole.

Visualization of Reaction Pathways

To better understand the formation of the desired product versus the regioisomeric side product, the following reaction pathway diagrams are provided.

G cluster_0 Reaction Pathway Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine IntermediateA Initial attack at Carbonyl 1 Start->IntermediateA Pathway A (Favored by steric/electronic factors) IntermediateB Initial attack at Carbonyl 2 Start->IntermediateB Pathway B ProductA Desired Regioisomer IntermediateA->ProductA Cyclization & Dehydration ProductB Undesired Regioisomer IntermediateB->ProductB Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis Pathways

G cluster_1 Troubleshooting Flowchart Start Low Yield or Impure Product CheckTLC Analyze by TLC/LC-MS Start->CheckTLC MultipleSpots Multiple Spots Observed? CheckTLC->MultipleSpots Regioisomers Regioisomers Suspected MultipleSpots->Regioisomers Yes IncompleteReaction Incomplete Reaction/Pyrazoline MultipleSpots->IncompleteReaction No (Major SM remaining) OptimizeConditions Optimize Solvent/pH/Temp (See Protocols 1 & 2) Regioisomers->OptimizeConditions IncreaseEnergy Increase Reaction Time/Temp or Use Microwave (See Protocol 3) IncompleteReaction->IncreaseEnergy Purify Purify and Characterize OptimizeConditions->Purify IncreaseEnergy->Purify

Caption: Pyrazole Synthesis Troubleshooting

Concluding Remarks

Minimizing side product formation in pyrazole synthesis is a multifactorial challenge that requires a systematic and informed approach. By understanding the underlying mechanisms that lead to impurities such as regioisomers and pyrazolines, researchers can make rational adjustments to their experimental design. The strategic selection of solvents, precise control of pH, and the application of enabling technologies like microwave synthesis are powerful tools in the chemist's arsenal for achieving cleaner reactions and higher yields. This guide serves as a starting point for troubleshooting, and it is crucial to remember that each substrate system may require specific optimization.

References

Identifying impurities in "methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Last Updated: January 1, 2026

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and answers to frequently asked questions regarding the identification and management of impurities associated with this important chemical intermediate. Our goal is to ensure the integrity of your research by providing the expertise and validated methods necessary to address common purity challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the most common questions regarding the origin and identity of impurities in this compound. Understanding the synthetic route is crucial, as impurities are often remnants of starting materials, byproducts, or subsequent degradation. A plausible and common synthetic pathway is the nitration of a pyrazole precursor, followed by reduction of the nitro group.[1][2]

Q1: What are the most likely process-related impurities from the synthesis of this compound?

Process-related impurities are substances that originate from the manufacturing process. The most common synthetic routes for 4-aminopyrazoles involve the nitration of a pyrazole ring, followed by a reduction step.[1][2][3] Based on this, the following impurities are highly probable:

  • Unreacted Starting Materials:

    • Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: The direct precursor to the final product. Its presence indicates an incomplete reduction reaction.

    • Methyl 1-methyl-1H-pyrazole-5-carboxylate: The starting material for the nitration step. Its presence suggests an incomplete nitration.

  • Reaction Byproducts:

    • Regioisomers: During the initial synthesis of the pyrazole ring, regioisomers can form, especially when using unsymmetrical starting materials.[4] For instance, methylation can sometimes occur at a different nitrogen atom, leading to isomeric pyrazole structures.

    • Over-reduced Species: Aggressive reduction conditions could potentially affect the ester group, though this is less common than incomplete nitro reduction.

  • Residual Reagents and Solvents:

    • Catalysts: If catalytic hydrogenation is used for the reduction (e.g., Pd/C), trace amounts of the metal may be present.

    • Solvents: Residual solvents used during reaction or purification (e.g., ethanol, ethyl acetate, toluene) are common impurities.

Q2: What potential degradation products should I be aware of during storage or analysis?

Degradation impurities form when the substance is stored under suboptimal conditions or exposed to stress during analysis.

  • Hydrolysis Products: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid .[5][6] While amides are generally more stable than esters, the ester in this molecule is a primary site for potential hydrolytic degradation.[6]

  • Oxidative Degradation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored impurities.[4] This can be accelerated by exposure to air and light. The specific structures of these oxidized products can be complex and varied.

  • Dimerization: Some amino-substituted heterocyclic compounds can undergo dimerization over time.[7]

Q3: My sample has a slight color (yellow to brown). What does this indicate?

A colored sample often points to the presence of oxidized impurities or byproducts from side reactions involving the hydrazine starting material used in the pyrazole synthesis.[4] The amino group on the pyrazole ring is an electron-donating group, making the molecule susceptible to oxidation, which can generate chromophores. If your experiment is sensitive to such impurities, repurification via column chromatography or recrystallization is recommended.

Section 2: Troubleshooting Analytical Methods

Accurate identification of impurities requires robust analytical methods. This section provides troubleshooting guidance for the most common techniques used to analyze this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for assessing the purity of this compound. Due to the basic nature of the amino group, specific challenges like peak tailing can occur.

Q: Why are the peaks for my main compound tailing or showing poor shape?

A: Peak tailing for basic compounds like this is often caused by strong interactions between the amino group and residual, acidic silanol groups on the surface of the C18 silica stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase.

    • Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[8] This protonates the analyte (giving it a positive charge) and the silanol groups (making them neutral), thus minimizing secondary interactions.

    • Competitive Base: Adding a small amount of a competitive base like triethylamine (TEA) can also improve peak shape by interacting with the active silanol sites.

  • Column Selection: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

  • pH Control: Ensure the pH of the mobile phase is well-controlled and appropriate for the analyte's pKa.

Recommended Starting HPLC-UV Protocol:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min[8]
Detection 254 nm or Diode Array Detector (DAD)
Injection Volume 5 µL[8]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase pH Controlled (e.g., with acid)? start->check_ph add_modifier Add 0.1% Formic Acid or 0.1% TFA to mobile phase. check_ph->add_modifier No check_column Is the column base-deactivated? check_ph->check_column Yes solution Improved Peak Shape add_modifier->solution use_bds_column Switch to an end-capped or base-deactivated column. check_column->use_bds_column No check_sample_load Is sample concentration too high? check_column->check_sample_load Yes use_bds_column->solution dilute_sample Dilute the sample and re-inject. check_sample_load->dilute_sample No check_sample_load->solution Yes dilute_sample->solution

Caption: A workflow for troubleshooting poor HPLC peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for identifying the molecular weights of unknown impurities.

Q: What are the expected m/z values for the parent compound and key impurities?

A: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺.

Table of Expected Molecular Weights and m/z Values:

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
Parent Compound C₇H₁₀N₄O₂182.0804183.0877
Nitro Precursor C₇H₉N₅O₄227.0655228.0728
Hydrolysis Product C₆H₈N₄O₂168.0647169.0720
Pyrazole Precursor C₇H₁₀N₂O₂154.0742155.0815

Note: These values are for the most common isotopes. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation of impurities if they can be isolated or are present in sufficient quantity.[9][10]

Q: I see extra signals in my ¹H NMR spectrum. How can I begin to identify them?

A: First, compare the integration of the unknown signals to your product signals to estimate the impurity level. Then, consider the likely impurities:

  • Nitro Precursor: The pyrazole ring proton signal will be shifted further downfield due to the strong electron-withdrawing effect of the nitro group.

  • Hydrolysis Product: The most obvious change would be the disappearance of the methyl ester singlet (around 3.8 ppm) and potentially a broadening of the pyrazole and NH₂ signals if the carboxylic acid proton is exchanging.

  • Residual Solvents: Check for common solvent signals (e.g., Ethyl Acetate at ~1.2, 2.0, and 4.1 ppm; Toluene at ~2.3 and 7.2 ppm).

Recommended Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent like DMSO-d₆ or CDCl₃ in a 5 mm NMR tube.[9] DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from NH₂ or COOH groups.

  • Acquisition: Acquire a standard ¹H spectrum. If significant impurities are detected, acquire a ¹³C and 2D NMR spectra like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to aid in structural assignment.[9][11]

Section 3: Proactive Purity Management

Preventing the formation of impurities is as important as identifying them.

Storage:

  • Store the compound in a tightly sealed container to protect it from moisture and air.

  • Keep it in a cool, dark place, such as a refrigerator, to minimize thermal degradation and oxidation.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Handling:

  • Use anhydrous solvents for reactions and analysis whenever possible to prevent hydrolysis of the ester.

  • Minimize the exposure of the compound to strong acids or bases, unless required for a specific reaction, to prevent degradation.[12][13]

Visualizing Impurity Formation Pathways

Impurity_Formation cluster_synthesis Synthetic Process cluster_degradation Degradation Pathways SM Methyl 1-methyl-1H- pyrazole-5-carboxylate Nitro Methyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate SM->Nitro Nitration Impurity_SM Incomplete Nitration SM->Impurity_SM Product Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate (Target Compound) Nitro->Product Reduction Impurity_Nitro Incomplete Reduction Nitro->Impurity_Nitro Hydrolysis 4-amino-1-methyl-1H- pyrazole-5-carboxylic acid Product->Hydrolysis H₂O / pH Oxidation Oxidized Impurities (Colored) Product->Oxidation Air / Light Impurity_SM->Product Contaminates Impurity_Nitro->Product Contaminates

Caption: Potential sources of impurities during synthesis and degradation.

References

Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of pyrazole derivatives. The pyrazole scaffold is a critical pharmacophore in a multitude of therapeutic agents, making its efficient and selective synthesis a cornerstone of medicinal chemistry and drug development. A persistent challenge, particularly in the widely-used Knorr pyrazole synthesis, is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles and achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[2][3] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2][3] This reaction can lead to two different regioisomeric pyrazoles.[4] The control over which isomer is formed is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency in drug discovery and development.[1][2]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is a result of a delicate balance of several factors:[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][2][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2][3] For instance, in a 1,3-diketone with a trifluoromethyl group, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical, and often tunable, parameter.[1][5] Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and influence the initial site of attack.[2][3] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[1] As detailed later in this guide, fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer compared to more conventional solvents like ethanol.[1][6][7][8][9]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can in turn affect the product ratio.[1]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What are my options?

A3: A nearly equimolar mixture of regioisomers is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[2] This leads to little inherent preference for the site of the initial hydrazine attack. Here are some strategies to address this:

  • Solvent Optimization: This is often the most effective and straightforward approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7][8][9]

  • Temperature Adjustment: Try running the reaction at different temperatures (e.g., room temperature, reflux) to see if this influences the selectivity.[3]

  • pH Modification: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc) can significantly alter the product ratio.[3][5]

Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A4: This situation arises when the intrinsic electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions.[2] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[2] To reverse this, consider the following:

  • Employ Fluorinated Solvents: As mentioned, TFE and HFIP can often reverse or significantly enhance the selectivity towards a specific isomer.[6][7][8][9]

  • Alternative Synthetic Routes: If optimizing the Knorr condensation fails, consider alternative synthetic strategies. For example, a [3+2] cycloaddition of hydrazonyl chlorides with 1,3-dicarbonyl compounds can provide a different regiochemical outcome.[10] Another approach involves the use of β-enaminones or other 1,3-dicarbonyl surrogates, which can "lock in" the desired regiochemistry before the cyclization step.[3]

Troubleshooting and Optimization Workflows

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

G cluster_0 Initial Reaction & Analysis cluster_1 Optimization Strategy cluster_2 Outcome start Start with Standard Knorr Conditions (e.g., Ethanol, Reflux) analyze Analyze Regioisomeric Ratio (e.g., NMR, LC-MS) start->analyze decision Is Regioselectivity Acceptable? analyze->decision solvent Solvent Screening: 1. TFE 2. HFIP decision->solvent No end_ok Desired Regioisomer Obtained decision->end_ok Yes temp Temperature Study: - Room Temperature - 0°C - Reflux solvent->temp ph pH Modification: - Catalytic Acid (e.g., AcOH) - Catalytic Base (e.g., NaOAc) temp->ph alt_route Consider Alternative Synthetic Routes: - [3+2] Cycloaddition - Use of 1,3-Dicarbonyl Surrogates ph->alt_route alt_route->end_ok

Caption: A decision-making workflow for optimizing regioselectivity.

Data Presentation: The Impact of Solvent on Regioselectivity

The choice of solvent can have a profound effect on the regiochemical outcome of the Knorr pyrazole synthesis. The following table provides a compelling example of this effect on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.

EntrySolventIsomer Ratio (2a:3a)Yield (%)
12-FurylCF₃CH₃EtOH36:6499
22-FurylCF₃CH₃TFE85:1599
32-FurylCF₃CH₃HFIP97:398

Data adapted from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[6]

As the data clearly indicates, switching from ethanol to TFE, and subsequently to HFIP, dramatically shifts the equilibrium to favor the desired 2a isomer.[6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]

Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]

Mechanistic Insights

The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[11][12][13][14][15] This leads to two possible pathways, ultimately resulting in the formation of two regioisomers.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathway_a Pathway A: Attack at C1 dicarbonyl->pathway_a pathway_b Pathway B: Attack at C2 dicarbonyl->pathway_b hydrazine Substituted Hydrazine hydrazine->pathway_a hydrazine->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a Cyclization & Dehydration intermediate_b Intermediate B pathway_b->intermediate_b Cyclization & Dehydration regioisomer_a Regioisomer A intermediate_a->regioisomer_a regioisomer_b Regioisomer B intermediate_b->regioisomer_b

Caption: Competing pathways in the Knorr pyrazole synthesis.

The preference for one pathway over the other is dictated by the factors discussed earlier, such as sterics, electronics, and reaction conditions.[1] Fluorinated solvents like TFE and HFIP are believed to influence the regioselectivity by modulating the hydrogen-bonding interactions and the relative electrophilicity of the carbonyl carbons.[6][7]

References

Challenges in the scale-up synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. This resource is designed to provide practical, in-depth guidance to overcome the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot plant and beyond. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of large-scale pyrazole production.

This section addresses specific issues frequently encountered during the scale-up of pyrazole syntheses, particularly the widely used Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3]

Q1: We are observing a significant drop in yield for our Knorr pyrazole synthesis upon scaling from gram to kilogram quantities. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge and can often be attributed to physical and chemical factors that are less pronounced at the lab scale.[1][4]

  • Inadequate Mixing and Heat Transfer: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[1] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[4]

    • Troubleshooting:

      • Optimize Agitation: Ensure the reactor's agitator design and speed are sufficient to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing.

      • Controlled Addition: Implement a slow, controlled addition of one reactant to the other to manage the reaction exotherm and maintain a consistent temperature profile.

      • Solvent Choice: Select a solvent with a boiling point that allows for effective heat removal via reflux, if appropriate for the reaction.

  • Changes in Reaction Kinetics: The kinetic profile of a reaction can be influenced by the changes in concentration and temperature distribution at a larger scale.

    • Troubleshooting:

      • Kinetic Modeling: For critical processes, consider performing kinetic studies to better understand the reaction behavior under different conditions.

      • Temperature Control: Maintain a strict temperature range throughout the reaction. Even small deviations can impact yield and impurity profiles.

Q2: Our primary challenge is controlling regioselectivity with an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazole isomer?

A2: The formation of regioisomeric mixtures is a well-known limitation of the Knorr synthesis when using unsymmetrical 1,3-diketones.[5][6] The outcome is governed by a combination of electronic and steric effects, as well as reaction conditions.[6]

  • Electronic and Steric Effects: The relative electrophilicity of the two carbonyl carbons and steric hindrance around them play a crucial role in determining which carbonyl group the hydrazine attacks first.[6]

  • Reaction Conditions: This is often the most influential factor.[6]

    • pH Control: The pH of the reaction medium can significantly alter the regioselectivity. Acidic conditions can protonate the hydrazine, changing its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[6][7]

    • Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[5][8]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole, such as 3,5-dimethylpyrazole, from acetylacetone and hydrazine.[1]

Reagents:

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

  • Hydrazine derivative (e.g., Hydrazine Hydrate)

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (optional, e.g., catalytic H₂SO₄)

Procedure:

  • In a well-ventilated fume hood, charge the reactor with the 1,3-dicarbonyl compound and the solvent.

  • Begin agitation and ensure the mixture is homogeneous.

  • If using a catalyst, add it at this stage.

  • Slowly add the hydrazine derivative to the reaction mixture while monitoring the internal temperature. Maintain the desired temperature range using a cooling bath if necessary.

  • After the addition is complete, continue to stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Isolate the product by filtration.

  • Wash the isolated solid with a small amount of cold solvent to remove residual impurities.

  • Dry the product under vacuum to a constant weight.

Q3: We are observing the formation of persistent impurities that are difficult to remove by crystallization. What are some common side reactions and how can we minimize them?

A3: Impurity formation is a common issue in pyrazole synthesis, often arising from side reactions of the starting materials or intermediates.

  • Hydrazine Decomposition: Hydrazine can undergo self-decomposition, especially at elevated temperatures or in the presence of certain metal catalysts. This can lead to the formation of various byproducts and discoloration of the reaction mixture.[9]

    • Troubleshooting:

      • Use high-purity hydrazine.

      • Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

      • Avoid contact with incompatible materials.

  • Side Reactions of the 1,3-Dicarbonyl: The 1,3-dicarbonyl compound itself may not be completely stable under the reaction conditions and can undergo self-condensation or other side reactions.[9]

  • Incomplete Cyclization: The intermediate hemiaminal or hydrazone may not fully cyclize to the pyrazole, leading to a mixture of products.

    • Troubleshooting:

      • Ensure sufficient reaction time and temperature to drive the cyclization to completion.

      • The use of a dehydrating agent or azeotropic removal of water can sometimes be beneficial.

Q4: What are the key safety considerations when working with hydrazines on a large scale?

A4: Hydrazine and its derivatives are hazardous materials, and their handling requires strict safety protocols.[10] Hydrazine is highly toxic, flammable, and can be explosive under certain conditions.[10][11]

  • Toxicity and Exposure: Hydrazine is highly toxic, with a very low threshold limit value (TLV) of 0.01 ppm.[11] It can be absorbed through the skin, ingested, or inhaled.[12]

    • Mitigation:

      • Always handle hydrazine in a well-ventilated area, preferably within a closed system.[10]

      • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, a face shield, and a protective suit.[10][12]

      • Have emergency eyewash stations and safety showers readily available.[10]

  • Flammability and Explosivity: Hydrazine has a wide flammability range and can be explosive.[11] Anhydrous hydrazine poses a particularly high risk.[11]

    • Mitigation:

      • Whenever possible, use aqueous solutions of hydrazine to reduce the hazards.[11]

      • Avoid contact with oxidizing agents, metal oxides, and acids, as these can cause violent reactions.[12]

      • Store hydrazine in a cool, well-ventilated area away from heat and direct sunlight.[12]

  • Runaway Reactions: The reaction of hydrazines can be exothermic. On a large scale, the potential for a thermal runaway must be carefully assessed.

    • Mitigation:

      • Conduct calorimetric studies (e.g., DSC or ARC) to understand the thermal hazards of the reaction.

      • Implement robust temperature control and emergency cooling systems.

      • The addition of a base, such as sodium acetate, has been shown to mitigate the risk of runaway reactions in some cases by neutralizing acidic byproducts that can catalyze decomposition.[13]

Data Summary: Factors Influencing Regioselectivity

FactorEffect on RegioselectivityTroubleshooting & Optimization
pH Can reverse selectivity. Acidic conditions may favor one isomer, while neutral/basic conditions favor the other.[6]Screen a range of pH conditions to determine the optimal for the desired isomer.
Solvent Can significantly influence the isomer ratio. Fluorinated alcohols can enhance selectivity.[5][8]Test various solvents, including polar protic, polar aprotic, and non-polar options.
Temperature Lower temperatures can favor the kinetically controlled product.Run the reaction at different temperatures to assess the impact on the regioisomeric ratio.
Steric Hindrance Bulky substituents on the hydrazine or dicarbonyl can direct the reaction to the less hindered site.[6]Consider modifying the starting materials if possible to introduce steric bias.
Electronic Effects Electron-withdrawing or -donating groups on the dicarbonyl can influence the electrophilicity of the carbonyl carbons.[6]Analyze the electronic nature of the substituents to predict the likely outcome.

Logical Workflow for Troubleshooting Scale-Up Issues

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Optimization Strategies cluster_3 Safety Assessment Low_Yield Low Yield Review_Process_Parameters Review Process Parameters (Temp, Time, Addition Rate) Low_Yield->Review_Process_Parameters Poor_Regioselectivity Poor Regioselectivity Analyze_Crude_Material Analyze Crude Material (HPLC, GC-MS, NMR) Poor_Regioselectivity->Analyze_Crude_Material Impurity_Formation Impurity Formation Impurity_Formation->Analyze_Crude_Material Optimize_Mixing Optimize Mixing Review_Process_Parameters->Optimize_Mixing Modify_Temperature_Profile Modify Temperature Profile Review_Process_Parameters->Modify_Temperature_Profile Screen_Solvents Screen Solvents Analyze_Crude_Material->Screen_Solvents Vary_pH Vary pH Analyze_Crude_Material->Vary_pH Purification_Development Purification Development Analyze_Crude_Material->Purification_Development Check_Raw_Material_Quality Check Raw Material Quality Check_Raw_Material_Quality->Low_Yield Calorimetry_Studies Calorimetry Studies (DSC, ARC) Optimize_Mixing->Calorimetry_Studies Screen_Solvents->Calorimetry_Studies Vary_pH->Calorimetry_Studies Modify_Temperature_Profile->Calorimetry_Studies Implement_Engineering_Controls Implement Engineering Controls Calorimetry_Studies->Implement_Engineering_Controls Review_MSDS Review MSDS Review_MSDS->Implement_Engineering_Controls

References

Technical Support Center: Managing N-Acetylated Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in this field: the formation and subsequent removal of N-acetylated byproducts. Our goal is to equip you with the expertise and practical protocols necessary to ensure the purity and integrity of your target pyrazole compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the emergence and identification of N-acetylated impurities in pyrazole reactions.

Q1: Under what conditions do N-acetylated byproducts typically form during pyrazole synthesis?

A1: N-acetylated byproducts are most commonly formed when acetic acid is used as a solvent or catalyst in the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] While acetic acid can effectively catalyze the reaction, it can also act as an acetylating agent, particularly at elevated temperatures, leading to the formation of an N-acetyl group on the pyrazole ring. Similarly, the use of acetic anhydride, either intentionally or as an impurity, will lead to N-acetylation.[4]

Q2: How can I detect the presence of an N-acetylated byproduct in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for the detection of N-acetylated byproducts.

  • Thin-Layer Chromatography (TLC): N-acetylated pyrazoles are generally less polar than their non-acetylated counterparts. On a silica gel TLC plate, the N-acetylated byproduct will typically exhibit a higher Rf value (travel further up the plate) compared to the desired NH-pyrazole. Visualization can be achieved using UV light or a suitable stain.[5]

  • Spectroscopic Analysis:

    • ¹H NMR: The most telling sign is the absence of the broad N-H proton signal that is characteristic of the parent pyrazole. Additionally, a new singlet corresponding to the acetyl methyl protons will appear, typically in the δ 2.0-2.5 ppm region.

    • FT-IR: The presence of a strong carbonyl (C=O) stretching band, usually around 1650-1700 cm⁻¹, is a clear indicator of the N-acetyl group.[6]

    • Mass Spectrometry (MS): The mass spectrum of the N-acetylated byproduct will show a molecular ion peak that is 42.04 mass units (the mass of an acetyl group, C₂H₂O) higher than that of the desired pyrazole.

Q3: Can N-acetylation affect the regioselectivity of the pyrazole synthesis?

A3: N-acetylation itself occurs after the pyrazole ring has formed, so it does not directly influence the initial regioselectivity of the cyclization reaction. However, if a mixture of pyrazole regioisomers is formed, subsequent N-acetylation will result in a corresponding mixture of N-acetylated regioisomers, which can further complicate purification.

II. Troubleshooting Guide: Removal of N-Acetylated Byproducts

This guide provides a systematic approach to tackling the challenge of removing N-acetylated impurities from your pyrazole product.

Issue: My final product is contaminated with a significant amount of the N-acetylated byproduct.

Probable Cause: The reaction conditions favored the acetylation of the pyrazole nitrogen. This is common when using acetic acid as a solvent at reflux temperatures.

Solution Pathway: The N-acetyl group is an amide and can be removed by hydrolysis under either acidic or basic conditions. The choice between the two methods will depend on the stability of your target pyrazole to the respective conditions.

Workflow for Removing N-Acetylated Byproducts

Removal_Workflow start Crude Pyrazole with N-acetyl Byproduct assess Assess Stability of Target Pyrazole start->assess acid Acidic Hydrolysis (Deacetylation) assess->acid  Stable in Acid base Basic Hydrolysis (Deacetylation) assess->base  Stable in Base workup_acid Acidic Workup/ Purification acid->workup_acid workup_base Basic Workup/ Purification base->workup_base final_product Pure Pyrazole workup_acid->final_product workup_base->final_product

Caption: Decision workflow for selecting a deacetylation method.

Method 1: Acidic Hydrolysis (Deacetylation)

Principle: The amide bond of the N-acetyl group is hydrolyzed under acidic conditions, typically by heating in the presence of a strong acid like hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

**dot digraph "Acidic_Hydrolysis_Mechanism" { graph [splines=ortho, nodesep=0.7, rankdir=LR]; node [shape=record, fontname="Arial", fontsize=10, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

sub [label="{ N-Acetyl Pyrazole | N-C(=O)CH₃ }"]; h_plus [label="H⁺", shape=plaintext]; protonated [label="{ Protonated Intermediate | N-C(=O⁺H)CH₃ }"]; water [label="H₂O", shape=plaintext]; tetrahedral [label="{ Tetrahedral Intermediate | N-C(OH)(O⁺H₂)CH₃ }"]; proton_transfer [label="{ Proton Transfer | N⁺H-C(OH)₂CH₃ }"]; elimination [label="{ Elimination | Pyrazole-NH₂⁺ + CH₃COOH }"]; product [label="{ Final Products | Pyrazole-NH + H⁺ + CH₃COOH }", fillcolor="#FBBC05", fontcolor="#202124"];

sub:n1 -> h_plus [label="Protonation", dir=none]; h_plus -> protonated:n1; protonated:n1 -> water [label="Nucleophilic Attack", dir=none]; water -> tetrahedral:n1; tetrahedral -> proton_transfer [label="Intramolecular\nProton Transfer"]; proton_transfer -> elimination; elimination -> product; } Caption: Mechanism of Acidic Hydrolysis of N-Acetyl Pyrazole.

Experimental Protocol: Acidic Hydrolysis

  • Dissolution: Dissolve the crude mixture containing the N-acetylated pyrazole in a suitable solvent such as methanol or ethanol.

  • Acidification: Add a solution of concentrated hydrochloric acid (e.g., 3-6 M) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the deacetylation by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude pyrazole can be further purified by recrystallization or column chromatography.

Method 2: Basic Hydrolysis (Deacetylation)

Principle: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the N-acetyl group. This forms a tetrahedral intermediate which then collapses to yield the pyrazole anion and acetic acid. A final protonation step during work-up gives the desired NH-pyrazole.

**dot digraph "Basic_Hydrolysis_Mechanism" { graph [splines=ortho, nodesep=0.7, rankdir=LR]; node [shape=record, fontname="Arial", fontsize=10, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

sub_base [label="{ N-Acetyl Pyrazole | N-C(=O)CH₃ }"]; oh_minus [label="OH⁻", shape=plaintext]; tetrahedral_base [label="{ Tetrahedral Intermediate | N-C(O⁻)(OH)CH₃ }"]; elimination_base [label="{ Elimination | Pyrazole-N⁻ + CH₃COOH }"]; deprotonation [label="{ Deprotonation | Pyrazole-N⁻ + CH₃COO⁻ + H₂O }"]; workup [label="{ Acidic Workup (H⁺) | Pyrazole-NH + CH₃COOH }", fillcolor="#FBBC05", fontcolor="#202124"];

sub_base:n1 -> oh_minus [label="Nucleophilic Attack", dir=none]; oh_minus -> tetrahedral_base:n1; tetrahedral_base -> elimination_base [label="Collapse of\nIntermediate"]; elimination_base -> deprotonation [label="Acid-Base\nReaction"]; deprotonation -> workup; } Caption: Mechanism of Basic Hydrolysis of N-Acetyl Pyrazole.

Experimental Protocol: Basic Hydrolysis

  • Dissolution: Suspend or dissolve the crude N-acetylated pyrazole in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2-5 M).

  • Heating: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with an acid, such as hydrochloric acid, to a neutral pH.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Summary Table: Hydrolysis Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent HCl (3-6 M)NaOH (2-5 M)
Solvent Methanol or EthanolAqueous Ethanol/Methanol
Temperature RefluxReflux
Work-up Basic wash (e.g., NaHCO₃)Acidic neutralization (e.g., HCl)
Considerations Product must be stable to strong acidProduct must be stable to strong base

III. Alternative Purification Strategies

If the N-acetylated byproduct is present in smaller quantities or if hydrolysis is not a viable option due to the sensitivity of the target molecule, the following purification methods can be employed.

  • Column Chromatography: Due to the difference in polarity, N-acetylated pyrazoles can often be separated from the parent pyrazoles using silica gel column chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[1]

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired pyrazole and the N-acetylated byproduct differ significantly, fractional recrystallization can be an effective purification method.

  • Acid-Base Extraction: The NH-pyrazole is weakly acidic and can be deprotonated by a strong base, or the ring nitrogens can be protonated by a strong acid. This allows for selective extraction into an aqueous layer, leaving the less basic/acidic N-acetylated byproduct in the organic layer. Subsequent neutralization of the aqueous layer will recover the purified pyrazole.

IV. References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Pyrazolo [3,4- d]pyrimidine. Journal of the Iranian Chemical Society. Available at: --INVALID-LINK--

  • Synthesis of New Chiral Heterocycles of the Pyrazole and Z-Isoxazoline Types from (+) - 3-Carene. ElectronicsAndBooks. Available at: --INVALID-LINK--

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Growing Science. Available at: --INVALID-LINK--

  • TLC Visualization Reagents. EPFL. Available at: --INVALID-LINK--

  • A mechanism of pyrazole forming reaction. ResearchGate. Available at: --INVALID-LINK--

  • NH-Pyrazole formation mechanism. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of N-acetyl pyrazole and its analogues. ResearchGate. Available at: --INVALID-LINK--

  • Visualizing a TLC plate. YouTube. Available at: --INVALID-LINK--

  • Proposed general mechanism for synthesis of 1-acetyl pyrazoline... ResearchGate. Available at: --INVALID-LINK--

  • Solvent-Free Synthesis of Some1-Acetyl Pyrazoles. Korea Science. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of Pyrazoles from 1,1-Diethoxyhex-2-yne and Hydrazine Derivatives. Benchchem. Available at: --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

References

Technical Support Center: Regioselectivity in Substituted Hydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of synthetic chemistry. This guide is designed to provide in-depth, practical solutions for controlling regioisomer formation in common reactions involving substituted hydrazines, such as the Fischer indole and Knorr pyrazole syntheses. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues with a combination of mechanistic analysis and actionable protocols.

Problem 1: My Fischer Indole Synthesis with an unsymmetrical ketone is producing a mixture of regioisomers.

Scenario: You are reacting methyl ethyl ketone with phenylhydrazine hydrochloride, expecting to form 2,3-dimethylindole, but you are also isolating the unwanted regioisomer, 3-ethyl-2-methylindole.

Analysis of Causality: The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine condenses with the ketone to form a hydrazone. With an unsymmetrical ketone, two different hydrazones can form.

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[1][2] This is often the regioselectivity-determining step. Formation of the enamine can be under either kinetic or thermodynamic control.[3]

    • Kinetic Control: Favors the formation of the less-substituted enamine by removing a proton from the less-hindered α-carbon. This is typically achieved under milder conditions.

    • Thermodynamic Control: Favors the more substituted, and thus more stable, enamine. This is achieved under harsher conditions that allow for equilibration.

  • [1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement, which is the core bond-forming step.[2][4]

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the final aromatic indole.[1]

The ratio of your indole products directly reflects the ratio of the enamine intermediates formed. To favor 2,3-dimethylindole, you need to promote the formation of the more substituted enamine, which is a product of thermodynamic control.

Solution: Pushing for Thermodynamic Control

The choice and concentration of the acid catalyst are critical for controlling the enamine equilibrium.[4][5][6] Stronger acids and higher temperatures favor thermodynamic equilibrium. Polyphosphoric acid (PPA) is an excellent choice for this purpose as it is a strong dehydrating agent and acid catalyst.

Experimental Protocol: Favoring the 2,3-Dimethylindole Isomer

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine methyl ethyl ketone (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq).

  • Solvent/Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (10 wt eq) to the mixture. The mixture will become viscous and warm.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Allow the mixture to cool to approximately 60-70 °C and then carefully quench the reaction by pouring it onto crushed ice with stirring.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or 10% NaOH until pH ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the desired 2,3-dimethylindole.

Problem 2: My Knorr Pyrazole Synthesis is giving a 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles.

Scenario: You are reacting benzoylacetone (an unsymmetrical 1,3-dicarbonyl) with methylhydrazine, aiming for 1,5-dimethyl-3-phenylpyrazole, but are obtaining a significant amount of the 1,3-dimethyl-5-phenylpyrazole isomer.

Analysis of Causality: The regioselectivity in the Knorr pyrazole synthesis is determined by which of the two carbonyl carbons of the 1,3-dicarbonyl compound is attacked first by the substituted nitrogen (N1) of the hydrazine.[7][8]

  • Attack at the Phenyl Ketone: The N1 of methylhydrazine attacks the more electrophilic phenyl ketone, leading to the desired 1,5-disubstituted pyrazole after cyclization.

  • Attack at the Methyl Ketone: The N1 of methylhydrazine attacks the less sterically hindered methyl ketone, leading to the undesired 1,3-disubstituted isomer.

The key to control is modulating the nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilicity of the carbonyl carbons. This is highly dependent on the reaction pH.[9] Under acidic conditions, the more basic, unsubstituted nitrogen (N2) is preferentially protonated, leaving the substituted nitrogen (N1) as the primary nucleophile to initiate the reaction.[9]

Solution: Strict pH Control to Direct Initial Condensation

By maintaining an acidic pH, you can ensure the initial condensation occurs selectively at the more reactive carbonyl, leading to the desired regioisomer.

Experimental Protocol: Favoring the 1,5-Disubstituted Pyrazole

  • Reagent Preparation: Dissolve benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.

  • Acidification: Add glacial acetic acid to the solution to bring the pH to approximately 3-4.

  • Hydrazine Addition: Slowly add a solution of methylhydrazine (1.0 eq) in ethanol to the acidified dicarbonyl solution at room temperature while stirring.

  • Reaction: Stir the reaction at room temperature for 30 minutes to allow for the formation of the initial hydrazone intermediate. Then, heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the acetic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure 1,5-dimethyl-3-phenylpyrazole.[8]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in hydrazine reactions with unsymmetrical carbonyls?

A1: Regioselectivity is a result of the interplay between three main factors:

  • Steric Effects: The nucleophilic nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl carbon. Similarly, during the enamine formation in the Fischer indole synthesis, a base will more easily abstract a proton from a less hindered α-carbon.[8]

  • Electronic Effects: Electron-withdrawing groups on the carbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[8][10] In substituted hydrazines, the electronic nature of the substituent can influence the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: This is the most critical factor for experimental control.

    • Catalyst: The choice of Brønsted vs. Lewis acid and its concentration can determine whether a reaction is under kinetic or thermodynamic control.[5][6]

    • pH: As seen in the Knorr pyrazole synthesis, pH control is crucial for dictating which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[9]

    • Temperature: Higher temperatures tend to favor the thermodynamically more stable product by allowing intermediates to equilibrate.

Q2: How do I choose the right acid catalyst for a Fischer Indole Synthesis to maximize regioselectivity?

A2: The choice of acid is a powerful tool. A review of the literature reveals clear trends that can guide your selection.[4][5]

Catalyst TypeExamplesTypical ConditionsFavored Product/ControlRationale
Brønsted Acids (Moderate) Acetic Acid, p-TsOHLower Temp (80 °C)Kinetic IsomerPromotes faster reaction at the less substituted position without providing enough energy for equilibration.[5]
Brønsted Acids (Strong) H₂SO₄ (conc.), PPAHigher Temp (100-140 °C)Thermodynamic IsomerThe high acidity and temperature facilitate the equilibration of enamine intermediates to favor the more stable, more substituted isomer.[6]
Lewis Acids ZnCl₂, BF₃·OEt₂VariesOften Thermodynamic Lewis acids coordinate to the nitrogen, and their strength can significantly influence the reaction outcome. ZnCl₂ in ionic liquids has shown high selectivity.[11]
Ionic Liquids Choline chloride·2ZnCl₂100 °CHigh RegiospecificityProvides a unique reaction environment that can exclusively favor one isomer, such as the 2,3-disubstituted indole from alkyl methyl ketones.[11]

Q3: Can I use a directing group to force the reaction to proceed with a specific regiochemistry?

A3: Yes, this is an advanced and powerful strategy. A directing group is a functional group that is temporarily installed on one of the reactants to control the stereochemical or regiochemical outcome of a reaction.[12] In hydrazine chemistry, this can be achieved in several ways:

  • Hydrazone as a Directing Group: The hydrazone functionality itself can act as a directing group in other reactions, such as palladium-catalyzed C-H activation, to functionalize a specific position on an aromatic ring.[13][14]

  • Transient Directing Groups: A reactant can be added that forms a temporary, directing intermediate in situ. For example, acetohydrazine can form a transient acetohydrazone with an aldehyde, which then directs a C-H activation reaction before being cleaved.[13]

  • Bulky Protecting Groups: Placing a large, sterically demanding protecting group on one of the hydrazine's nitrogens can block its reactivity, forcing the reaction to proceed via the unprotected nitrogen. This strategy requires careful selection of a protecting group that can be removed cleanly after the key bond-forming step.

Visualizing the Mechanisms

Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the points of divergence that lead to regioisomeric mixtures.

Diagram 1: Fischer Indole Synthesis Regioselectivity

Fischer_Indole cluster_start Reactants cluster_hydrazone Hydrazone Formation cluster_enamine Regioselectivity-Determining Step cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Products Ketone Unsymmetrical Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Acid Hydrazine Aryl Hydrazine Hydrazine->Hydrazone + Acid Enamine_A Less Substituted Enamine (Kinetic) Hydrazone->Enamine_A Mild Conditions (Kinetic Control) Enamine_B More Substituted Enamine (Thermodynamic) Hydrazone->Enamine_B Harsh Conditions (Thermo Control) Intermediate_A Intermediate A Enamine_A->Intermediate_A Intermediate_B Intermediate B Enamine_B->Intermediate_B Indole_A Regioisomer A Intermediate_A->Indole_A Cyclization -NH3 Indole_B Regioisomer B Intermediate_B->Indole_B Cyclization -NH3

Caption: Divergent pathways in the Fischer Indole synthesis.

Diagram 2: Knorr Pyrazole Synthesis Regioselectivity

Knorr_Pyrazole cluster_start Reactants cluster_attack Initial Nucleophilic Attack (pH Dependent) cluster_intermediate Intermediates cluster_product Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Attack_A Attack at C=O (R1) Dicarbonyl->Attack_A Favored by Sterics or Acidic pH Attack_B Attack at C=O (R2) Dicarbonyl->Attack_B Alternative Pathway Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_A Favored by Sterics or Acidic pH Hydrazine->Attack_B Alternative Pathway Intermediate_A Hydrazone A Attack_A->Intermediate_A Intermediate_B Hydrazone B Attack_B->Intermediate_B Pyrazole_A Regioisomer A (1,3,5-Substituted) Intermediate_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Regioisomer B (1,4,5-Substituted) Intermediate_B->Pyrazole_B Cyclization & Dehydration

Caption: Control points in the Knorr Pyrazole synthesis.

References

Stability issues of "methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: Welcome to the technical support center for this compound (Compound M4A1M-P5C). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile pyrazole intermediate. While specific peer-reviewed stability studies on this exact molecule are not extensively published, this document leverages deep expertise in heterocyclic chemistry and data from analogous structures to provide a robust framework for understanding and mitigating potential stability issues. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

This guide is structured to first explain the potential chemical vulnerabilities of the molecule, followed by practical troubleshooting advice and validated protocols to proactively manage its stability in solution.

Section 1: Understanding the Chemical Stability Profile

The stability of Compound M4A1M-P5C in solution is primarily governed by the reactivity of its three key functional groups: the methyl ester, the 4-amino group, and the N-methylated pyrazole ring. Each presents a potential pathway for degradation under common laboratory conditions.

  • Methyl Ester Group (Hydrolysis): The ester is susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acids and bases, cleaving the ester to form the corresponding carboxylic acid and methanol.[1][2] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of enzymatic activity.[3]

  • 4-Amino Group (Oxidation): The primary aromatic amine at the C4 position is an electron-donating group, making the pyrazole ring electron-rich and susceptible to oxidation.[4][5] Exposure to atmospheric oxygen, trace metal ions, or light can initiate oxidative processes, potentially leading to the formation of colored dimeric impurities or ring-opened byproducts.[6]

  • Pyrazole Ring: The N-methylated pyrazole core is generally robust and aromatic. However, under harsh oxidative or extreme pH conditions, the ring system itself can be compromised, though this is less common than ester hydrolysis or amine oxidation under typical experimental conditions.[7]

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted from the compound's structure.

Degradation_Pathways cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway M4A1M_P5C Methyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate (Parent Compound) Carboxylic_Acid 4-amino-1-methyl-1H-pyrazole- 5-carboxylic acid M4A1M_P5C->Carboxylic_Acid H₂O (Acid/Base Catalyzed) Oxidized_Products Colored Oxidized Products (e.g., Dimers, Quinone-imines) M4A1M_P5C->Oxidized_Products O₂ / Light (Trace Metals)

Caption: Predicted degradation of Compound M4A1M-P5C.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Compound M4A1M-P5C in a question-and-answer format.

Question 1: My solution of the compound is gradually turning yellow or brown. What is causing this discoloration?

Answer: This is a classic sign of oxidation of the 4-amino group. Aromatic amines are notoriously prone to forming highly conjugated, colored byproducts upon exposure to air (oxygen) and/or light.[6] Trace metal impurities in your solvent or glassware can also catalyze this process.

  • Causality: The lone pair of electrons on the amino nitrogen makes the molecule susceptible to oxidative coupling and other complex reactions, leading to chromophores that absorb visible light.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil.

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If the compound is particularly sensitive in your system, prepare solutions inside a glovebox or use Schlenk techniques.

    • Consider Antioxidants: For bulk storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective, but ensure it does not interfere with your downstream application.

Question 2: I'm analyzing my sample via LC-MS and see a progressive loss of my main peak, with a new peak appearing at a mass of -14 Da. What is this new peak?

Answer: The observation of a mass loss of 14 Da (the mass of a CH₂) strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Causality: The methyl group (-CH₃) of the ester is replaced by a hydrogen atom (-H) during hydrolysis, resulting in a net change of -CH₂ and a mass difference of -14.02 Da. This is a common issue in aqueous buffers, especially at non-neutral pH, or in protic solvents like methanol that may contain trace amounts of water.[1][8]

  • Troubleshooting Steps:

    • Confirm Identity: Check the fragmentation pattern of the new peak in the MS/MS spectrum. You should see the loss of CO₂ (44 Da) from the carboxylic acid, a characteristic fragmentation that would be absent in the parent ester.

    • Control pH: If working in an aqueous medium, ensure your buffer is maintained at a neutral pH (6.5-7.5) where the rate of non-enzymatic hydrolysis is typically at its minimum.

    • Use Aprotic Solvents: For stock solutions, prioritize high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile.

    • Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to significantly slow the rate of hydrolysis. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Question 3: My assay results are inconsistent, and I suspect the compound is degrading, but I don't see significant discoloration or evidence of hydrolysis. What else could be happening?

Answer: If major degradation pathways are not obvious, the issue could be more subtle, relating to interactions with your specific experimental setup or the formation of less obvious adducts. A systematic investigation is required.

  • Causality: The compound could be adsorbing to plasticware, reacting with other components in your assay medium, or degrading into products that are not easily detected by your current analytical method.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is the most definitive way to understand your molecule's vulnerabilities. By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you can identify its specific degradation products and develop an analytical method that can resolve them from the parent compound.[9][10] (See Protocol 1).

    • Check for Adsorption: Prepare a solution in your standard vessel (e.g., a polypropylene microplate) and an inert glass vial. Compare the concentration over time to see if there is a loss specific to the plasticware.

    • Evaluate Excipient Compatibility: If formulating, mix the compound with individual excipients and store under accelerated conditions (e.g., 40°C/75% RH) to identify any specific incompatibilities.[11]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for the solid (powder) form of the compound?

    • A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, keeping it at -20°C under an inert atmosphere (argon or nitrogen) is recommended to minimize risks of both oxidation and hydrolysis from atmospheric moisture.

  • Q2: What is the best practice for preparing and storing a stock solution?

    • A2: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF.[12] Prepare a concentrated stock (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes in amber, tightly-capped vials and store at -80°C. This minimizes both freeze-thaw cycles and exposure to air and light. (See Protocol 2).

  • Q3: How can I quickly assess the stability of my compound in a new buffer or formulation?

    • A3: Set up a simple time-course study. Prepare the solution and analyze a sample immediately (T=0). Then, store the solution under your intended experimental conditions and re-analyze at several time points (e.g., 2, 8, 24, and 48 hours). A stability-indicating HPLC method is ideal for quantifying the remaining parent compound and detecting any new degradation peaks.

  • Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

    • A4: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for quantifying purity and detecting impurities. Coupling this with Mass Spectrometry (LC-MS) is essential for identifying the molecular weights of any degradation products, which provides critical clues to their structure.[13]

Section 4: Key Experimental Protocols

Protocol 1: Basic Forced Degradation Study Workflow

This protocol allows you to rapidly assess the compound's stability profile. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[14]

Forced_Degradation_Workflow cluster_conditions Stress Conditions (Run in Parallel) start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acidic Add 0.1 M HCl Heat at 60°C start->acid base Basic Add 0.1 M NaOH Heat at 60°C start->base oxidative Oxidative Add 3% H₂O₂ Room Temp start->oxidative thermal Thermal Heat Solution at 80°C start->thermal photo Photolytic Expose to UV/Vis Light (ICH Q1B Options) start->photo sample Sample at T=0, 2, 8, 24h (Neutralize Acid/Base Samples) acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze via LC-MS sample->analyze evaluate Evaluate Results: - % Degradation - Identify Degradants - Determine Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a ~1 mg/mL solution of the compound. A mixture of acetonitrile and water is a good starting point.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal: Heat the solution (without acid/base/peroxide) at 80°C.

    • Photolytic: Expose the solution to a calibrated light source as specified in ICH guideline Q1B.

  • Sampling: Take aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable RP-HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the T=0 and a control (unstressed) sample. Calculate the percentage of degradation and identify the mass of major degradants.

Protocol 2: Preparation of a Stable Stock Solution
  • Select Solvent: Choose a high-purity, anhydrous grade of an aprotic solvent (e.g., DMSO, DMF).

  • Weighing: Weigh the solid compound in a clean, dry glass vial. If possible, do this in an environment with controlled humidity.

  • Dissolution: Add the solvent to achieve the desired concentration (e.g., 10 mM). Cap the vial and vortex until fully dissolved. Gentle sonication can be used if necessary.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the headspace of the solution for 30-60 seconds to displace air.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass or polypropylene vials. This prevents contamination and degradation from repeated access to the main stock.

  • Storage: Tightly cap the aliquots and store them at -80°C.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Section 5: Summary of Stability Profile

The table below consolidates the key stability information for quick reference.

Stress FactorPotential Degradation PathwayLikely Degradation Product(s)Key IndicatorsMitigation Strategy
Acid/Base Ester Hydrolysis4-amino-1-methyl-1H-pyrazole-5-carboxylic acidPeak at -14 Da in LC-MSUse aprotic solvents; Maintain neutral pH (6.5-7.5) in aqueous media.
Oxygen/Air Oxidation of Amino GroupDimeric products, quinone-imine type structuresSolution turns yellow/brownPrepare solutions with de-gassed solvents; Store under inert gas (Ar, N₂).
Light Photo-oxidationComplex mixture of colored productsDiscoloration upon light exposureStore solid and solutions in amber vials or protect from light.
Elevated Temp. Accelerates all pathwaysMixture of hydrolytic and oxidative productsFaster degradation rateStore solutions at low temperatures (-20°C to -80°C); Store solid in a cool place.

References

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for tackling one of the more persistent challenges in synthetic chemistry: the purification of closely related pyrazole isomers. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a guide grounded in mechanistic understanding and field-proven strategies. The similar physicochemical properties of pyrazole regioisomers and other constitutional isomers often render standard purification techniques ineffective, leading to significant challenges in isolating the desired molecule for downstream applications, particularly in pharmacology where isomeric purity is paramount.[1]

This guide is structured to serve as both a quick reference and an in-depth troubleshooting manual. We will begin with frequently asked questions for rapid problem-solving, followed by comprehensive, step-by-step guides for the most critical purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate my pyrazole regioisomers by column chromatography?

A: Regioisomers, by definition, have the same molecular formula and functional groups, leading to very similar physical properties such as polarity, solubility, and boiling point.[1] This similarity means they interact with stationary phases like silica gel in a nearly identical manner, resulting in poor separation (i.e., very close or overlapping Rƒ values). Achieving separation requires exploiting the subtle differences in their dipole moments or steric profiles through careful optimization of the chromatographic conditions.

Q2: My Thin Layer Chromatography (TLC) analysis shows a single, clean spot. Can I assume my product is a single isomer?

A: Not necessarily. Co-elution of closely related isomers on a TLC plate is a very common issue.[2] A single spot in one eluent system is not a definitive proof of purity. To gain confidence, you should test a variety of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). If the spot remains singular across multiple, distinct solvent systems, the likelihood of purity is higher, but spectroscopic confirmation is still essential.

Q3: I have a nearly 1:1 mixture of regioisomers. What is the best first strategy to attempt a separation?

A: Meticulously performed silica gel column chromatography is the most common and accessible first approach.[2][3] Do not proceed directly to a large-scale column. First, conduct a systematic screening of solvent systems using TLC to identify an eluent that provides the maximum possible separation (ΔRƒ) between the two isomers, even if it's small.[2] A ΔRƒ of 0.1 or even slightly less can often be resolved on a long, well-packed column.

Q4: My pyrazole compound is basic. How does this impact purification on standard silica gel?

A: The acidic nature of silica gel can interact with basic pyrazole nitrogens, leading to significant tailing or "streaking" on the column, which ruins separation efficiency. In some cases, the compound may irreversibly adsorb to the silica. To mitigate this, you can use a deactivated stationary phase. A common laboratory practice is to add a small amount of triethylamine (~0.5-1%) to the eluent or to use silica gel that has been pre-treated with triethylamine.[1][4] Alternatively, using a more neutral stationary phase like alumina can be a successful strategy.[4]

Q5: Is it possible to separate pyrazole isomers using crystallization?

A: Yes, this can be a very powerful technique, particularly for larger scales. The method, known as fractional recrystallization, relies on potential differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system.[5] It often requires an iterative process of crystallization, isolation of solids, and analysis of both the crystals and the mother liquor to progressively enrich one isomer. Finding the right solvent or solvent mixture is key and requires empirical screening.[5]

Q6: Once I have separated what I believe are two different isomers, how can I definitively identify each one?

A: Unambiguous structural confirmation is critical. While ¹H and ¹³C NMR will show distinct spectra for each isomer, assigning the correct structure to each spectrum requires more advanced techniques. The gold standard for assigning regioisomers is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY).[6] This experiment identifies protons that are close in space. By observing a NOESY correlation between, for example, the N-substituent's protons and a specific proton on the pyrazole ring, you can definitively establish the regiochemistry.[2][6] If you can obtain a high-quality single crystal, X-ray crystallography provides the absolute structure and is the ultimate method of confirmation.[6]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth methodologies for the most critical purification strategies. The key to success is a systematic approach, not guesswork.

Guide 1: Optimizing Separation by Silica Gel Column Chromatography

This remains the workhorse technique for isomer separation. Success hinges on maximizing the small differences in polarity between the isomers.

G start Crude Isomeric Mixture tlc_screen Systematic TLC Screening (Multiple Eluent Systems) start->tlc_screen decision1 Is any separation (ΔRf > 0.05) observed? tlc_screen->decision1 col_chrom Perform Column Chromatography - Use long, narrow column - Use identified eluent decision1->col_chrom Yes no_sep No Baseline Separation decision1->no_sep No analysis1 Analyze Fractions (TLC/NMR) Is desired purity achieved? col_chrom->analysis1 adv_tech Proceed to Advanced Techniques (Guide 2 & 3) analysis1->adv_tech No pure_prod Pure Isomer Isolated analysis1->pure_prod Yes no_sep->adv_tech

Caption: Workflow for developing a column chromatography method.

This protocol is designed to efficiently identify a promising solvent system for scaled-up column chromatography.

Materials:

  • Crude mixture of pyrazole isomers

  • TLC plates (silica gel 60 F₂₅₄)

  • A range of solvents (see table below)

  • Small vials or test tubes

  • Capillary tubes for spotting

  • TLC developing chambers

  • UV lamp for visualization

Procedure:

  • Prepare stock solutions of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a series of eluent systems in TLC chambers, spanning a range of polarities. Start with binary mixtures. A good starting point is the Hexane/Ethyl Acetate system.

  • Spot your crude mixture onto at least 3-4 different TLC plates.

  • Run one plate in each of the selected eluent systems.

  • Visualize the plates under a UV lamp.

  • Analyze the Results: Look for the solvent system that provides the largest separation between the two isomer spots (maximum ΔRƒ). The ideal system will move the spots to an Rƒ range of 0.2 - 0.5 for optimal column performance.

  • Optimization: If separation is poor, systematically vary the ratio of the best-performing binary system. If that fails, move to a different solvent system (e.g., Dichloromethane/Methanol). For basic pyrazoles, add 0.5% triethylamine to all tested eluents.

Solvent System (v/v)Polarity IndexTypical Application & Notes
Hexane / Ethyl AcetateLow to MediumThe most common starting point. Vary ratio from 9:1 to 1:1. Good for moderately polar pyrazoles.
Dichloromethane / MethanolMedium to HighFor more polar pyrazoles. Start with 99:1 and increase methanol content. Often provides different selectivity than EtOAc systems.
Toluene / AcetoneLow to MediumCan provide alternative selectivity due to different solvent interactions (aromatic and ketone).
Hexane / Diethyl EtherLowGood for very non-polar pyrazoles. Ether is highly volatile.
Guide 2: Purification by Crystallization & Salt Formation

When chromatography fails or is impractical for large quantities, crystallization can be an excellent alternative. Its success depends on differences in the isomers' solubility and their ability to form a stable crystal lattice.[5]

This is a powerful method for purifying a single, isolated isomer that is contaminated with small amounts of the other.

Materials:

  • Impure, solid pyrazole isomer

  • Solvent Pair: A "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble). The pair must be miscible. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.[5]

  • Erlenmeyer flask and hot plate

  • Filter funnel and paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[5]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • If necessary, add one or two more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals and check their purity by NMR or LC-MS.

This technique exploits the basicity of the pyrazole nitrogen atoms to change the physicochemical properties of the isomers. By forming salts with an acid, the isomers may gain vastly different solubility profiles, allowing one to crystallize selectively.[7][8]

Conceptual Workflow:

  • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[8]

  • Add at least one molar equivalent of an acid (e.g., HCl in ether, sulfuric acid, or an organic acid like p-toluenesulfonic acid).

  • Stir and observe for precipitation. The salt of one isomer may crystallize out of solution due to lower solubility.

  • The crystallization can be promoted by cooling or by the slow addition of an anti-solvent.[8]

  • Isolate the crystalline salt by filtration.

  • To recover the pure pyrazole, neutralize the salt with a base (e.g., aqueous sodium bicarbonate) and extract the free base into an organic solvent.

  • Analyze the purity of the recovered material. This process can also be applied to the mother liquor to isolate the other isomer.

Guide 3: Definitive Structural Characterization by NMR

Purification is meaningless without accurate characterization. NMR is the most powerful tool for distinguishing and identifying pyrazole isomers.

The Nuclear Overhauser Effect (NOE) is a phenomenon where perturbing one nucleus with an RF pulse affects the intensity of NMR signals of other nuclei that are nearby in space (typically < 5 Å). A 2D NOESY experiment maps these spatial relationships.

Example Scenario: Imagine you have synthesized a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles from an unsymmetrical diketone and methylhydrazine. After separation, you have Isomer A and Isomer B.

  • Hypothesis: In the 1,5-regioisomer, the N-methyl group (at position 1) is spatially close to the substituent at position 5. In the 1,3-regioisomer, it is not.

  • Experiment: Run a 2D NOESY spectrum for each isolated isomer.

  • Analysis:

    • If you observe a cross-peak connecting the protons of the N-methyl group and the protons of the C5-substituent, you can definitively identify that isomer as the 1,5-product.[6]

    • The absence of this cross-peak in the other isomer's spectrum (coupled with the presence of other expected correlations) confirms its identity as the 1,3-product.

This method provides unambiguous evidence of connectivity that cannot be gleaned from simple 1D ¹H or ¹³C spectra alone.[2][9]

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the purity of each chemical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted pyrazole ring, is common in a range of therapeutic agents.[1] Consequently, ensuring its purity is paramount. Even trace impurities can carry forward through synthetic steps, potentially leading to final APIs with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth, scientifically-grounded protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC). We will dissect a primary stability-indicating reversed-phase HPLC (RP-HPLC) method, justify the selection of each parameter, and compare its performance against alternative analytical strategies. This content is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods.[2]

Physicochemical Profile: Understanding the Analyte

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure: this compound (CAS: 923283-54-9) possesses a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[3] Its structure includes a pyrazole heterocycle, a primary amine (-NH₂), and a methyl ester (-COOCH₃).

  • Polarity and Solubility: With a computed XLogP3 of 0.3, the molecule is relatively polar.[3] The presence of the amino group allows for protonation in acidic conditions, enhancing its solubility in aqueous acidic mobile phases. It is also soluble in common organic solvents like methanol and acetonitrile.

  • Chromophoric Properties: The pyrazole ring is a UV-active chromophore, allowing for straightforward detection using a UV-Vis or Photodiode Array (PDA) detector. The optimal detection wavelength must be experimentally determined but is typically in the range of 210-260 nm for pyrazole derivatives.[4]

Primary Recommended Protocol: Stability-Indicating RP-HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[5] It is essential for determining the intrinsic stability of a drug substance and is a requirement under ICH guidelines.[6][7] This protocol is designed to separate the main compound from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Mode of Chromatography (Reversed-Phase): Given the analyte's moderate polarity, reversed-phase HPLC is the ideal choice.[8] It separates molecules based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and separation for a wide range of molecules. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[9]

  • Mobile Phase Composition:

    • Organic Modifier (Acetonitrile): Acetonitrile is preferred over methanol as it typically provides better peak shapes, lower UV cutoff, and lower viscosity, resulting in higher efficiency.

    • Aqueous Phase with Acidic Modifier (0.1% Trifluoroacetic Acid - TFA): The primary amine on the pyrazole ring can interact with residual silanols on the silica-based C18 column, leading to significant peak tailing. Adding an acid like TFA to the mobile phase (pH ~2-3) ensures the amine is protonated (-NH₃⁺).[10] This minimizes silanol interactions and produces sharp, symmetrical peaks. TFA also acts as an ion-pairing agent, further improving retention and peak shape.

  • Elution Mode (Gradient): For purity analysis and the assessment of stability, a gradient elution is superior to an isocratic one.[11] It allows for the effective separation of impurities that may have a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak within a reasonable runtime.

  • Detection (PDA Detector): A Photodiode Array (PDA) detector is recommended over a simple UV detector. It not only quantifies the analyte at a specific wavelength but also acquires the full UV spectrum for each peak. This is invaluable for peak purity analysis, helping to confirm that a chromatographic peak corresponds to a single compound.

Detailed Experimental Protocol
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or experimentally determined λmax), with PDA scanning from 200-400 nm
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL
System Suitability Criteria

Before any sample analysis, the performance of the chromatographic system must be verified using system suitability tests (SST). This ensures the system is operating correctly.[12]

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD of Peak Area ≤ 1.0% for 5 replicate injections

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Standard sst_check System Suitability Test (SST) prep_std->sst_check prep_sample Weigh & Dissolve Sample injection Inject Standard & Samples prep_sample->injection hplc_system HPLC System with C18 Column sst_check->injection If SST Passes acquisition Data Acquisition (PDA Detector) injection->acquisition integration Peak Integration & Identification acquisition->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Limits LOD & LOQ Method->Limits Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Specificity->Forced_Deg proven by Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

References

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , a substituted pyrazole of interest in medicinal chemistry.

In the absence of a publicly available, peer-reviewed full spectral dataset for the title compound at the time of this writing, this guide will present a detailed, predicted ¹H and ¹³C NMR spectral analysis based on established principles of NMR theory and extensive comparison with closely related, experimentally characterized analogues. This comparative approach not only allows for a robust prediction but also offers valuable insights into the subtle electronic and structural effects of substituent placement on the pyrazole scaffold. A certificate of analysis for the title compound confirms its structure is consistent with ¹H NMR data[1].

The Subject Molecule: this compound

The structure of this compound is presented below. The numbering of the pyrazole ring is crucial for the assignment of NMR signals.

Figure 1: Structure and numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of substituent effects on the pyrazole ring system and comparison with the experimental data of its structural isomers and other derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegration
H3~7.5s1H
NH₂~4.0-5.0br s2H
N-CH₃~3.8s3H
O-CH₃~3.7s3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)
C=O~163
C5~148
C3~138
C4~120
N-CH₃~51
O-CH₃~36

Comparative Analysis with Structural Isomers and Analogues

A powerful approach to validating a proposed structure is to compare its spectral data with that of closely related compounds. Here, we will compare the predicted data for our target molecule with the experimentally determined NMR data of its isomer, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , and a related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Pyrazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 7.43 (s, 1H, H-3), 5.17 (br s, 2H, NH₂), 3.75 (s, 3H, O-CH₃), 3.65 (s, 3H, N-CH₃)165.7 (C=O), 149.3 (C-5), 138.1 (C-3), 95.2 (C-4), 50.9 (O-CH₃), 35.1 (N-CH₃)(Predicted based on similar structures)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 7.90 (s, 1H, pyrazole-H), 4.22 (s, 2H, -NH₂), 4.18 (q, 2H, O-CH₂-CH₃), 2.34 (s, 3H, CH₃ on phenyl), 1.29 (t, 3H, O-CH₂-CH₃)Not fully reported in the provided snippet.[2]
Key Spectral Differences and Their Structural Implications

The most significant differences in the NMR spectra between this compound and its 5-amino isomer are expected in the chemical shifts of the pyrazole ring proton and carbons.

  • ¹H NMR: In our target molecule, the single proton on the pyrazole ring (H-3) is flanked by a nitrogen atom and the amino-substituted carbon (C-4). In the 5-amino isomer, the ring proton (H-3) is adjacent to two nitrogen atoms. This difference in the electronic environment will lead to distinct chemical shifts for this proton. The electron-donating amino group at C-4 in the target molecule is expected to shield H-3 to a lesser extent than the amino group at C-5 in the isomer, likely resulting in a downfield shift for H-3 in the target compound compared to the isomer.

  • ¹³C NMR: The positions of the carbon signals of the pyrazole ring are highly sensitive to the substitution pattern. The carbon bearing the amino group (C-4 in the target, C-5 in the isomer) will be significantly shielded due to the electron-donating nature of the nitrogen lone pair. Conversely, the adjacent carbons will experience varied effects. The differing positions of the methyl ester and amino groups will create a unique fingerprint in the ¹³C NMR spectrum for each isomer, allowing for their unambiguous differentiation.

cluster_target This compound cluster_isomer Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate T_H3 H-3: ~7.5 ppm (Less shielded) I_H3 H-3: ~7.4 ppm (More shielded) T_H3->I_H3 Slight upfield shift T_C4 C-4: ~120 ppm (Shielded by NH2) I_C5 C-5: ~149 ppm (Shielded by NH2) T_C4->I_C5 Significant positional and chemical shift difference

Figure 2: Key predicted NMR chemical shift differences.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of substituted pyrazoles, the following experimental protocol is recommended.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents are available with TMS already added.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

start Prepare Sample instrument_setup Instrument Setup (Lock, Tune, Shim) start->instrument_setup acquire_1H Acquire ¹H Spectrum (zg30 pulse program) instrument_setup->acquire_1H process_1H Process ¹H Spectrum (Fourier Transform, Phase Correction, Baseline Correction, Integration) acquire_1H->process_1H acquire_13C Acquire ¹³C Spectrum (zgpg30 pulse program) process_1H->acquire_13C process_13C Process ¹³C Spectrum (Fourier Transform, Phase Correction, Baseline Correction) acquire_13C->process_13C analyze Analyze and Assign Spectra process_13C->analyze end Structural Confirmation analyze->end

Figure 3: A typical workflow for NMR data acquisition and analysis.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard 30-degree pulse (zg30) is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment with a 30-degree pulse (zgpg30) is standard.

    • Number of Scans: Due to the lower natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A 2-second delay is generally appropriate.

Conclusion

The structural elucidation of "this compound" is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. By leveraging the predictable nature of substituent effects on the pyrazole ring and making careful comparisons with isomeric and analogous compounds, a confident structural assignment can be made. The presented workflow for sample preparation and data acquisition provides a robust framework for obtaining high-quality NMR data, which is fundamental for the rigorous characterization of novel compounds in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold of numerous therapeutic agents. The method chosen for its synthesis can profoundly impact yield, purity, regioselectivity, and overall efficiency. This guide provides an in-depth comparative analysis of the most prevalent pyrazole synthesis methodologies, grounded in experimental data and mechanistic insights to inform your synthetic strategy.

The Knorr Pyrazole Synthesis: The Classic Workhorse

First reported by Ludwig Knorr in 1883, this method remains a fundamental and widely used approach for pyrazole synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1]

Mechanistic Considerations and Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[1]

A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the control of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[3][4] The outcome is influenced by:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons.

  • Steric Effects: The steric hindrance around the carbonyl groups and on the hydrazine derivative.

  • Reaction Conditions: pH is a crucial factor; acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.[3][4]

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine 1,3-dicarbonyl compound and hydrazine derivative. B Add solvent (e.g., ethanol, acetic acid) and acid catalyst (optional). A->B C Heat the mixture (e.g., reflux or 100°C). [4] B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture. D->E F Induce crystallization (e.g., add water or diethyl ether). [8] E->F G Isolate the product by filtration. F->G H Purify by recrystallization. G->H

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[6]
  • Reactant Addition: In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. Note that this addition is exothermic.

  • Heating: Assemble a reflux condenser and heat the mixture for 1 hour at 135–145°C.

  • Isolation: Transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether. The pure product can be obtained by recrystallization from 95% ethanol.

The Paal-Knorr Synthesis: A Versatile Alternative

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[5][6] For pyrazole synthesis, a hydrazine is used in place of an amine. While the term "Paal-Knorr" is more commonly associated with pyrrole synthesis, the underlying principle of dicarbonyl condensation with a dinucleophile is applicable to pyrazoles.

Advantages and Substrate Scope

The Paal-Knorr reaction is highly versatile, and a wide range of 1,4-dicarbonyl compounds can be converted to their corresponding heterocycles.[5] The reaction conditions are generally mild, often involving protic or Lewis acids.[7] This method offers a high degree of predictability in terms of regiochemistry when using symmetrical 1,4-dicarbonyl compounds.

Reaction Scheme: Paal-Knorr Pyrazole Synthesis

G 1,4-Dicarbonyl R2-C(=O)-CH2-CH2-C(=O)-R3 Pyrazole NN-R1C-R2CHCHC-R3 1,4-Dicarbonyl->Pyrazole + Hydrazine R1-NH-NH2 Hydrazine->Pyrazole Acid catalyst -2H2O G A α,β-Unsaturated Carbonyl Compound C Condensation A->C B Hydrazine B->C D Pyrazoline Intermediate C->D E Oxidation D->E F Pyrazole Product E->F

References

A Head-to-Head Comparison: Accelerating Pyrazole Synthesis with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Ring

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1] Compounds featuring this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] Prominent drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anorectic agent) feature a pyrazole core, underscoring its significance in drug development.[4]

Given their importance, the efficient synthesis of pyrazole derivatives is a central focus for organic chemists. The classical Knorr synthesis, developed in 1883, remains a fundamental approach, but it often entails long reaction times and harsh conditions.[5] In the quest for more rapid, efficient, and environmentally benign methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[6][7][8]

This guide provides a head-to-head comparison of conventional thermal heating versus microwave irradiation for pyrazole synthesis, offering researchers and drug development professionals a detailed analysis supported by experimental data and protocols.

Conventional Pyrazole Synthesis: The Tried-and-True Method

The most prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) and a hydrazine derivative.[5][9][10] This is famously known as the Knorr pyrazole synthesis.[11][12]

Mechanism and Rationale

The reaction typically proceeds under acidic catalysis. The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group, and a final dehydration step yields the aromatic pyrazole ring.[11][12] The choice of an acid catalyst is to protonate a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine.

Typical Experimental Landscape

Conventional methods usually involve heating the reactants in a suitable solvent (e.g., ethanol, acetic acid) under reflux for several hours or even days.[13] While effective, this approach has several drawbacks:

  • Long Reaction Times: The need for prolonged heating can significantly slow down research and development timelines.

  • Energy Inefficiency: Maintaining high temperatures for extended periods consumes considerable energy.

  • Side Product Formation: Lengthy exposure to heat can lead to the formation of impurities and by-products, complicating purification.[13]

  • Solvent Use: Traditional methods often rely on large volumes of volatile organic solvents.

Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, which relies on slow conduction and convection, microwaves directly couple with polar molecules in the mixture, causing them to oscillate rapidly and generate heat.[14] This results in rapid, uniform, and highly efficient heating throughout the reaction vessel.[14][15]

Why Microwaves Excel for Pyrazole Synthesis

The key reactants in pyrazole synthesis—hydrazines, dicarbonyl compounds, and polar solvents like ethanol or DMF—are all excellent absorbers of microwave energy. This direct energy transfer dramatically accelerates the rate-determining steps of the reaction, leading to several key advantages:

  • Drastic Reduction in Reaction Time: Reactions that take hours via conventional reflux can often be completed in a matter of minutes.[14][16]

  • Increased Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the likelihood of side reactions and thermal degradation, which often translates to higher isolated yields and cleaner products.[6][15]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[15]

  • Greener Chemistry: The significant reduction in reaction time leads to lower energy consumption. Furthermore, the efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[6][7][8]

Quantitative Head-to-Head Comparison

To illustrate the practical differences, the following table summarizes typical results for the synthesis of various pyrazole derivatives using both conventional and microwave-assisted methods.

ProductMethodTemperature (°C)TimeYield (%)Reference
1-Aryl-1H-pyrazole-5-amines ConventionalReflux12-24 hours~60-75(Implied from MAOS improvement)
1-Aryl-1H-pyrazole-5-amines Microwave15010-15 min70-90[17]
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles ConventionalRoom TempSeveral hours~70-85(Implied from MAOS improvement)
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Microwave704 min82-96[16]
Dihydro-pyrazoles Conventional251-24 hours(Not specified)[3]
Dihydro-pyrazoles Microwave7515-70 min(Good yields)[3]

As the data clearly shows, microwave irradiation consistently reduces reaction times from hours to minutes while often providing superior yields.

Detailed Experimental Protocols

Here, we provide representative step-by-step protocols for the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole from a chalcone and phenylhydrazine.

Experimental Workflow Overview

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactants 1. Weigh Chalcone & Phenylhydrazine Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Method Choose Method Solvent->Method Conventional Conventional: Reflux for 3-5 hours Method->Conventional Microwave Microwave: Irradiate at 100°C for 5-10 min Method->Microwave Cool 3. Cool Reaction Mixture Conventional->Cool Microwave->Cool Filter 4. Filter Precipitate Cool->Filter Wash 5. Wash with Cold Ethanol Filter->Wash Dry 6. Dry Product Wash->Dry G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/ Enamine Intermediate Reactants->Intermediate1 Nucleophilic Attack - H2O Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Dehydration - H2O

References

A Comparative Guide to 2D NMR for the Unambiguous Structural Validation of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Heterocyclic Chemistry

In the realm of medicinal chemistry and drug development, substituted heterocyclic scaffolds are of paramount importance. Pyrazoles, in particular, are privileged structures found in numerous FDA-approved drugs. The precise arrangement of substituents on the pyrazole ring dictates the molecule's biological activity, toxicity, and pharmacokinetic properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational pillar of the research and development process.

This guide addresses the structural validation of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 923283-54-9), a compound with potential as a building block in pharmaceutical synthesis.[1] While 1D NMR (¹H and ¹³C) provides initial clues, it often falls short of providing definitive proof, especially when isomeric possibilities exist. For instance, its isomer, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, could present a very similar 1D NMR profile. Herein, we provide a comprehensive comparison of 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating how their synergistic application provides irrefutable evidence for the correct substitution pattern. This guide is intended for researchers and scientists who require robust, self-validating analytical strategies for small molecule characterization.[2][3]

The Analytical Challenge: Differentiating Isomers

The core challenge lies in definitively placing the amino and carboxylate groups at the C4 and C5 positions, respectively. The proposed structure, with atom numbering for NMR assignment, is shown below:

Structure of this compound with atom numbering for NMR analysis.

Figure 1. Proposed structure and numbering of this compound.

A Foundational Look: 1D NMR Spectroscopy

A preliminary analysis begins with 1D ¹H and ¹³C NMR. Based on known data for similar pyrazole derivatives, we can predict the approximate chemical shifts.[4][5]

  • ¹H NMR: We expect to see four distinct singlet signals:

    • One for the pyrazole ring proton (H3).

    • One for the N-methyl protons (H6).

    • One for the O-methyl protons (H8).

    • A broader singlet for the amino protons (NH₂).

  • ¹³C NMR: We expect to see six distinct carbon signals corresponding to C3, C4, C5, C6, C7, and C8.

While 1D NMR confirms the presence of the necessary functional groups, it does not establish their connectivity. To build the molecular framework, we must turn to 2D correlation spectroscopy.[6]

Comparative Analysis of 2D NMR Techniques

2D NMR experiments provide a powerful advantage by revealing correlations between nuclei, allowing for the step-by-step construction of the molecular structure.[7][8] We will now compare the roles of three fundamental 2D experiments in validating our target structure.

COSY (COrrelation SpectroscopY): Mapping Proton Neighbors

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[9][10] It is the primary tool for tracing out spin systems within a molecule.

  • Causality of Choice: We run COSY first to identify any connected proton networks.

  • Expected Outcome: For our target molecule, all proton groups (H3, H6, H8, and NH₂) are isolated from each other by quaternary carbons or heteroatoms. Therefore, a COSY spectrum is expected to show only diagonal peaks with no cross-peaks . This "negative" result is a crucial piece of evidence, confirming that the methyl groups and the ring proton are not adjacent to any other protons.

HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Connection

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling).[8][11] This is the most reliable method for assigning the chemical shifts of protonated carbons.

  • Causality of Choice: HSQC provides direct, unambiguous one-bond C-H correlations, which are essential for anchoring the assignments that will be used to interpret the more complex HMBC spectrum.

  • Expected Outcome: The HSQC spectrum will show three cross-peaks, definitively linking the proton and carbon signals for the following pairs:

    • H3 ↔ C3

    • H6 ↔ C6 (N-CH₃)

    • H8 ↔ C8 (O-CH₃)

This experiment allows us to confidently assign C3, C6, and C8 in the ¹³C NMR spectrum. The remaining unassigned carbons (C4, C5, and C7) must therefore be quaternary (non-protonated).

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is the cornerstone of this validation, revealing correlations between protons and carbons over two to three bonds (²J and ³J coupling).[10][12] It is this "long-range" information that allows us to piece together the molecular skeleton and, crucially, to place the substituents correctly.

  • Causality of Choice: HMBC is chosen specifically to establish connectivity across quaternary carbons and heteroatoms, which is impossible with COSY or HSQC. It is the key experiment for differentiating between the 4-amino-5-carboxylate and the 5-amino-4-carboxylate isomers.

  • Expected Key Correlations for Validation:

    • N-Methyl Group (H6) Placement: The protons of the N-methyl group (H6) are expected to show a three-bond correlation to the pyrazole ring carbon C5 and a two-bond correlation to C1 (which is N1). This confirms the methyl group is attached to N1 and adjacent to C5.

    • Ester Group (H8) Placement: The protons of the O-methyl group (H8) will show a strong correlation to the carbonyl carbon C7, confirming the methyl ester functionality.

    • Crucial Ring Connectivity (H3): The lone ring proton, H3, is pivotal. It will show correlations to its neighboring carbons. We expect to see a strong three-bond correlation from H3 to C5 .

    • The Decisive Correlation: The most critical correlation for confirming the proposed structure is the three-bond coupling between the N-methyl protons (H6) and the carbonyl carbon (C7) . This correlation is only possible in the 4-amino-5-carboxylate isomer, as these groups are separated by the N1-C5-C(O) bond path. In the alternative isomer, this would be a four-bond separation, which is typically not observed in an HMBC spectrum. A similar key correlation would be from the ring proton H3 to the carbonyl carbon C7 .[13][14]

Synthesizing the Data: A Self-Validating Workflow

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_conclusion Final Validation H1_NMR ¹H NMR (Identify Proton Signals) COSY COSY (No H-H Correlations -> Protons are Isolated) H1_NMR->COSY HSQC HSQC (Assign Protonated Carbons: C3, C6, C8) H1_NMR->HSQC C13_NMR ¹³C NMR (Identify Carbon Signals) C13_NMR->HSQC HMBC HMBC (Establish Long-Range Connectivity) COSY->HMBC Confirms lack of proton neighbors HSQC->HMBC Provides anchor assignments Validated_Structure Unambiguous Structure Confirmed HMBC->Validated_Structure Definitive skeletal connections

Caption: Logical workflow for structural validation using 2D NMR.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and key 2D correlations that would validate the structure of this compound.

Atom #TypePredicted δ (ppm)HSQC Correlation (with Proton)Key HMBC Correlations (from Proton)
H3 ¹H~7.5C3C4, C5, C7
H6 ¹H~3.9C6C5
H8 ¹H~3.8C8C7
NH₂ ¹H~5.0 (broad)-C4, C5
C3 ¹³C~135H3-
C4 ¹³C~110--
C5 ¹³C~145--
C6 ¹³C~35H6-
C7 ¹³C~165--
C8 ¹³C~51H8-

Visualizing the Proof: Key HMBC Correlations

The diagram below illustrates the most critical HMBC correlations that piece together the molecular framework and confirm the substituent positions.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocols

The following are generalized protocols for acquiring the necessary 2D NMR data on a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Weigh 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not contain residual water, which can obscure the NH₂ signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and vortex gently to ensure a homogeneous solution.

Instrument Setup & Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (line width <0.5 Hz for the solvent residual peak).

  • Acquire a standard 1D ¹H spectrum to confirm sample integrity and determine spectral width.

  • Acquire a standard 1D ¹³C spectrum.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.

  • HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹J(C,H) coupling constant to an average value of 145 Hz. Acquire 256 increments in F1 with 4-8 scans per increment.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant nJ(C,H) to a typical value of 8 Hz to optimize for 2- and 3-bond correlations. Acquire 256-512 increments in F1 with 8-16 scans per increment.

Data Processing
  • Apply a sine-bell or squared sine-bell window function to both dimensions of the acquired data.

  • Perform a Fourier transform on both dimensions.

  • Phase correct the spectra and calibrate the axes using the residual solvent peak as a reference.

  • Analyze the cross-peaks to establish the correlations outlined in this guide.

Conclusion

While 1D NMR is an indispensable first step in structural analysis, it is insufficient for the unambiguous validation of substituted heterocycles like this compound. This guide demonstrates that a comparative and integrated application of 2D NMR techniques provides a self-validating system for structural proof. The lack of correlations in COSY confirms the isolation of proton systems. HSQC definitively links protons to their attached carbons. Finally, and most critically, HMBC elucidates the long-range connectivity, piecing together the molecular skeleton and irrefutably confirming the precise location of the amino and methyl carboxylate substituents. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is an essential workflow for researchers in synthetic chemistry and drug discovery.

References

Efficacy of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of analogs based on the "methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate" core. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising chemical space.

Introduction: The Versatile Pyrazole Core

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural features allow for versatile substitutions, leading to a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The parent compound, this compound, serves as a valuable starting point for the development of potent and selective therapeutic agents. This guide will focus on the structure-activity relationships (SAR) of its analogs, highlighting how modifications to the core structure impact their efficacy in two key therapeutic areas: oncology and inflammation.

Comparative Efficacy in Oncology

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these pyrazole analogs is intricately linked to the nature and position of substituents on the pyrazole ring. Key observations from various studies include:

  • Substitution at the N1-position: The methyl group at the N1-position is a common feature. Modifications at this position can influence the compound's interaction with the ATP-binding pocket of kinases. Larger, more complex substituents can enhance potency and selectivity.

  • Modification of the 4-amino group: Acylation or substitution of the 4-amino group can significantly modulate biological activity. Introducing bulkier aromatic or heteroaromatic moieties can lead to enhanced interactions with the target protein.

  • Variations at the 5-carboxylate position: The methyl ester at the 5-position is crucial for activity. Conversion of the ester to an amide can alter the hydrogen bonding capacity and pharmacokinetic properties of the molecule. For instance, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown promising anti-prostate cancer activity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazole analogs against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR1 (N1-substituent)R4 (4-amino substituent)R5 (5-position substituent)Cancer Cell LineIC50 (µM)Reference
Analog 1 -CH3-NH-CO-Ar-COOCH3LNCaP (Prostate)7.73
Analog 2 -CH3-NH-CO-Ar-COOCH3PC-3 (Prostate)7.07
Analog 3 Phenyl-NH2-CONH-ArMCF-7 (Breast)Low µM
Analog 4 Substituted Phenyl-NH2-COOCH3VariousVaries

Note: 'Ar' represents an aromatic or heteroaromatic ring. The specific structures of the analogs are detailed in the cited references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway in Cancer

Many pyrazole-based kinase inhibitors target the MAPK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation Pyrazole Analog Pyrazole Analog Pyrazole Analog->RAF Inhibition Pyrazole Analog->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential inhibition by pyrazole analogs.

Comparative Efficacy in Inflammation

The anti-inflammatory properties of this compound analogs are well-documented, with many exhibiting potent inhibition of key inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these analogs is often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.

  • Aryl Substituents: The introduction of specific aryl groups at various positions on the pyrazole ring can enhance COX-2 selectivity, a desirable feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Carboxamide Moiety: Conversion of the C5-ester to a carboxamide can lead to improved anti-inflammatory activity.

  • Heterocyclic Fused Systems: Fusing the pyrazole ring with other heterocyclic systems can result in novel compounds with enhanced anti-inflammatory profiles.

Quantitative Comparison of Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of representative pyrazole analogs in the carrageenan-induced rat paw edema model.

Compound IDModificationDose (mg/kg)% Inhibition of EdemaReference
Analog 5 N-phenyl pyrazole derivative2055.2
Analog 6 Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate2068.4
Celecoxib Standard Drug1072.5
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole analogs or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Pyrazole Analog Pyrazole Analog Pyrazole Analog->IKK Complex Inhibition

Caption: Overview of the NF-κB signaling pathway and its inhibition by pyrazole analogs.

Conclusion and Future Directions

The analogs of this compound represent a rich source of bioactive molecules with significant potential in oncology and inflammation. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the efficacy and selectivity of these compounds. Future research should focus on exploring novel substitutions, elucidating precise molecular mechanisms of action, and conducting comprehensive preclinical and clinical evaluations to translate the therapeutic promise of these pyrazole analogs into tangible clinical benefits.

A Researcher's Guide to the Biological Assay Validation for Novel Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Rigorous Assay Validation

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3][4] Its versatility allows for the development of potent and selective inhibitors, with protein kinases being a predominant target class.[5] As researchers, our goal is not merely to synthesize novel pyrazole-based compounds, but to unequivocally demonstrate their biological activity, mechanism of action, and therapeutic potential. This is where the discipline of biological assay validation becomes paramount.

This guide is designed to move beyond a simple recitation of protocols. It provides an integrated strategy—an assay cascade—for the comprehensive validation of novel pyrazole kinase inhibitors. We will explore the causality behind experimental choices, ensuring that each step logically builds upon the last, from initial biochemical potency to cellular efficacy and selectivity. The methodologies described are grounded in regulatory expectations and field-proven best practices, designed to generate a robust, reliable, and publication-ready data package.[6][7][8][9][10]

Pillar 1: Foundational Principles of Bioassay Validation

Before delving into specific assays, we must establish the bedrock of validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that, while broad, define the key performance characteristics we must assess.[6][7][10][11][12][13] A method is considered validated when it is proven to be suitable for its intended purpose.[14][15]

Key Validation Parameters:

ParameterDefinitionWhy It's Critical for Inhibitor Studies
Accuracy The closeness of test results to the true value.Ensures that a measured IC50 value is a true reflection of the inhibitor's potency.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[16]Guarantees that results are reproducible across different experiments, plates, and days, which is vital for structure-activity relationship (SAR) studies.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).Confirms that the assay signal is due to the inhibition of the target kinase and not an artifact of the assay system or compound interference.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Useful for determining the lower boundary of assay sensitivity.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Defines the lower end of the useful range of the assay, critical for potent inhibitors.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Essential for generating reliable dose-response curves and calculating accurate IC50/EC50 values.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.Provides confidence that the assay will perform consistently under slightly different conditions (e.g., minor variations in incubation time or temperature).

Pillar 2: The Assay Cascade for Validating a Novel Pyrazole Kinase Inhibitor

A hierarchical approach is the most logical and resource-efficient way to validate a novel inhibitor. We begin with the simplest system—the purified enzyme—and progressively add layers of biological complexity.

Assay_Cascade cluster_0 In Vitro / Biochemical cluster_1 In Cellulo / Cellular cluster_2 Selectivity & Safety Biochem Step 1: Biochemical Assays (Target Potency & MOA) IC50 Determination Target_Engage Step 2a: Target Engagement (Cellular Binding) CETSA / NanoBRET Biochem->Target_Engage Confirm Cell Permeability & Target Binding Selectivity Step 3: Selectivity Profiling (Off-Target Effects) Kinome Panel Biochem->Selectivity Assess Specificity Phenotypic Step 2b: Cellular Potency (Phenotypic Effect) EC50 Determination Target_Engage->Phenotypic Link Target Binding to Cellular Function ADME_Tox Step 4: Early ADME-Tox (Drug-like Properties) CYP Inhibition, Plasma Stability Phenotypic->ADME_Tox Evaluate Drug-like Properties

Caption: The hierarchical assay cascade for inhibitor validation.
Step 1: Biochemical Assays — Is the Target Directly Inhibited?

The foundational question is whether your compound inhibits the catalytic activity of the purified target kinase. Biochemical assays are preferred for this initial step because they provide a clean, direct readout of target interaction, free from the complexities of cellular systems like membrane permeability.[17]

Comparison of Common Biochemical Kinase Assay Formats:

Assay TechnologyPrincipleAdvantagesDisadvantages
ADP-Glo™ (Luminescence) [18]Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. Remaining ATP is depleted, and ADP is converted to ATP, which drives a luciferase reaction.Universal for any kinase, highly sensitive, robust against signal interference.Multi-step (stop and detection reagents), potential for ATPase interference.
LanthaScreen™ TR-FRET (Binding) [19]A binding assay where a europium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled tracer (acceptor) competes with the test inhibitor for the ATP pocket. Inhibition disrupts FRET.Homogeneous (no-wash), suitable for active and inactive kinases, can determine binding kinetics.Requires specific reagents (labeled antibody, tracer), potential for compound autofluorescence.
Z'-LYTE™ (FRET-based Activity) [19]Uses a FRET-based peptide substrate. Kinase phosphorylation protects the peptide from a developing reagent protease, preserving the FRET signal.Homogeneous, ratiometric readout minimizes interference.Substrate-specific, may require significant development for novel kinases.

This protocol is chosen for its universality and robustness, making it an excellent choice for a novel inhibitor program.

Objective: To determine the IC50 value of a novel pyrazole inhibitor against a target kinase.

Materials:

  • Target Kinase (e.g., MAP4K4)

  • Kinase Substrate (e.g., MBP)

  • ATP (at Km concentration for the kinase)

  • Novel Pyrazole Inhibitor & Standard Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel pyrazole inhibitor and the standard inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 1 µL of buffer to "no enzyme" control wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to the compound wells. Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_No_Enzyme) / (Signal_Vehicle - Signal_No_Enzyme)).

    • Plot % Inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Cellular Assays — Does It Work in a Biologically Relevant System?

A potent biochemical inhibitor is a great start, but it's meaningless if the compound cannot enter a cell and engage its target.[20] Cellular assays are essential to bridge the gap between in vitro activity and potential in vivo efficacy.[21][22][23]

Target engagement assays provide direct evidence that the inhibitor is binding to its intended target within the complex milieu of a living cell.[24][25][26][27] This is a critical validation step to confirm the mechanism of action and rule out that observed cellular effects are due to off-target activities.

The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation.

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Inhibitor) Heat 2. Heat Shock (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate Fractions Heat->Lyse Detect 4. Detect Soluble Protein (e.g., Western Blot) Lyse->Detect Curve 5. Generate Melt Curve & Calculate ΔTm Detect->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive result in CETSA (a significant thermal shift, ΔTm) provides strong evidence of intracellular target engagement.

Once target engagement is confirmed, the next step is to measure the downstream biological consequence. For kinase inhibitors, this is often a reduction in cell proliferation or viability.[28] These assays determine the EC50, the concentration at which the inhibitor elicits 50% of its maximal effect in a cellular context.

Comparison of Common Cell Viability/Proliferation Assays:

Assay TechnologyPrincipleAdvantagesDisadvantages
MTT/XTT [29]Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells into a colored formazan product.Inexpensive, well-established.Endpoint assay, potential for compound interference with reductase activity.
CellTiter-Glo® [30]Measures the level of ATP, which is an indicator of metabolically active cells. ATP is used in a luciferase reaction to produce a luminescent signal.Highly sensitive, fast, homogeneous format.Signal is dependent on cell type and metabolic state.
Resazurin (alamarBlue™) Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin in viable cells.Homogeneous, non-toxic (allows for kinetic monitoring), high sensitivity.Can be sensitive to pH changes in the culture medium.

Objective: To determine the EC50 of a novel pyrazole inhibitor in a cancer cell line known to be dependent on the target kinase.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer cells) in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor. Remove the old media from the cells and add fresh media containing the different concentrations of the compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and the inhibitor's expected mechanism (typically 48-72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics for the luciferase reaction.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the EC50 value by plotting the normalized luminescence signal against the log[Inhibitor] concentration and fitting to a four-parameter dose-response curve.

Step 3: Selectivity Profiling — What Else Does It Hit?

For kinase inhibitors, selectivity is paramount. The human kinome has over 500 members, many with highly conserved ATP-binding pockets.[31] A non-selective inhibitor can lead to off-target toxicity, confounding the interpretation of results.[32] Therefore, profiling the inhibitor against a broad panel of kinases is a non-negotiable validation step.[17][33]

Approach:

  • Kinome Scanning: Utilize a commercial service (e.g., Reaction Biology, Eurofins DiscoverX) to screen your compound, typically at a fixed concentration (e.g., 1 µM), against a panel of hundreds of kinases.

  • Data Analysis: Results are often presented as "% Inhibition at 1 µM". Hits above a certain threshold (e.g., >50% inhibition) are flagged for follow-up.

  • Follow-up: Determine the full IC50 curves for any significant off-target hits to quantify the selectivity ratio.

Selectivity Score (S-Score): A common way to quantify selectivity is the S-score, which is calculated based on the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.

Data Presentation: A Comparative Analysis

To illustrate the validation process, here is a hypothetical data summary comparing a novel pyrazole inhibitor ("PYZ-Novel") to a known, less-selective standard inhibitor.

Table 1: Biochemical and Cellular Potency Comparison

CompoundTarget Kinase IC50 (nM) [ADP-Glo]Cellular EC50 (nM) [CellTiter-Glo]CETSA ΔTm (°C) @ 1 µM
PYZ-Novel 15.285.7+5.8
Standard Inhibitor 5.845.1+6.2

Interpretation: Both compounds show potent biochemical and cellular activity. The ~5.6-fold shift from IC50 to EC50 for PYZ-Novel is common and reflects factors like cell permeability and intracellular ATP concentration. The positive CETSA shift confirms both compounds engage the target in cells.

Table 2: Kinase Selectivity Profile (Panel of 400 Kinases)

Compound% Inhibition >50% @ 1 µMS-Score (35)Key Off-Targets (>75% Inh.)
PYZ-Novel 30.08Kinase X, Kinase Y
Standard Inhibitor 420.4525+ kinases including members of the SRC and TEC families

Interpretation: PYZ-Novel is significantly more selective than the standard inhibitor, hitting only two other kinases with high affinity in the panel. This is a highly desirable characteristic, suggesting a lower potential for off-target toxicity.

Early ADME-Tox: A Glimpse into Drug-like Properties

While not strictly part of efficacy validation, a preliminary assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for advancing a compound.[34][35][36][37][38] Early in vitro assays can flag potential liabilities.

  • Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.

  • CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes, which can predict drug-drug interactions.[35]

  • Plasma Stability: Measuring the compound's stability in plasma to predict its in vivo half-life.[34]

Conclusion

The validation of a novel pyrazole inhibitor is a systematic, multi-faceted process that requires more than just a single IC50 value. By employing a logical assay cascade—from direct biochemical inhibition to cellular target engagement, phenotypic outcomes, and selectivity profiling—researchers can build a robust and compelling case for their compound's mechanism and potential. This rigorous, evidence-based approach, grounded in the principles of accuracy, precision, and specificity, is the cornerstone of successful drug discovery and development. It ensures that only the most promising, well-characterized candidates advance, ultimately saving time, resources, and increasing the probability of clinical success.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of the compound methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate . Given the limited direct research on this specific molecule's selectivity, we will establish a robust, principles-based approach. This guide is founded on the well-documented polypharmacology of the broader pyrazole class of compounds and established methodologies in drug discovery for assessing off-target effects.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2][3] This inherent biological activity underscores the critical need for thorough cross-reactivity profiling to ensure selectivity and mitigate potential safety liabilities.[4]

Understanding the Landscape: Comparative Compounds

A critical first step in a cross-reactivity study is the selection of appropriate comparator compounds. These should ideally include structurally related molecules with known biological targets. This comparative analysis provides context to the selectivity profile of this compound.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Profiling

CompoundChemical StructureKnown Primary Target(s)Therapeutic AreaRationale for Inclusion
This compound (Structure of the topic compound)UnknownInvestigationalThe subject of our investigation.
Celecoxib (Structure of Celecoxib)Cyclooxygenase-2 (COX-2)Anti-inflammatoryA well-characterized pyrazole-containing selective inhibitor. Provides a benchmark for COX pathway interactions.[5]
Sildenafil (Structure of Sildenafil)Phosphodiesterase 5 (PDE5)Erectile DysfunctionA pyrazolopyrimidinone derivative, highlighting potential cross-reactivity with cyclic nucleotide phosphodiesterases.[6]
Crizotinib (Structure of Crizotinib)ALK/ROS1/MET Tyrosine KinasesOncologyRepresents a class of pyrazole-based kinase inhibitors, a common target family for this scaffold.[7]
Rimonabant (Structure of Rimonabant)Cannabinoid Receptor 1 (CB1)Anti-obesity (withdrawn)A diarylpyrazole that acts as a GPCR inverse agonist, broadening the scope of potential off-targets.[1]

Strategic Framework for Cross-Reactivity Assessment

A tiered approach is recommended for efficiently assessing the cross-reactivity profile, starting with broad screening and progressing to more focused, functional assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Functional Assays cluster_2 Tier 3: Cellular & Phenotypic Assays Broad Binding Assays Broad Binding Assays Target-Specific Functional Assays Target-Specific Functional Assays Broad Binding Assays->Target-Specific Functional Assays Identified Hits Cell-Based Assays Cell-Based Assays Target-Specific Functional Assays->Cell-Based Assays Confirmed Activity

Caption: A tiered workflow for cross-reactivity studies.

Tier 1: Broad Panel Screening (Binding Assays)

The initial step involves screening the compound against a large panel of known drug targets to identify potential off-target interactions. This is a cost-effective method to flag potential liabilities early in the drug discovery process.[4] Commercial services offer comprehensive safety panels that cover a wide range of target classes.[8][9][10]

Experimental Protocol: Radioligand Binding Assay Panel

  • Objective: To identify binding of this compound to a wide array of receptors, ion channels, and transporters.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific target.[11][12]

  • Methodology:

    • Preparation: A fixed concentration of a membrane preparation or purified receptor is incubated with a fixed concentration of a specific high-affinity radioligand.

    • Competition: The test compound, this compound, is added at a high concentration (e.g., 10 µM) to the receptor/radioligand mixture.

    • Incubation: The mixture is incubated at room temperature to reach binding equilibrium.[11]

    • Separation: Bound and free radioligand are separated using filtration through glass fiber filters. The filters trap the receptor-ligand complex.[12]

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Analysis: A significant reduction (>50%) in radioligand binding in the presence of the test compound indicates a potential interaction.

  • Self-Validation: Each assay plate includes controls for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand), and vehicle control.

Tier 2: Focused Functional Assays

Any "hits" identified in Tier 1 binding assays must be followed up with functional assays to determine if the binding event translates into a biological response (agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Kinase Activity Assay (for potential kinase hits)

Given that many pyrazole derivatives are kinase inhibitors, this is a high-priority follow-up.[13][14]

  • Objective: To determine if this compound inhibits the catalytic activity of specific kinases identified in the binding screen.

  • Principle: A radiometric assay is considered the gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[15]

  • Methodology:

    • Reaction Setup: The kinase, its specific substrate peptide, and cofactors are combined in a reaction buffer.

    • Inhibition: A dose-response curve of this compound is added to the reaction mixture.

    • Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]-ATP, often by spotting onto a phosphocellulose membrane that binds the peptide substrate.

    • Detection: The amount of ³³P incorporated into the substrate is measured using a scintillation counter.

    • Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

  • Self-Validation: The assay includes positive controls (known inhibitors of the kinase) and negative controls (vehicle) to ensure the assay is performing correctly.

Data Presentation and Interpretation

The results from these assays should be tabulated to allow for clear comparison and interpretation of the compound's selectivity.

Table 2: Example Data Summary for Cross-Reactivity Profiling

Assay TypeTargetThis compoundComparator Compound (e.g., Crizotinib)
Binding Assay Kinase X% Inhibition @ 10 µM% Inhibition @ 10 µM
GPCR Y% Inhibition @ 10 µM% Inhibition @ 10 µM
Ion Channel Z% Inhibition @ 10 µM% Inhibition @ 10 µM
Functional Assay Kinase XIC₅₀ (µM)IC₅₀ (µM)
GPCR YEC₅₀/IC₅₀ (µM)EC₅₀/IC₅₀ (µM)

Interpreting these results requires careful consideration of the therapeutic index—the ratio between the desired on-target potency and the off-target activity. A large therapeutic window is generally desired to minimize side effects.[16]

Advanced Methodologies for Deeper Insights

For compounds that progress, more advanced techniques can provide a deeper understanding of their binding kinetics and interactions in a more physiological context.

G cluster_0 Advanced Assays cluster_1 Measured Parameters SPR Surface Plasmon Resonance (SPR) Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Affinity Binding Affinity (KD) SPR->Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Affinity TSA Thermal Shift Assay (TSA) Stability Target Engagement & Stability TSA->Stability

Caption: Advanced biophysical methods for cross-reactivity analysis.

  • Surface Plasmon Resonance (SPR): Provides real-time data on binding kinetics (association and dissociation rates), offering a more nuanced view of the drug-target interaction than simple affinity measurements.[17]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a true measure of the binding affinity (KD) and the thermodynamics of the interaction.[17]

  • Thermal Shift Assays (TSA): A high-throughput method to assess whether a compound binds to and stabilizes a target protein, indicating engagement.[17]

Conclusion

References

A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole derivatives is a critical step. The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted products. Distinguishing between these isomers is paramount, as their distinct stereoelectronic properties can lead to significant differences in biological activity, reactivity, and physical characteristics. This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of pyrazole regioisomers, grounded in experimental data and field-proven insights.

The Challenge of Pyrazole Regioisomerism

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomeric pyrazole products. The subtle differences in the placement of substituents on the pyrazole ring can be difficult to discern, yet have profound implications for the molecule's function. Therefore, a robust and systematic analytical approach is essential.

A Multi-faceted Spectroscopic Approach

A combination of spectroscopic methods provides a self-validating system for the confident assignment of pyrazole regioisomers. While one-dimensional Nuclear Magnetic Resonance (NMR) offers initial clues, two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are often definitive. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data to support the structural assignment.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques 1H_NMR ¹H NMR (Initial Assessment) 13C_NMR ¹³C NMR (Key Chemical Shifts) 1H_NMR->13C_NMR Correlates proton and carbon data 2D_NMR 2D NMR (Definitive Assignment) 13C_NMR->2D_NMR Requires unambiguous connectivity Final_Structure Final_Structure 2D_NMR->Final_Structure Definitive regioisomer assignment IR_Spec IR Spectroscopy (Functional Groups) IR_Spec->Final_Structure Supportive data MS_Spec Mass Spectrometry (Fragmentation) MS_Spec->Final_Structure Supportive data Synthesis Synthesis Synthesis->1H_NMR Provides initial clues (proton environment) Synthesis->IR_Spec Confirms functional groups Synthesis->MS_Spec Provides molecular weight and fragmentation clues

Caption: Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.[1] A combination of ¹H, ¹³C, and 2D NMR experiments can provide a complete picture of the molecular structure.

¹H NMR Spectroscopy: Initial Clues

While ¹H NMR provides the initial overview of the proton environments, the chemical shifts of protons on the pyrazole ring may not always be sufficiently different between regioisomers for a conclusive assignment, especially in complex molecules. However, the chemical shifts of the substituents can offer valuable preliminary insights. For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to averaged signals, further complicating the analysis.[2]

¹³C NMR Spectroscopy: A More Discerning Look

¹³C NMR spectroscopy offers a more definitive approach, as the chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the electronic environment and the position of substituents.[3][4][5] The most significant differences are typically observed for the C3 and C5 carbons. In a 1,3-disubstituted pyrazole, the C3 carbon is directly attached to a substituent and nitrogen, while the C5 carbon is bonded to another carbon and nitrogen. This electronic disparity leads to distinct chemical shifts. For instance, the carbon bearing an aryl group at the 3-position (C3) resonates at a different frequency compared to when it's at the 5-position (C5).[3]

Carbon PositionTypical Chemical Shift Range (ppm) in 1,3-disubstituted pyrazolesTypical Chemical Shift Range (ppm) in 1,5-disubstituted pyrazoles
C3148 - 155140 - 145
C4102 - 110102 - 110
C5140 - 145148 - 155
Note: These are general ranges and can vary based on substituents and solvent.
2D NMR Spectroscopy: Unambiguous Assignment

For a definitive and trustworthy assignment, 2D NMR techniques are indispensable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is often the gold standard for differentiating pyrazole regioisomers.[1][6][7] NOESY identifies protons that are close in space. For example, in a 1,5-disubstituted pyrazole, a NOE correlation would be expected between the protons of the substituent at the N1 position and the protons of the substituent at the C5 position. This spatial proximity would be absent in the corresponding 1,3-regioisomer.[8]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing connectivity across the pyrazole ring. For instance, in a 1,5-disubstituted pyrazole, a correlation between the protons of the N1-substituent and the C5 carbon provides strong evidence for that regioisomer.[8]

NOESY_HMBC_Concept cluster_1_5_isomer 1,5-Disubstituted Pyrazole cluster_1_3_isomer 1,3-Disubstituted Pyrazole node_1_5 N1(R1)-N2-C3(H)-C4(H)-C5(R2) R1_protons_1_5 Protons on R1 R2_protons_1_5 Protons on R2 R1_protons_1_5->R2_protons_1_5 NOESY correlation (through-space) C5_carbon_1_5 C5 Carbon R1_protons_1_5->C5_carbon_1_5 HMBC correlation (³J coupling) node_1_3 N1(R1)-N2-C3(R2)-C4(H)-C5(H) R1_protons_1_3 Protons on R1

Caption: NOESY and HMBC correlations for regioisomer assignment.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is primarily used to identify the functional groups present in the molecule.[9] While it is not the primary technique for distinguishing between regioisomers, subtle differences in the vibrational frequencies of the pyrazole ring can be observed. The position and intensity of the C=N and N-N stretching bands may shift slightly depending on the substitution pattern. For N-unsubstituted pyrazoles, the N-H stretching frequency can provide information about hydrogen bonding, which may differ between isomers in the solid state.[10]

Functional GroupTypical Wavenumber Range (cm⁻¹)Notes
N-H stretch (if present)3100 - 3500Broad band, indicative of hydrogen bonding.[9]
C-H stretch (aromatic)3000 - 3100
C=N stretch1580 - 1650Position can be influenced by substituents.
C=C stretch1450 - 1600
Ring vibrations1300 - 1500Complex region, can show differences between isomers.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides the molecular weight of the compound and, crucially, information about its fragmentation pattern. Regioisomers, having the same molecular weight, will produce identical molecular ion peaks. However, their fragmentation pathways under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can differ, providing valuable structural clues.[11] The stability of the resulting fragment ions can be influenced by the position of the substituents, leading to different relative abundances of fragment peaks in the mass spectrum. For example, the loss of a substituent from the C3 versus the C5 position can lead to fragment ions with different stabilities, which will be reflected in the spectrum.[12][13]

Experimental Protocols

Protocol 1: Definitive Regioisomer Assignment using 2D NMR

Objective: To unambiguously determine the connectivity and spatial relationships of substituents on the pyrazole ring.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14]

    • Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals.

  • NOESY Experiment:

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

    • Process the data and look for cross-peaks that indicate through-space correlations between protons on different substituents. A key correlation to look for is between the protons of the N1-substituent and the C5-substituent, which would confirm the 1,5-regioisomer.

  • HMBC Experiment:

    • Set up a 2D HMBC experiment. This experiment is typically optimized for long-range couplings of 4-10 Hz.

    • Analyze the spectrum for correlations between protons and carbons separated by 2 or 3 bonds. For example, a correlation from the protons of the N1-substituent to the C5 carbon is indicative of the 1,5-isomer.[8]

  • Data Analysis:

    • Integrate the findings from the NOESY and HMBC spectra to build a complete and self-consistent picture of the molecule's structure.

Protocol 2: Comparative FT-IR Analysis

Objective: To identify functional groups and observe subtle differences in the vibrational spectra of the regioisomers.

Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the solid or liquid pyrazole sample directly on the Attenuated Total Reflectance (ATR) crystal.[9]

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis:

    • Process the spectrum to obtain a transmittance or absorbance plot.

    • Identify the characteristic absorption bands for the functional groups present.

    • Carefully compare the fingerprint regions (below 1500 cm⁻¹) of the two regioisomers for any consistent differences in peak positions or intensities.

Conclusion

The differentiation of pyrazole regioisomers is a common challenge that can be confidently addressed through a systematic spectroscopic approach. While ¹H and ¹³C NMR provide essential initial data, the unambiguous assignment relies heavily on 2D NMR techniques, with NOESY and HMBC being particularly powerful. IR spectroscopy and mass spectrometry offer valuable complementary information that reinforces the structural elucidation. By employing this multi-technique, self-validating workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management not only poses a significant risk to personnel and the environment but can also have serious regulatory consequences.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory standards to ensure a self-validating and trustworthy workflow.

Hazard Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the necessary precautions and validates the decision to treat this substance as regulated hazardous waste. This compound, and compounds with similar structures, present several hazards as defined by the Globally Harmonized System (GHS).[1][2][3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionPractical Implication
Acute Toxicity, OralH302Harmful if swallowed.[1]Accidental ingestion can cause illness. Strict hygiene practices are mandatory.
Skin IrritationH315Causes skin irritation.[1][3]Direct contact can cause redness, itching, or inflammation. Chemical-resistant gloves are required.
Eye IrritationH319Causes serious eye irritation.[1][3]Splashes can cause significant eye damage. ANSI-rated safety glasses or goggles are mandatory.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.

Table 2: Chemical Identifiers

PropertyValue
IUPAC Namemethyl 4-amino-1-methylpyrazole-5-carboxylate[1]
Molecular FormulaC₆H₉N₃O₂[1]
CAS Number923283-54-9[1]
Molecular Weight155.15 g/mol [1]

The causality is clear: the compound's inherent irritant and toxic properties mean it cannot be treated as benign waste. Disposal via standard drains or municipal trash could lead to environmental contamination and harm to aquatic life.[4][5] Therefore, the foundational principle is to always treat this compound as hazardous chemical waste.

The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Preparation and Personal Protective Equipment (PPE)

The first step in any chemical handling procedure is ensuring personal safety. The choice of PPE is directly informed by the hazard assessment.

  • Workspace Setup: All waste consolidation and handling should be performed in a well-ventilated area, ideally within a certified chemical fume hood to mitigate inhalation risks.[4][6] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Required PPE:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[7]

    • Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice). Always inspect gloves for tears or punctures before use.

    • Body Protection: A standard laboratory coat must be worn and fully fastened.

Step 2: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[5][6] Do not mix this waste stream with others unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Collect unadulterated solid this compound, along with any grossly contaminated items (e.g., weighing papers, disposable spatulas), in a dedicated solid waste container.

  • Liquid Waste: Solutions containing the compound (e.g., from experiments or dissolved spills) must be collected in a separate liquid waste container.

  • Contaminated Labware: Items like pipette tips, contaminated gloves, and bench paper should be placed in a designated solid chemical waste container, separate from regular trash.

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are paramount for safe storage and transport.[4][5]

  • Container Selection:

    • Use only containers that are in good condition, free of leaks, and constructed of a compatible material (High-Density Polyethylene (HDPE) or glass are typically suitable).[5]

    • The container must have a secure, tight-fitting lid. It must remain closed at all times except when waste is actively being added.[6][8]

    • For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

  • Labeling: The label is a critical communication tool. Affix a "Hazardous Waste" label to the container and fill it out completely and legibly:

    • The words "Hazardous Waste" .[4]

    • Full Chemical Name: "this compound". Avoid abbreviations or formulas.

    • All Constituents: List all components in the container, including solvents, with approximate percentages.

    • Hazard Information: Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Principal Investigator and Laboratory Information.

Step 4: Interim On-Site Storage

Designated storage areas prevent accidental exposure and ensure regulatory compliance.

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.[4]

  • This area should be secure, well-ventilated, and segregated from incompatible materials, particularly strong oxidizing agents.[4][7]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[8]

Step 5: Arranging Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.[5][8]

  • Provide the EHS team with a full inventory of the waste you need collected.

  • Never attempt to transport hazardous waste in a personal vehicle.

Step 6: Decontamination of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.

  • The standard procedure is a triple rinse.[6][8]

  • Rinse the container three times with a suitable solvent (one that can dissolve the compound).

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [6][8] Subsequent rinsates may also require collection, depending on local regulations.

  • After proper rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Emergency Procedures: Spill Management

In the event of a small-scale spill, follow these steps:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Dispose: Seal, label, and dispose of the container and any contaminated cleaning materials as hazardous waste.[4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Collection cluster_disposal Phase 3: Storage & Disposal Start Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Workspace Work in Fume Hood PPE->Workspace WasteType Solid or Liquid? Workspace->WasteType SolidWaste Collect in Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Liquid Waste Container WasteType->LiquidWaste Liquid Containerize Use Compatible Container with Secure Lid SolidWaste->Containerize LiquidWaste->Containerize Label Label as 'Hazardous Waste' with Full Chemical Name & Date Containerize->Label Store Store in Designated, Secondary-Contained Area Label->Store ArrangePickup Contact EHS for Waste Pickup Store->ArrangePickup End Compliant Disposal ArrangePickup->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the compound's hazards and adhering to a systematic, well-documented disposal protocol, we uphold our commitment to safety, environmental stewardship, and scientific integrity. This guide serves as a foundational resource, but it is imperative to always operate in accordance with your institution's specific EHS policies and all local, regional, and national regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.